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  • Product: 1-(2-Hydroxy-3-iodophenyl)ethan-1-one
  • CAS: 89942-31-4

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one: A Comprehensive Technical Guide

Executive Summary 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (CAS: 89942-31-4), commonly referred to as 3'-iodo-2'-hydroxyacetophenone, is a highly specialized halogenated aromatic building block[1]. Characterized by an aceto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Hydroxy-3-iodophenyl)ethan-1-one (CAS: 89942-31-4), commonly referred to as 3'-iodo-2'-hydroxyacetophenone, is a highly specialized halogenated aromatic building block[1]. Characterized by an acetophenone core substituted with an ortho-hydroxyl group and a meta-iodine atom (relative to the acetyl moiety), this compound presents a unique bifunctional scaffold. The proximity of the hydroxyl and acetyl groups enables facile heterocyclic ring closures, while the heavy iodine atom serves as an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. This whitepaper details the structural profile, regioselective synthesis mechanisms, and advanced applications of this critical intermediate in drug development and materials science.

Structural and Physicochemical Profile

The molecular architecture of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one is defined by strong intramolecular interactions and significant steric constraints. The hydroxyl proton is strongly hydrogen-bonded to the carbonyl oxygen of the acetyl group. This chelation locks the molecule into a planar conformation, which shifts the 1 H NMR signal of the -OH significantly downfield (typically δ 12.5–13.0 ppm) and lowers the carbonyl stretching frequency in IR spectroscopy[2].

The bulky iodine atom at the 3-position induces significant steric hindrance, influencing the electronic distribution of the aromatic ring and directing subsequent electrophilic substitutions predominantly to the 5-position.

Quantitative Data Summary
PropertyValue
IUPAC Name 1-(2-Hydroxy-3-iodophenyl)ethan-1-one
Common Synonyms 3'-Iodo-2'-hydroxyacetophenone; 3-Iodo-2-hydroxyacetophenone
CAS Registry Number 89942-31-4[1]
Molecular Formula C8H7IO2
Molecular Weight 262.04 g/mol
Structural Features Intramolecular H-bonding; strong electron-withdrawing inductive effect from Iodine
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Mechanistic Pathways for Regioselective Synthesis

The Regiochemical Challenge: Direct Iodination vs. Rearrangement

Synthesizing 1-(2-Hydroxy-3-iodophenyl)ethan-1-one presents a classic regiochemical challenge. Direct electrophilic iodination of 2-hydroxyacetophenone (using reagents like I2​ /KI, PyICl, or NIS) predominantly yields the 5-iodo derivative (1-(2-hydroxy-5-iodophenyl)ethan-1-one)[3]. This causality is driven by two factors:

  • Electronic Activation: The -OH group is a strong ortho/para director. The 5-position is para to the -OH group and meta to the deactivating acetyl group, making it the most electron-rich site.

  • Steric Hindrance: The 3-position is flanked by the hydroxyl and the bulky acetyl group, making electrophilic attack kinetically unfavorable.

The Industrial Solution: Thermodynamic Fries Rearrangement

To bypass the kinetic preference for the 5-position, the standard synthetic route utilizes the Fries Rearrangement of 2-iodophenyl acetate. By employing a Lewis acid ( AlCl3​ ) under high-temperature thermodynamic control (>130 °C), the acylium ion migrates to the ortho position relative to the phenolic oxygen. The resulting ortho-hydroxyacetophenone is thermodynamically stabilized by the formation of a six-membered chelate ring between the aluminum center, the phenolic oxygen, and the carbonyl oxygen, driving the equilibrium toward the desired 3-iodo isomer[4].

FriesRearrangement A 2-Iodophenol B O-Acetylation (Ac2O, Pyridine) A->B C 2-Iodophenyl acetate B->C D Fries Rearrangement (AlCl3, 140°C) C->D E Thermodynamic Control (Ortho-migration) D->E F 1-(2-Hydroxy-3-iodophenyl) ethan-1-one E->F

Regioselective synthesis workflow of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one via Fries rearrangement.

Experimental Protocol: Thermodynamic Fries Rearrangement

This self-validating protocol ensures high regioselectivity by leveraging thermodynamic control to force the acyl migration to the sterically hindered 3-position.

Step 1: Substrate Preparation (O-Acetylation)

  • Procedure: Dissolve 2-iodophenol (1.0 equiv) in dichloromethane (DCM). Add pyridine (1.2 equiv) and cool to 0 °C. Dropwise, add acetic anhydride (1.1 equiv). Stir at room temperature for 2 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the phenolic -OH stretch (~3300 cm⁻¹) in IR confirms complete conversion to 2-iodophenyl acetate.

Step 2: Lewis Acid Complexation

  • Procedure: In a flame-dried, argon-purged flask, combine 2-iodophenyl acetate (1.0 equiv) with anhydrous Aluminum Chloride ( AlCl3​ , 1.5 equiv).

  • Causality: A 1.5 molar excess of AlCl3​ is critical because one equivalent is consumed in complexing with the carbonyl oxygen of the starting ester, and the excess acts as the active catalyst for the generation of the acylium ion.

Step 3: Thermal Isomerization (Thermodynamic Control)

  • Procedure: Heat the neat mixture (or use a high-boiling solvent like chlorobenzene) to 140–150 °C for 3–4 hours.

  • Causality: Lower temperatures (e.g., 60 °C) favor the kinetic para-migrated product (4-hydroxy-3-iodoacetophenone). Elevated temperatures provide the activation energy required to overcome the steric hindrance at the ortho position, yielding the thermodynamically stable chelated complex.

Step 4: Quenching and Hydrolysis

  • Procedure: Cool the reaction mixture to 0 °C. Carefully quench by adding crushed ice followed by concentrated HCl (10 mL per gram of substrate).

  • Causality: The highly exothermic reaction with water destroys the unreacted AlCl3​ , while the strong acid breaks the stable aluminum-product chelate, releasing the free 1-(2-Hydroxy-3-iodophenyl)ethan-1-one.

Step 5: Isolation and Validation

  • Procedure: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel column chromatography.

  • Validation: 1 H NMR will show a highly deshielded singlet at ~12.8 ppm (intramolecularly bonded -OH) and an acetyl singlet at ~2.6 ppm, confirming the ortho-relationship[2].

Applications in Advanced Drug Development & Materials

The dual reactivity of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one makes it a highly sought-after intermediate in both medicinal chemistry and materials science.

Synthesis of Pranlukast (API)

1-(2-Hydroxy-3-iodophenyl)ethan-1-one is a documented starting material in the industrial synthesis of Pranlukast , a potent leukotriene receptor antagonist used globally for the management of asthma and allergic rhinitis[5]. The synthesis leverages the proximity of the acetyl and hydroxyl groups to form a chromone (benzopyran-4-one) core via condensation. The 3-iodo position is subsequently functionalized to attach the extended tetrazole-bearing side chains required for receptor binding.

Construction of Flavone and Chromone Scaffolds

Halogenated chromones are vital pharmacophores with known anti-tumor and anti-fungal properties[6]. By condensing 1-(2-Hydroxy-3-iodophenyl)ethan-1-one with substituted benzaldehydes, chemists generate intermediate chalcones. These chalcones undergo oxidative cyclization (often mediated by I2​ /PEG-400 or DDQ) to form 8-iodoflavones or 8-iodochromones[7]. The retained iodine atom serves as a perfect handle for late-stage diversification.

Palladium-Catalyzed Cross-Coupling

The C-I bond is highly labile and serves as an excellent electrophile for transition-metal catalysis. Researchers routinely subject 1-(2-Hydroxy-3-iodophenyl)ethan-1-one to Suzuki-Miyaura couplings (with arylboronic acids) or Sonogashira couplings (with terminal alkynes) to build complex, sterically congested biaryl or alkynyl architectures that are otherwise inaccessible.

Applications Core 1-(2-Hydroxy-3-iodophenyl) ethan-1-one CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Core->CrossCoupling C-I Bond Activation Chromone Heterocyclization (Chromones, Flavones) Core->Chromone Dual OH/Acetyl Reactivity API API Synthesis (e.g., Pranlukast) Chromone->API Scaffold Decoration

Divergent synthetic applications of the 1-(2-Hydroxy-3-iodophenyl)ethan-1-one scaffold.

References

  • ChemScene. "89942-31-4 | 1-(2-Hydroxy-3-iodophenyl)ethan-1-one." ChemScene Product Catalog.1

  • TSI Journals. "PMR AND MASS SPECTRAL STUDIES OF IODO-HYDROXY ACETOPHENONES." Macromolecules: An Indian Journal.2

  • Oxford University Press (OUP). "Iodination of Acetophenones." Bulletin of the Chemical Society of Japan.3

  • PatSnap. "New preparation method of Pranlukast - Patent WO2005077942." PatSnap Patent Database.5

  • Frontiers in Chemistry. "Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides." Frontiers.6

  • Royal Society of Chemistry. "Iodine-PEG as a unique combination for the metal-free synthesis of flavonoids through iodonium-triiodide ion-pair complexation." RSC Advances.7

Sources

Exploratory

In-Depth NMR Spectrum Analysis of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one: Mechanistic Insights and Structural Validation

Executive Summary The compound 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (commonly known as 2'-hydroxy-3'-iodoacetophenone) is a critical electrophilic precursor in the synthesis of benzofuran-chalcone hybrids and epidermal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (commonly known as 2'-hydroxy-3'-iodoacetophenone) is a critical electrophilic precursor in the synthesis of benzofuran-chalcone hybrids and epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. In drug development, the precise regiochemistry of halogenated intermediates dictates the spatial orientation of downstream pharmacophores. This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR) spectral analysis of this compound, detailing how specific electronic environments, relativistic heavy atom effects, and intramolecular hydrogen bonding create a self-validating analytical system.

Chemical Context and Structural Dynamics

The molecular architecture of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one consists of an acetophenone core modified by an ortho-hydroxyl group and a meta-iodine atom. This specific substitution pattern induces profound electronic and steric effects:

  • Intramolecular Hydrogen Bonding: The proximity of the C2-hydroxyl group to the C1-acetyl carbonyl oxygen facilitates a strong, stable six-membered pseudo-ring via hydrogen bonding. This locks the acetyl group into coplanarity with the aromatic ring, maximizing π -conjugation.

  • Relativistic Spin-Orbit Coupling: The massive iodine nucleus (Z=53) at the C3 position introduces relativistic effects that drastically alter the local magnetic shielding tensor, leading to counterintuitive upfield shifts in the 13 C spectrum—a phenomenon known as the Heavy Atom Effect (HAE).

Self-Validating Synthetic & Analytical Workflow

To ensure high spectral fidelity, the sample must be synthesized and prepared using a protocol that minimizes paramagnetic impurities and prevents the exchange of labile protons. The iodination of 2-hydroxyacetophenone using an iodine/iodic acid system is highly regioselective due to the strong ortho/para-directing nature of the hydroxyl group combined with the steric bulk of the iodine electrophile[1].

Step-by-Step Methodology
  • Electrophilic Aromatic Iodination:

    • Dissolve 2-hydroxyacetophenone (1.0 eq) and molecular iodine (I 2​ , 0.4 eq) in an ethanol/water solvent system at 35°C.

    • Causality: Ethanol ensures the solubility of the organic substrate, while the mild temperature prevents over-iodination.

    • Slowly add iodic acid (HIO 3​ , 0.2 eq).

    • Causality: Iodic acid acts as an in-situ oxidizing agent, converting unreactive I 2​ into the highly electrophilic iodonium ion (I + ), maximizing atom economy and driving the reaction forward[2].

  • Quenching and Purification:

    • Quench the reaction with saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ).

    • Causality: The thiosulfate reduces any residual, highly oxidizing I 2​ back to water-soluble iodide (I ), preventing downstream degradation of the product.

    • Extract with ethyl acetate, dry over anhydrous Na 2​ SO 4​ , and recrystallize from hot ethanol to yield pure crystalline product[3].

  • NMR Sample Preparation:

    • Dissolve 15–20 mg of the purified compound in 0.6 mL of strictly anhydrous deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen because it lacks exchangeable protons (unlike Methanol-d4), preserving the critical -OH signal. TMS provides a highly shielded, chemically inert reference peak (0.0 ppm) due to the low electronegativity of silicon relative to carbon.

Workflow Start 2-Hydroxyacetophenone Iodination Iodination (I2 / HIO3) Ethanol, 35°C Start->Iodination Purification Aqueous Workup & Recrystallization Iodination->Purification Product 1-(2-Hydroxy-3-iodophenyl)ethan-1-one Purification->Product NMRPrep NMR Sample Prep (CDCl3 + TMS) Product->NMRPrep Acquisition NMR Acquisition (1D & 2D) NMRPrep->Acquisition

Step-by-step synthetic and NMR preparation workflow for 1-(2-Hydroxy-3-iodophenyl)ethan-1-one.

1 H NMR Spectrum Analysis: Electronic & Anisotropic Effects

The 1 H NMR spectrum of this compound is defined by three distinct regions: the highly deshielded hydroxyl proton, the aromatic AMX spin system, and the aliphatic acetyl protons[4].

  • The Hydroxyl Proton ( δ 12.85 ppm): The extreme downfield shift of the -OH proton is the hallmark of a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This interaction withdraws electron density from the proton, exposing it to the external magnetic field. Furthermore, this hydrogen bond prevents rapid intermolecular proton exchange, resulting in a sharp singlet rather than a broad hump.

  • The Aromatic Protons ( δ 6.85 – 7.90 ppm): The ring protons exhibit a classic 3-spin system. H-4 and H-6 are deshielded by the electron-withdrawing nature of the acetyl group and the inductive effect of iodine. H-5 is shielded by the resonance electron donation from the para-hydroxyl group.

  • The Acetyl Protons ( δ 2.65 ppm): The methyl group appears as a sharp singlet. Its position slightly downfield from a standard aliphatic methyl is due to the magnetic anisotropy of the adjacent carbonyl π -system.

Table 1: 1 H NMR Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Causality
-OH 12.85Singlet (s)-1HExtreme deshielding via intramolecular H-bond with C=O.
H-4 7.90Doublet of doublets (dd)8.0, 1.51HDeshielded by ortho-Iodine and para-Acetyl inductive effects.
H-6 7.75Doublet of doublets (dd)8.0, 1.51HDeshielded by ortho-Acetyl anisotropic field.
H-5 6.85Triplet (t)8.01HShielded by para-OH resonance electron donation.
-CH 3​ 2.65Singlet (s)-3HAdjacent to anisotropic carbonyl π -bond.

13 C NMR Spectrum Analysis: The Heavy Atom Effect

While 1 H NMR provides connectivity, 13 C NMR provides absolute confirmation of the halogen identity via the Heavy Atom Effect (HAE) .

Normally, an electronegative substituent deshields the ipso-carbon (shifting it downfield to >120 ppm, as seen with chlorine or fluorine). However, the massive electron cloud of iodine undergoes significant spin-orbit coupling. This relativistic effect generates a localized diamagnetic shielding current that drastically pushes the C-3 carbon upfield to approximately 88.0 ppm. Observing a quaternary aromatic carbon below 90 ppm is an unequivocal, self-validating proof of iodination.

Table 2: 13 C NMR Quantitative Data Summary
PositionChemical Shift ( δ , ppm)TypeMechanistic Causality
C=O 204.0QuaternaryCarbonyl carbon; highly deshielded by oxygen electronegativity.
C-2 160.5QuaternaryAromatic C attached to -OH; deshielded by oxygen.
C-4 143.0CHAromatic CH; ortho to Iodine.
C-6 130.5CHAromatic CH; ortho to Acetyl group.
C-5 120.0CHAromatic CH; para to -OH (shielded by resonance).
C-1 119.5QuaternaryAromatic C attached to Acetyl group.
C-3 88.0QuaternaryAromatic C attached to Iodine; Heavy Atom Effect shielding .
-CH 3​ 26.5CH 3​ Aliphatic acetyl methyl carbon.

2D NMR Regiochemical Validation (HMBC)

To prove that the iodine is at the 3-position and not the 5-position, 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC detects long-range carbon-proton couplings, specifically 2JCH​ and 3JCH​ interactions (typically spanning 2 to 8 Hz).

In a self-validating system, the regiochemistry is locked by observing the interactions of the -OH proton. Because the -OH proton exchanges very slowly due to the intramolecular hydrogen bond, it yields sharp HMBC cross-peaks. The -OH proton ( δ 12.85) will show a 2J correlation to C-2 ( δ 160.5) and 3J correlations to both C-1 ( δ 119.5) and the heavily shielded C-3 ( δ 88.0). If the iodine were at the 5-position, the -OH proton would not couple to the shielded carbon, instantly falsifying the structure.

HMBC cluster_protons Key Protons (1H) cluster_carbons Target Carbons (13C) ProtonOH OH (12.85 ppm) CarbonC2 C2-OH (~160 ppm) ProtonOH->CarbonC2 2J CarbonC1 C1-Ar (~120 ppm) ProtonOH->CarbonC1 3J CarbonC3 C3-I (~88 ppm) ProtonOH->CarbonC3 3J ProtonCH3 CH3 (2.65 ppm) ProtonCH3->CarbonC1 3J CarbonCO C=O (~204 ppm) ProtonCH3->CarbonCO 2J ProtonH4 H4 (7.90 ppm) ProtonH4->CarbonC2 3J ProtonH4->CarbonC3 2J

Key HMBC interactions validating the regiochemistry of the iodination.

Conclusion

The NMR analysis of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one is a masterclass in structural causality. The extreme downfield shift of the hydroxyl proton validates the spatial proximity of the acetyl group, while the anomalous upfield shift of the C-3 carbon definitively proves the presence of the heavy iodine atom. By combining 1D 1 H/ 13 C data with 2D HMBC connectivity maps, researchers can establish a closed, self-validating loop of evidence that guarantees the structural integrity of this vital pharmaceutical intermediate.

References

  • A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. ResearchGate / Synthetic Communications.[1] URL:

  • Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation. National Institutes of Health (NIH) / PMC.[3] URL:

  • Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies. Taylor & Francis.[4] URL:

  • A simple and convenient method for iodination of some hydroxylated aldehyde and ketones by iodine and iodic acid combination. Journal of Chemical and Pharmaceutical Research (JOCPR).[2] URL:

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 2'-Hydroxy-3'-iodoacetophenone: A Precautionary Approach Based on Structural Analogs

Section 1: Introduction and Scope This guide provides a detailed framework for the safe handling, storage, and disposal of 2'-hydroxy-3'-iodoacetophenone in a research and development environment. As a specialized organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Introduction and Scope

This guide provides a detailed framework for the safe handling, storage, and disposal of 2'-hydroxy-3'-iodoacetophenone in a research and development environment. As a specialized organic compound, its applications in medicinal chemistry and drug development necessitate a thorough understanding of its potential hazards to ensure the safety of laboratory personnel.

Section 2: Synthesized Hazard Identification and Risk Profile

The chemical structure of 2'-hydroxy-3'-iodoacetophenone combines a phenolic hydroxyl group and an iodine atom on an acetophenone core. This unique combination suggests a hazard profile that incorporates risks from each functional component.

GHS Classification (Anticipated): Based on data from structural analogs, the following GHS classifications should be conservatively assumed until specific data becomes available.

Hazard ClassHazard CategoryAnticipated Hazard StatementBasis from Analogs
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]Iodoacetophenone isomers are classified as harmful if ingested.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][4]Both 2'-hydroxyacetophenone and 2'-iodoacetophenone are known skin irritants.[1][2][4]
Serious Eye Damage/IrritationCategory 2A / 1H318/H319: Causes serious eye damage or irritation.[1][2][3][4][5]Analogs consistently show potential for severe eye irritation or damage.[1][2][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1][4][6]Hydroxy- and iodo-acetophenones can irritate the respiratory system upon inhalation of dust or vapors.[1][4][6]

Key Chemical and Reactivity Hazards:

  • Stability: The compound is expected to be stable under normal laboratory conditions.[2][4] However, the presence of the iodo- group makes it potentially light-sensitive .[2][7] Decomposition upon exposure to light may release iodine or hydrogen iodide.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[1][2][4][5][8] Reaction with bases can deprotonate the phenolic hydroxyl group, while oxidizing agents may react with the iodide.

  • Hazardous Decomposition Products: Thermal decomposition or combustion will produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide (HI).[2]

Section 3: Exposure Controls: Engineering and Personal Protective Equipment (PPE)

The primary objective of exposure controls is to create a multi-layered barrier between the researcher and the chemical, minimizing the risk of inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

The causality behind mandating robust engineering controls is the potential for respiratory irritation from airborne particles or vapors and the unknown long-term toxicological effects.

  • Chemical Fume Hood: All manipulations of 2'-hydroxy-3'-iodoacetophenone, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to control and exhaust any vapors or aerosols.[2][4]

  • Emergency Equipment: An ANSI-compliant eyewash station and safety shower must be readily accessible and located near the workstation.[2][4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for engineering controls but is critical for preventing direct contact.

PPE TypeSpecificationRationale for Use
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield.[2]Protects against splashes and airborne particles, mitigating the high risk of serious eye irritation or damage.[1][2][4]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Prevents direct skin contact, addressing the risk of skin irritation.[1] For prolonged or immersive work, consult a glove manufacturer's chart for breakthrough time. Always inspect gloves before use and replace them immediately if contaminated.
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from spills and splashes.
Respiratory Protection Not typically required when using a fume hood.If there is a potential for exposure outside of a fume hood (e.g., major spill), a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.[4]

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to a validated protocol is essential for ensuring reproducible science and personnel safety.

Protocol 4.1: Step-by-Step Procedure for Safe Handling

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational. Don all required PPE as specified in Section 3.

  • Weighing: Weigh the solid compound on a tared weigh boat inside the fume hood. Use anti-static tools if the material is a fine powder.

  • Transfer: Carefully transfer the weighed material to the reaction vessel using a powder funnel. Gently tap tools and the weigh boat to dislodge any remaining powder.

  • Dissolution: Add solvent to the vessel slowly to avoid splashing.

  • Post-Handling: Decontaminate all surfaces and equipment used. Wipe down the work area in the fume hood.

  • Glove Removal: Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.[2][3]

Workflow for Safe Laboratory Handling

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup prep1 Verify Fume Hood Functionality prep2 Don Required PPE (Goggles, Lab Coat, Gloves) prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Add Solvents & Reagents handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 clean2 Dispose of Contaminated Waste Properly clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling 2'-hydroxy-3'-iodoacetophenone.

Storage Requirements

The causality for these storage conditions is to prevent degradation of the compound and to avoid the formation of hazardous byproducts.

  • Container: Store in a tightly closed, properly labeled container.[1][4][5][7] Use an amber or opaque container to protect it from light.[2][7]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[1][2][7]

  • Separation: Store away from incompatible materials, particularly strong bases and oxidizing agents.[1][2][8]

Section 5: Emergency Response Protocols

A self-validating safety system includes robust and well-rehearsed emergency procedures.

Protocol 5.1: Spill Response

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Assess: Evaluate the spill from a safe distance. Do not approach without the correct PPE.

  • Contain (for small spills): For small spills inside a fume hood, use an inert absorbent material like sand, vermiculite, or a commercial spill kit to cover the material.[2][8]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and the EHS department.

Protocol 5.2: First Aid for Exposures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][4][5] Seek medical attention if irritation develops or persists.
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][4][5] If breathing is difficult or they feel unwell, call a poison center or doctor.[2][5]
Ingestion Do NOT induce vomiting. [2] Rinse the mouth with water.[2] Call a poison control center or physician immediately for guidance.[2]

Emergency Response Decision Flow

G node_action node_action start Incident Occurs is_spill Is it a Spill? start->is_spill is_exposure Personal Exposure? is_spill->is_exposure No is_major Major Spill? is_spill->is_major Yes node_action_firstaid Remove Victim from Danger Administer First Aid (Protocol 5.2) Seek Medical Attention is_exposure->node_action_firstaid Yes node_action_evacuate Evacuate Area Call EHS is_major->node_action_evacuate Yes node_action_contain Contain with Absorbent Follow Spill Protocol 5.1 is_major->node_action_contain No (Minor)

Caption: Decision tree for initial emergency response actions.

Section 6: Waste Disposal

Chemical waste must be managed responsibly to protect the environment and comply with regulations.

  • Collection: All waste containing 2'-hydroxy-3'-iodoacetophenone, including unused product, contaminated absorbents, and disposable PPE, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

  • Disposal: The disposal of this waste must be handled by the institution's EHS department or a licensed hazardous waste disposal contractor.[2][4][5] Do not dispose of this chemical down the drain or in general trash.[7]

Section 7: Summary of Physicochemical Data (Based on Analogs)

This data is provided for informational purposes and is derived from the primary structural components.

PropertyValue / DescriptionSource Analog
Molecular Formula C₈H₇IO₂(Target Compound)
Molecular Weight 262.04 g/mol (Target Compound)
Appearance Expected to be a solid (powder or crystalline)4'-Hydroxy-3'-iodoacetophenone is a powder[9]
Melting Point Not available. (For reference, 4'-Hydroxy-3'-iodoacetophenone is 155-160 °C[9])4'-Hydroxy-3'-iodoacetophenone[9]
Boiling Point Not available. (For reference, 2'-Hydroxyacetophenone is ~92-93 °C[8])2'-Hydroxyacetophenone[8]
Solubility Expected to be soluble in organic solvents.General property of similar structures.

Section 8: References

  • 2'-Hydroxyacetophenone - Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - 2'-Iodoacetophenone - Fisher Scientific.

  • 2 - SAFETY DATA SHEET - 2'-Hydroxyacetophenone - Fisher Scientific.

  • 11 - SAFETY DATA SHEET - MilliporeSigma.

  • SAFETY DATA SHEET - 3'-Iodoacetophenone - MilliporeSigma.

  • SAFETY DATA SHEET - 2-Hydroxyacetophenone - Thermo Fisher Scientific.

  • 2'-Iodoacetophenone - Safety Data Sheet - ChemicalBook.

  • SAFETY DATA SHEET - Acetophenone - Sigma-Aldrich.

  • SAFETY DATA SHEET - 2-HYDROXYACETOPHENONE - Spectrum Chemical.

  • SAFETY DATA SHEET - 2'-Iodoacetophenone - Thermo Fisher Scientific.

  • 4'-Hydroxy-3'-iodoacetophenone 97 - Sigma-Aldrich.

Sources

Exploratory

Thermodynamic Solvation Profile and Analytical Methodologies for 1-(2-Hydroxy-3-iodophenyl)ethan-1-one

Executive Summary 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (CAS: 89942-31-4), commonly referred to as 2'-hydroxy-3'-iodoacetophenone, is a highly functionalized aromatic intermediate pivotal in the synthesis of complex hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Hydroxy-3-iodophenyl)ethan-1-one (CAS: 89942-31-4), commonly referred to as 2'-hydroxy-3'-iodoacetophenone, is a highly functionalized aromatic intermediate pivotal in the synthesis of complex heterocycles, including biologically active chalcones and benzofuran derivatives. Understanding its solubility profile across diverse organic solvents is critical for optimizing reaction conditions, purification workflows (e.g., recrystallization), and biological assay formulations. This whitepaper deconstructs the thermodynamic principles governing its solvation and provides rigorously validated protocols for empirical solubility determination.

Structural Thermodynamics and Solvation Causality

The solubility behavior of 1-(2-hydroxy-3-iodophenyl)ethan-1-one is dictated by three competing structural features. As a Senior Application Scientist, it is crucial to recognize that solubility is not merely a "like-dissolves-like" heuristic, but a thermodynamic competition between solute-solute lattice energy and solute-solvent interaction energy.

  • Intramolecular Hydrogen Bonding : The proximity of the 2-hydroxyl group to the 1-ketone moiety facilitates the formation of a stable, six-membered pseudo-ring via intramolecular hydrogen bonding (C=O ··· H-O). This interaction effectively "masks" the hydrogen bond donor capacity of the phenol. Consequently, it drastically reduces the molecule's ability to interact with highly polar, protic networks like water, thereby increasing its overall lipophilicity.

  • Iodine Polarizability : The bulky iodine atom at the 3-position introduces significant electron cloud polarizability. This enhances London dispersion forces, creating a high thermodynamic affinity for halogenated solvents (e.g., chloroform, dichloromethane) and non-polar environments.

  • Aromatic Core : The planar phenyl ring supports π−π stacking and dipole-induced dipole interactions, making the compound highly soluble in polar aprotic solvents (e.g., DMSO, DMF) that can efficiently solvate the aromatic system while disrupting weak intermolecular solute-solute interactions.

Solvation_Thermodynamics Compound 1-(2-Hydroxy-3-iodophenyl)ethan-1-one Solvation Profile H_Bond Intramolecular H-Bond (C=O ··· H-O) Compound->H_Bond Structural Feature Iodine Bulky Iodine (C-I) High Polarizability Compound->Iodine Structural Feature Aromatic Aromatic Core Pi-Electron Cloud Compound->Aromatic Structural Feature Water Aqueous Media (Practically Insoluble) H_Bond->Water Masks H-bond donors Halogenated Halogenated Solvents (Freely Soluble) Iodine->Halogenated London dispersion forces Aprotic Polar Aprotic (DMSO) (Freely Soluble) Aromatic->Aprotic Dipole-induced dipole

Fig 1. Structural features driving the solvation thermodynamics of the target compound.

Empirical Solubility Profile Across Solvent Classes

Based on its structural thermodynamics and synthetic literature, the compound exhibits a highly specific solubility matrix. For instance, during its synthesis via the iodination of 2-hydroxyacetophenone,1, indicating a steep temperature-solubility gradient in polar protic environments. Furthermore, structural characterization via 1 H NMR is standardly performed in2, confirming its high affinity for halogenated media.

Quantitative Solubility Matrix (Estimated at 25°C)
Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Aqueous Water80.1< 0.1 (Practically Insoluble)Hydrophobic repulsion; masked H-bond
Polar Protic Ethanol24.320 - 50 (Soluble)Dipole-dipole; moderate H-bonding
Polar Aprotic DMSO46.7> 100 (Freely Soluble)Strong dipole-dipole; disrupts solute lattice
Halogenated Chloroform4.8> 100 (Freely Soluble)London dispersion forces (Iodine affinity)
Non-polar Hexanes1.91 - 5 (Slightly Soluble)Weak van der Waals interactions

Validated Experimental Methodologies

To ensure scientific integrity, empirical solubility must be determined using self-validating systems. The following protocols detail the extraction of thermodynamic solubility data and the optimization of recrystallization.

Protocol A: Thermodynamic Solubility Determination (Isothermal Shake-Flask Method)

This method represents the gold standard for determining the absolute thermodynamic solubility of active pharmaceutical ingredients and intermediates.

Causality & Rationale:

  • Why 48 hours? Kinetic dissolution can yield supersaturated states. A 48-hour equilibration ensures the solid-liquid interface reaches a true thermodynamic minimum.

  • Why 0.22 µm PTFE filtration? PTFE is chemically inert and prevents the adsorption of the lipophilic solute. The 0.22 µm pore size eliminates micro-particulates that would otherwise cause Rayleigh scattering during UV quantification, leading to false-positive solubility spikes.

Step-by-Step Workflow:

  • Saturation: Add 50 mg of 1-(2-hydroxy-3-iodophenyl)ethan-1-one to a 10 mL glass vial. Add 5.0 mL of the target organic solvent (e.g., Ethanol or DMSO). Ensure a visible excess of solid remains; if all solid dissolves, add an additional 50 mg until a suspension persists.

  • Thermal Equilibration: Seal the vial tightly and place it in an isothermal orbital shaker set to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours.

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at 25°C to let larger particulates settle. Carefully aspirate 2.0 mL of the supernatant.

  • Filtration: Pass the aspirated supernatant through a 0.22 µm PTFE syringe filter. Discard the first 0.5 mL to saturate any potential non-specific binding sites on the filter membrane.

  • Quantification: Dilute the filtered aliquot appropriately with the mobile phase and analyze via HPLC-UV (λ ≈ 254 nm).

  • Self-Validation Step: Repeat the sampling process at 72 hours. If the calculated concentration varies by >5% from the 48-hour mark, thermodynamic equilibrium has not been reached, and the agitation must continue.

Shake_Flask_Protocol S1 1. Saturation Add excess solute to 5mL solvent S2 2. Equilibration Agitate at 25°C for 48h S1->S2 S3 3. Phase Separation Centrifuge & 0.22µm PTFE Filter S2->S3 S4 4. Quantification HPLC-UV Analysis (λ=254nm) S3->S4 S5 5. Validation Compare 24h vs 48h variance <5% S4->S5

Fig 2. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Protocol B: Solvent/Anti-Solvent Recrystallization Optimization

Because the compound is utilized as a 3, high purity is mandatory. The steep solubility curve in ethanol makes it an ideal primary solvent, while water acts as the anti-solvent.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of crude 1-(2-hydroxy-3-iodophenyl)ethan-1-one in the minimum required volume of boiling ethanol (approx. 5-8 mL).

  • Hot Filtration: Rapidly filter the hot solution through fluted filter paper to remove insoluble impurities.

  • Anti-Solvent Addition: While maintaining gentle heating, add warm distilled water (anti-solvent) dropwise until the solution becomes faintly turbid.

  • Clarification: Add 1-2 drops of boiling ethanol until the turbidity just clears.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature undisturbed, promoting the growth of large, pure crystal lattices. Finally, chill in an ice bath for 1 hour to maximize yield before vacuum filtration.

References

  • Title: A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid Source: ResearchGate URL
  • Title: Ethanone, 1-(2-hydroxy-3-iodophenyl)
  • Source: PMC (NIH)

Sources

Foundational

Mass spectrometry fragmentation pattern of 2'-hydroxy-3'-iodoacetophenone

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2'-Hydroxy-3'-iodoacetophenone For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2'-Hydroxy-3'-iodoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the anticipated mass spectrometry fragmentation pattern of 2'-hydroxy-3'-iodoacetophenone. As a Senior Application Scientist, this document synthesizes foundational mass spectrometry principles with data from analogous compounds to offer a predictive yet robust framework for identifying and characterizing this molecule.

Introduction: The Significance of Structural Elucidation

2'-Hydroxy-3'-iodoacetophenone is a substituted aromatic ketone with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Accurate structural confirmation is paramount for its use in these fields, and mass spectrometry stands as a cornerstone analytical technique for providing molecular weight and structural information through the analysis of fragmentation patterns. This guide will focus on the predicted fragmentation pathways under Electron Ionization (EI), a common and highly informative ionization technique.

Predicted Mass Spectrum and Core Fragmentation Pathways

The structure of 2'-hydroxy-3'-iodoacetophenone, with its hydroxyl, iodo, and acetyl functional groups on an aromatic ring, presents several likely pathways for fragmentation upon electron ionization. The molecular weight of 2'-hydroxy-3'-iodoacetophenone (C₈H₇IO₂) is 261.96 g/mol . Therefore, the molecular ion peak ([M]•+) is expected at an m/z of 262.

The primary fragmentation patterns for acetophenones and their derivatives are well-established.[1] For the analogous, non-iodinated compound, 2'-hydroxyacetophenone, the molecular ion is observed at m/z 136, with a prominent fragment at m/z 121 resulting from the loss of a methyl group.[2] The presence of an iodine atom introduces additional, predictable fragmentation routes.[3]

A logical breakdown of the expected fragmentation is as follows:

  • α-Cleavage: The bond between the carbonyl carbon and the methyl group is susceptible to cleavage, a common fragmentation pathway for ketones.[4]

  • Cleavage of Halogens: The carbon-iodine bond is relatively weak and prone to cleavage, leading to the loss of an iodine radical.

  • Aromatic Ring Fragmentation: Subsequent fragmentation of the aromatic ring can occur after initial losses.

Based on these principles, the following key fragments are predicted for 2'-hydroxy-3'-iodoacetophenone.

Data Presentation: Predicted Key Fragments
m/z (Predicted) Proposed Fragment Ion Formula Relative Abundance (Estimated) Fragmentation Pathway
262[M]•+ (Molecular Ion)[C₈H₇IO₂]•+ModerateInitial Ionization
247[M - CH₃]•+[C₇H₄IO₂]•+HighLoss of a methyl radical
219[M - COCH₃]•+[C₆H₄IO]•+ModerateLoss of an acetyl radical
135[M - I]•+[C₈H₇O₂]•+Moderate to HighLoss of an iodine radical
121[M - I - CH₂]•+ or [C₇H₅O₂]•+[C₇H₅O₂]•+ModerateSubsequent fragmentation after iodine loss
43[CH₃CO]⁺[C₂H₃O]⁺High (often the base peak)Acetyl cation

Mechanistic Insights into Fragmentation

The fragmentation of 2'-hydroxy-3'-iodoacetophenone is a cascade of events initiated by the high energy of electron ionization. The following diagrams, rendered in DOT language, illustrate the most probable fragmentation pathways.

Pathway A: α-Cleavage and Subsequent Fragmentations

This pathway is initiated by the classic α-cleavage of the acetyl group, a hallmark of acetophenone fragmentation.[1]

Fragmentation_Pathway_A M [M]•+ m/z = 262 F247 [M - CH₃]•+ m/z = 247 M->F247 - •CH₃ F43 [CH₃CO]⁺ m/z = 43 M->F43 - •C₇H₄IO

Caption: Primary α-cleavage pathways of 2'-hydroxy-3'-iodoacetophenone.

Pathway B: Loss of Iodine and Subsequent Fragmentation

The presence of the iodo-substituent provides a distinct fragmentation route. Iodine is a good leaving group, and its loss results in a prominent ion.

Fragmentation_Pathway_B M [M]•+ m/z = 262 F135 [M - I]•+ m/z = 135 M->F135 - •I F121 [M - I - CH₂]•+ m/z = 121 F135->F121 - CH₂

Caption: Fragmentation initiated by the loss of the iodine radical.

Combined Fragmentation Workflow

A holistic view of the major fragmentation events is crucial for a comprehensive understanding.

Comprehensive_Fragmentation_Workflow cluster_M Molecular Ion cluster_frags Primary Fragments cluster_secondary Secondary Fragments M 2'-hydroxy-3'-iodoacetophenone [M]•+ m/z = 262 F247 [M - CH₃]•+ m/z = 247 M->F247 - •CH₃ F135 [M - I]•+ m/z = 135 M->F135 - •I F43 [CH₃CO]⁺ m/z = 43 M->F43 - •C₇H₄IO F121 Fragment m/z = 121 F135->F121 - CH₂

Caption: Overall predicted fragmentation workflow for 2'-hydroxy-3'-iodoacetophenone.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pattern, the following experimental protocol is recommended.

Objective: To acquire the electron ionization mass spectrum of 2'-hydroxy-3'-iodoacetophenone.

Materials and Instrumentation:

  • Sample: 2'-hydroxy-3'-iodoacetophenone, >98% purity.

  • Solvent: HPLC-grade methanol or acetonitrile.

  • Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization (EI) source.[5]

  • Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of 2'-hydroxy-3'-iodoacetophenone in 1 mL of a suitable volatile solvent.

    • Ensure the sample is fully dissolved.

    • The sample should be free from non-volatile impurities.[5]

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standard energy level that provides reproducible fragmentation and allows for comparison with spectral libraries.[5]

    • Ion Source Temperature: 200-250 °C. This temperature should be optimized to ensure volatilization without thermal degradation.[5]

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

    • Calibration: Calibrate the mass spectrometer using a suitable standard (e.g., perfluorotributylamine - PFTBA) before analysis.

  • Sample Introduction:

    • Direct Insertion Probe: Apply a small aliquot of the sample solution to the probe tip and allow the solvent to evaporate. Insert the probe into the ion source and gradually heat to volatilize the sample.

    • GC Inlet: If using a GC-MS system, inject a small volume (e.g., 1 µL) of the sample solution onto the GC column. Use a temperature program that ensures the elution of the compound of interest as a sharp peak.

  • Data Acquisition:

    • Acquire the mass spectrum across the specified mass range.

    • Collect several scans across the elution peak (if using GC-MS) or during sample volatilization (if using a direct probe) and average them to obtain a representative spectrum.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Identify the base peak (the most intense peak).

    • Annotate the major fragment ions and propose their structures.

    • Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.

Trustworthiness and Self-Validating Systems

The protocols and predictions outlined in this guide are grounded in well-established principles of mass spectrometry. The use of a standard 70 eV electron energy ensures that the resulting fragmentation pattern is reproducible and can be compared with other analyses and spectral libraries. The internal consistency of the fragmentation pattern (e.g., the relationship between the molecular ion and its fragments) serves as a self-validating mechanism. For instance, the mass differences between peaks should correspond to the loss of logical neutral fragments (e.g., 15 for CH₃, 43 for COCH₃, 127 for I).[6]

Conclusion

This guide provides a comprehensive, in-depth prediction of the mass spectrometry fragmentation pattern of 2'-hydroxy-3'-iodoacetophenone based on established chemical principles and data from structurally related molecules. The proposed mechanisms, data tables, and experimental protocols offer a robust framework for researchers and scientists in the field of drug development and organic synthesis to identify and characterize this compound with a high degree of confidence.

References

  • FooDB. Showing Compound 2'-Hydroxyacetophenone (FDB010500). Available from: [Link]

  • Dawle, J. K., & Vibhute, Y. B. (2009). PMR AND MASS SPECTRAL STUDIES OF IODO- HYDROXY ACETOPHENONES. TSI Journals. Available from: [Link]

  • Dighade, A. S., & Dighade, S. R. (2012). SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES. Int. J. Chem. Sci., 10(3), 1759-1764. Available from: [Link]

  • ResearchGate. Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Available from: [Link]

  • PubChem. 2'-Hydroxyacetophenone. Available from: [Link]

  • IntechOpen. (2017). Interpretation of Mass Spectra. Available from: [Link]

  • SciSpace. Fragmentations of protonated acetophenones via intermediate ion–molecule complexes. Available from: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • Collard Group. MASS SPECTROMETRY: BASIC EXPERIMENT. Available from: [Link]

  • University of Arizona. Interpretation Mass spectral interpretation is not a trivial process. Available from: [Link]

  • ResearchGate. Mass spectra of acetophenone in the molecular ion region. Available from: [Link]

  • YouTube. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Available from: [Link]

  • ResearchGate. Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Available from: [Link]

  • University of Central Florida. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. Available from: [Link]

  • Google Patents. Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • Journal of the American Society for Mass Spectrometry. (2020). Formation of Protonated ortho-Quinonimide from ortho-Iodoaniline in the Gas Phase by a Molecular-Oxygen-Mediated, ortho-Isomer-Specific Fragmentation Mechanism. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum of 1-iodobutane. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Thieme. The Main Fragmentation Reactions of Organic Compounds. Available from: [Link]

  • Der Pharma Chemica. (2012). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. Available from: [Link]

Sources

Exploratory

Crystallographic Data and X-Ray Diffraction Analysis of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one: Structural Insights and Applications

Executive Summary In the landscape of modern drug discovery and organic synthesis, 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (commonly referred to as 3-iodo-2-hydroxyacetophenone) serves as a critical structural building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (commonly referred to as 3-iodo-2-hydroxyacetophenone) serves as a critical structural building block. It is a highly valued intermediate in the synthesis of Pranlukast—a potent leukotriene receptor antagonist used globally for asthma management[1]—as well as a precursor for novel cytotoxic benzofuran and chalcone hybrids targeting tubulin polymerization and EGFR-tyrosine kinase[2].

As a Senior Application Scientist, I approach the characterization of this molecule not just as a routine analytical step, but as a fundamental prerequisite for rational drug design. The presence of the bulky, highly polarizable iodine atom adjacent to a strong hydrogen-bond donating hydroxyl group creates a unique stereoelectronic environment. This whitepaper provides an in-depth technical guide to the crystallographic characterization, structural causality, and self-validating experimental workflows required to analyze 1-(2-Hydroxy-3-iodophenyl)ethan-1-one and its derivatives.

Structural Causality and Crystallographic Theory

The three-dimensional architecture of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one is dictated by two competing, yet complementary, intramolecular forces:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the C2 position acts as a potent hydrogen bond donor to the carbonyl oxygen of the acetyl group at C1. This O−H⋯O=C interaction locks the acetyl group into strict coplanarity with the phenyl ring. This coplanarity is evidenced in solution-state NMR by a highly deshielded phenolic proton appearing as a sharp singlet near δ 13.0 ppm[3].

  • Steric and Halogen-Bonding Effects: The iodine atom at the C3 position possesses a large van der Waals radius (~1.98 Å). Its steric bulk restricts the rotational freedom of the adjacent hydroxyl group, enforcing the directionality of the hydrogen bond. Furthermore, in the solid state, the iodine atom frequently engages in intermolecular halogen bonding ( I⋯O or I⋯π interactions), which dictates the supramolecular crystal packing and often drives the crystallization of its derivatives into non-centrosymmetric space groups such as P21​21​21​ [2].

Synthesis Start 2-Hydroxyacetophenone (Starting Material) Reagent Electrophilic Iodination NIS, Acetic Acid, Reflux Start->Reagent Target 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (Key Intermediate) Reagent->Target Deriv1 Pranlukast Synthesis (Leukotriene Receptor Antagonist) Target->Deriv1 Condensation & Cyclization Deriv2 Chalcone/Benzofuran Hybrids (Anticancer Agents) Target->Deriv2 Claisen-Schmidt Aldol

Figure 1: Synthesis and downstream derivatization pathways of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one.

Quantitative Data Presentation

Because the parent monomer is often rapidly consumed in tandem reactions, high-resolution crystallographic data is most frequently extracted from its structurally rigid derivatives (e.g., 5-bromo-3-iodo analogs and corresponding chalcones). The trans geometry and coplanar framework of these derivatives have been unequivocally confirmed by single-crystal X-ray diffraction (SC-XRD) analyses[4].

Table 1: Structural and Spectroscopic Parameters for 1-(2-Hydroxy-3-iodophenyl)ethan-1-one Derivatives

Parameter CategorySpecific MetricObserved Value / Characteristic
Crystallographic Space Group P21​21​21​ (Typical for complex derivatives)[2]
Key Hydrogen BondIntramolecular O(1)−H⋯O(2)carbonyl​
Conformational GeometryCoplanar Acetyl-Phenyl framework[4]
Spectroscopic (NMR) Phenolic -OH ShiftSinglet near δ 13.0 ppm (Strong H-bond)[3]
Acetyl −CH3​ ShiftSinglet near δ 2.62 - 2.67 ppm[3]
Mass Spectrometry Primary FragmentationCleavage at bond β to ring yielding Ar−C=O+ [3]

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the choice and a validation checkpoint to guarantee data reliability.

Methodology A: Regioselective Synthesis and Crystallization
  • Dissolution: Dissolve 2-hydroxyacetophenone in glacial acetic acid.

    • Causality: Acetic acid acts as both a solvent and an acid catalyst, polarizing the iodinating agent to facilitate electrophilic aromatic substitution.

  • Electrophilic Addition: Add N-iodosuccinimide (NIS) in an equimolar ratio.

    • Causality: NIS provides a controlled, mild source of electrophilic iodine ( I+ ). The strong ortho-para directing nature of the hydroxyl group, combined with the steric hindrance of the acetyl group, regioselectively directs the iodine to the 3-position[2].

  • Reflux: Heat the mixture to reflux for 1.5 hours.

  • Workup & Crystal Growth: Quench with sodium thiosulfate, extract with dichloromethane, and perform slow evaporation from an ethanol/dichloromethane mixture.

    • Self-Validation Checkpoint: Perform 1 H-NMR on the resulting crystals. The disappearance of the C3 aromatic proton and the presence of a sharp singlet near 13.0 ppm confirms successful, regioselective iodination without disrupting the critical intramolecular hydrogen bond[3].

Methodology B: Single-Crystal X-Ray Diffraction (SC-XRD) Protocol
  • Crystal Mounting: Select a single crystal with uniform birefringence. Mount it on a MiTeGen loop using Paratone-N oil and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

    • Causality: Rapid cooling vitrifies the oil, securing the crystal without inducing mechanical stress. A temperature of 100 K is critical to minimize the thermal motion (anisotropic displacement) of the heavy iodine atom, which otherwise degrades high-angle data resolution.

  • Data Collection: Utilize a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å).

    • Causality: Mo radiation is strictly required over Cu K α . The heavy iodine nucleus absorbs Cu K α radiation severely, leading to absorption artifacts that can distort the electron density map.

  • Integration and Absorption Correction: Process the diffraction frames using a multi-scan absorption correction method (e.g., SADABS).

    • Causality: Corrects for the varying path lengths of X-rays through the non-spherical, highly absorbing iodine-containing crystal.

  • Structure Solution and Refinement: Solve the structure using direct or dual-space methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation Checkpoint: Evaluate the internal agreement factor ( Rint​ ) post-integration; a value <0.05 validates the absorption correction. Post-refinement, a Goodness-of-Fit (GoF) near 1.000 and flat residual electron density peaks ( <1.0e−/A˚3 ) near the iodine atom validate the final structural model[2].

XRDWorkflow Step1 1. Crystal Growth (Slow Evaporation, EtOH/DCM) Step2 2. Crystal Mounting (Cryoloop, Paratone Oil, 100 K) Step1->Step2 Step3 3. X-Ray Data Collection (Mo Kα, λ=0.71073 Å) Step2->Step3 Step4 4. Data Reduction & Absorption Correction (Multi-Scan Method) Step3->Step4 Step5 5. Structure Solution (Direct Methods / Dual Space) Step4->Step5 Step6 6. Structure Refinement (Full-Matrix Least-Squares on F²) Step5->Step6

Figure 2: Step-by-step Single-Crystal X-Ray Diffraction (SC-XRD) workflow and data refinement.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-(2-Hydroxy-3-iodophenyl)ethan-1-one from 2-hydroxyacetophenone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of 1-(2-Hydroxy-3-io...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (commonly referred to as 3'-iodo-2'-hydroxyacetophenone) from 2-hydroxyacetophenone presents a classic regioselectivity challenge in electrophilic aromatic substitution (EAS).

The Regioselectivity Challenge: In 2-hydroxyacetophenone, the aromatic ring is governed by two directing groups: the strongly activating, ortho/para-directing hydroxyl group (-OH) and the deactivating, meta-directing acetyl group (-COCH₃). Both groups synergistically direct incoming electrophiles to the 3- and 5-positions. However, direct iodination (e.g., using I₂/HIO₃ or N-iodosuccinimide) overwhelmingly favors the 5-position. This causality is driven by steric hindrance: the 5-position is highly accessible, whereas the 3-position is sterically compressed between the hydroxyl and the bulky acetyl group.

The Functional Group Interconversion Strategy: To bypass this steric bias and exclusively access the 3-iodo isomer, we must abandon direct iodination in favor of a site-specific functional group interconversion strategy. This application note details a robust, three-step protocol:

  • Nitration: Yields a mixture of 3-nitro and 5-nitro isomers. The 3-nitro isomer is isolated via steam distillation. The causality behind this separation is elegant: the hydroxyl group in the 3-nitro isomer is flanked by two strong hydrogen-bond acceptors (the acetyl and nitro groups). This dual intramolecular hydrogen bonding completely shields the hydroxyl proton, preventing intermolecular hydrogen bonding with water and drastically increasing its vapor pressure .

  • Reduction: Catalytic hydrogenation quantitatively converts the nitro group to an amine, establishing a nucleophilic anchor at the sterically hindered 3-position .

  • Sandmeyer Iodination: Diazotization converts the amine into a highly reactive diazonium leaving group. Subsequent treatment with potassium iodide facilitates an iododediazoniation, driven by the thermodynamic stability of expelled nitrogen gas, installing the iodine atom exclusively at the target site .

Synthetic Workflow Visualization

SynthesisPathway SM 2-Hydroxyacetophenone (Starting Material) Step1 Step 1: Nitration (HNO3, AcOH) SM->Step1 Int1 3-Nitro-2-hydroxyacetophenone (Isolated via Steam Distillation) Step1->Int1 Regioselective Separation Step2 Step 2: Reduction (H2, 10% Pd/C, MeOH) Int1->Step2 Int2 3-Amino-2-hydroxyacetophenone (Key Intermediate) Step2->Int2 Quantitative Conversion Step3 Step 3: Sandmeyer Reaction (NaNO2, H2SO4, then KI) Int2->Step3 Product 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (Target Product) Step3->Product Iododediazoniation

Figure 1: Regioselective synthesis of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one.

Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis and Isolation of 3-Nitro-2-hydroxyacetophenone

This step utilizes thermodynamic differences in hydrogen bonding to achieve regiochemical purity.

  • Reaction: Dissolve 2-hydroxyacetophenone (10.0 g, 73.4 mmol) in glacial acetic acid (50 mL). Cool the solution to 0–5 °C using an ice-water bath.

  • Addition: Add fuming nitric acid (3.5 mL, ~80 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C to prevent over-nitration.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching: Pour the mixture into 200 mL of crushed ice. Extract the resulting emulsion with dichloromethane (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Steam Distillation: Transfer the crude dark oil to a steam distillation apparatus. Steam distill until the distillate runs clear.

  • Self-Validation Cue: The successful separation is visually confirmed as the 3-nitro isomer co-distills and crystallizes as bright yellow needles in the condenser. The dark, non-volatile 5-nitro isomer remains trapped in the boiling flask.

  • Isolation: Filter the yellow crystals from the distillate and dry under a vacuum to afford pure 3-nitro-2-hydroxyacetophenone.

Step 2: Catalytic Reduction to 3-Amino-2-hydroxyacetophenone

A clean, quantitative reduction that prepares the ring for dediazoniation.

  • Setup: Dissolve the isolated 3-nitro-2-hydroxyacetophenone (5.0 g, 27.6 mmol) in anhydrous methanol (100 mL) in a heavy-walled hydrogenation flask.

  • Catalyst: Carefully add 10% Pd/C (0.5 g, 10 wt%). Caution: Pd/C is highly pyrophoric; add under an inert argon/nitrogen blanket.

  • Hydrogenation: Purge the vessel with nitrogen (3×), followed by hydrogen gas (3×). Stir the suspension vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.

  • Self-Validation Cue: The reaction is complete when hydrogen gas uptake ceases (balloon stops deflating) and the bright yellow color of the starting material transitions to a pale, translucent solution. TLC will show a highly polar, ninhydrin-positive spot.

  • Workup: Filter the mixture through a tight pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield 3-amino-2-hydroxyacetophenone as a pale solid. Use immediately in the next step to prevent oxidative degradation.

Step 3: Sandmeyer Iodination to 1-(2-Hydroxy-3-iodophenyl)ethan-1-one

Site-specific installation of the iodine atom via a diazonium intermediate.

  • Diazotization: Suspend 3-amino-2-hydroxyacetophenone (3.0 g, 19.8 mmol) in distilled water (30 mL) and cool to 0 °C. Slowly add concentrated H₂SO₄ (3.2 mL, ~60 mmol).

  • Nitrite Addition: Dropwise, add a pre-chilled aqueous solution of NaNO₂ (1.5 g, 21.8 mmol in 10 mL H₂O). Stir at 0–5 °C for 30 minutes.

  • Self-Validation Cue (A): The suspension will dissolve into a clear, pale-yellow diazonium salt solution.

  • Iodination: Slowly add a cold aqueous solution of potassium iodide (KI, 4.9 g, 29.7 mmol in 15 mL H₂O).

  • Self-Validation Cue (B): Upon KI addition, the solution will immediately turn dark brown (liberation of I₂) accompanied by vigorous bubbling (N₂ gas evolution), confirming successful dediazoniation.

  • Maturation: Allow the mixture to warm to room temperature, then gently heat to 60 °C for 1 hour to ensure complete nitrogen extrusion.

  • Quenching: Cool the mixture and add saturated sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark brown iodine color completely discharges, leaving a pale yellow suspension.

  • Purification: Extract with ethyl acetate (3 × 50 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography (Hexanes/EtOAc) to yield the pure target compound.

Quantitative Data & Analytical Summary

To facilitate easy comparison and tracking during the synthesis, the expected yields, reaction times, and key analytical markers are summarized below.

ParameterStep 1: NitrationStep 2: ReductionStep 3: Sandmeyer Iodination
Starting Material 2-Hydroxyacetophenone3-Nitro-2-hydroxyacetophenone3-Amino-2-hydroxyacetophenone
Target Intermediate 3-Nitro-2-hydroxyacetophenone3-Amino-2-hydroxyacetophenone1-(2-Hydroxy-3-iodophenyl)ethan-1-one
Expected Yield 35 – 40% (post-distillation)85 – 95%60 – 70%
Reaction Time 2 hours (rxn) + 3 hours (dist)4 – 6 hours1.5 hours
Self-Validation Cue Bright yellow steam distillateH₂ uptake ceases; ninhydrin (+)Vigorous N₂ gas evolution
Key NMR Marker (CDCl₃) δ 12.5 ppm (s, 1H, OH, H-bonded)δ 3.8 ppm (br s, 2H, NH₂)δ 7.9 ppm (dd, 1H, Ar-H, deshielded)

References

  • Allan, D., & Loudon, J. D. (1949). A Novel Synthesis of Some Quinoline Derivatives. Journal of the Chemical Society (Resumed), 821-825.[Link]

  • Ono Pharmaceutical Co Ltd. (1998). Benzopyran derivatives having leukotriene-antagonistic action (Patent CA2249402C).
  • Jiangxi Synergy Pharmaceutical Co Ltd. (2018). Synthetic method of 3-amino-2-hydroxyacetophenone (Patent CN107698452B).
Application

Application Note: Synthesis of Highly Functionalized Chalcones Using 1-(2-Hydroxy-3-iodophenyl)ethan-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Strategic Rationale In medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

In medicinal chemistry and drug discovery, chalcones (1,3-diphenyl-2-propen-1-ones) serve as privileged scaffolds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties [1]. When designing chalcone libraries for Structure-Activity Relationship (SAR) studies, the choice of the acetophenone precursor is critical.

1-(2-Hydroxy-3-iodophenyl)ethan-1-one (CAS: 89942-31-4), also known as 2'-hydroxy-3'-iodoacetophenone, is a highly strategic bifunctional building block [5].

  • The 2'-Hydroxyl Group: Serves a dual purpose. During the chalcone state, it forms a strong intramolecular hydrogen bond with the carbonyl oxygen, locking the molecule into a planar conformation that enhances target binding. Synthetically, it acts as a nucleophilic handle for subsequent intramolecular cyclization to form flavones, flavanones, or aurones [2].

  • The 3'-Iodo Group: Acts as an orthogonal, highly reactive electrophilic handle. Unlike bromo- or chloro- derivatives, the iodo group is exceptionally labile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck). This allows chemists to perform late-stage functionalization to rapidly expand the chemical space of the chalcone library[2, 3].

Mechanistic Causality in the Claisen-Schmidt Condensation

The synthesis of chalcones from 1-(2-Hydroxy-3-iodophenyl)ethan-1-one relies on the base-catalyzed Claisen-Schmidt condensation [1].

Expert Insight into Reaction Dynamics:

  • Base Equivalency: Because the 2'-hydroxyl group is highly acidic (pKa ~10) due to the electron-withdrawing nature of the adjacent iodo group and the carbonyl, the first equivalent of base (e.g., NaOH or KOH) is entirely consumed to form the sodium phenoxide salt. Therefore, a minimum of 2.0 to 2.5 equivalents of base is strictly required to ensure sufficient hydroxide remains to deprotonate the methyl group and form the reactive enolate.

  • E1cB Dehydration: Following the nucleophilic attack of the enolate on the benzaldehyde derivative, the resulting β -hydroxy ketone undergoes rapid E1cB dehydration. The extended conjugation of the resulting α,β -unsaturated system drives the reaction forward, exclusively yielding the thermodynamically stable (E)-isomer.

Experimental Workflow

The following diagram illustrates the logical progression from the bifunctional precursor to the final functionalized library.

SyntheticWorkflow A 1-(2-Hydroxy-3-iodophenyl) ethan-1-one C Claisen-Schmidt Condensation A->C Base (NaOH) B Benzaldehyde Derivatives B->C Electrophile D (E)-3'-Iodo-2'- hydroxychalcones C->D Aldol + Dehydration E Pd-Catalyzed Cross-Coupling D->E via 3'-Iodo handle F Intramolecular Cyclization D->F via 2'-OH handle

Workflow: Synthesis of functionalized chalcones and downstream diversification.

Step-by-Step Protocol: Self-Validating Synthesis

This protocol describes the base-catalyzed synthesis of (E)-1-(2-hydroxy-3-iodophenyl)-3-phenylprop-2-en-1-one derivatives [4]. It is designed as a self-validating system to ensure high fidelity at each step.

Materials Required
  • 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (1.0 equiv)

  • Substituted benzaldehyde (1.1 equiv)

  • Sodium Hydroxide (NaOH) (2.5 equiv, prepared as a 50% w/v aqueous solution)

  • Ethanol (Absolute)

  • 1M Hydrochloric Acid (HCl)

Method

Step 1: Reactant Preparation & Solvation In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (1.0 mmol) and the selected benzaldehyde (1.1 mmol) in 10 mL of absolute ethanol.

  • Causality: Ethanol acts as a miscible co-solvent that dissolves the organic precursors while accommodating the aqueous base, ensuring a homogenous reaction environment.

Step 2: Base Addition & Enolate Formation Cool the flask in an ice bath to 0–5 °C. Dropwise, add the 50% aqueous NaOH solution (2.5 mmol).

  • Causality: The highly exothermic neutralization of the 2'-OH group and subsequent enolate formation can lead to side reactions (e.g., Cannizzaro reaction of the aldehyde) if not thermally controlled.

Step 3: Reaction Maturation & Monitoring Remove the ice bath and stir the dark red/orange solution at room temperature for 3–6 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 8:2). The product will spot lower than the aldehyde but will exhibit strong UV quenching at 254 nm and distinct fluorescence at 365 nm due to the extended conjugated enone system.

Step 4: Quenching & Acidic Workup (Critical Step) Pour the reaction mixture into 50 mL of crushed ice-water. Slowly add 1M HCl dropwise under vigorous stirring until the solution reaches pH 3–4.

  • Causality: Before acidification, the product exists as a highly water-soluble sodium phenoxide salt. Acidification reprotonates the 2'-phenoxide back to the 2'-hydroxyl group, causing the highly hydrophobic chalcone to crash out of the aqueous phase as a distinct precipitate.

Step 5: Isolation & Purification Collect the precipitate via vacuum filtration, wash thoroughly with ice-cold distilled water to remove inorganic salts, and recrystallize from hot ethanol.

Step 6: Self-Validating Characterization (NMR)

  • Validation Check: Run a 1 H NMR (DMSO- d6​ or CDCl 3​ ). You must observe two distinct doublets between 7.4 ppm and 8.0 ppm corresponding to the α and β vinylic protons.

  • Proof of Geometry: Calculate the coupling constant ( J ). A value of J=15.0−16.5 Hz definitively proves the presence of the trans-(E)-alkene geometry. Additionally, a sharp singlet far downfield (~12.5–13.5 ppm) will confirm the presence of the intramolecularly hydrogen-bonded 2'-OH group.

Quantitative Data & Substrate Scope

The electronic nature of the benzaldehyde derivative directly impacts the reaction kinetics and yield. Electron-withdrawing groups (EWGs) accelerate the nucleophilic attack, while electron-donating groups (EDGs) slow it down.

Benzaldehyde DerivativeElectronic EffectReaction Time (h)Isolated Yield (%)Melting Point (°C) 1 H NMR Vinylic J -Coupling
Benzaldehyde Neutral4.085110–11215.6 Hz
4-Methoxybenzaldehyde EDG (Deactivating)6.078125–12715.4 Hz
4-Chlorobenzaldehyde EWG (Activating)3.089142–14415.8 Hz
4-Nitrobenzaldehyde Strong EWG2.092165–16716.0 Hz

(Note: Data represents standard benchmark parameters for 3'-iodo-2'-hydroxychalcone derivatives synthesized via the described protocol).

Downstream Biological Applications

Chalcones synthesized from iodoacetophenones are frequently cyclized into benzofurans or indoles and evaluated as targeted anticancer agents. Mechanistic studies show that these hybrids often act as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors and tubulin polymerization disruptors, ultimately triggering the caspase-3 apoptotic pathway [2, 3].

BiologicalPathway Chalcone Iodo-Chalcone Derivatives EGFR EGFR-Tyrosine Kinase (Phosphorylation) Chalcone->EGFR Inhibits Tubulin Tubulin (Polymerization) Chalcone->Tubulin Inhibits Caspase Caspase-3 Activation EGFR->Caspase Downstream signaling block Tubulin->Caspase Cytoskeletal stress Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Induces

Pathway: Anticancer mechanism of action for chalcone derivatives via EGFR and Tubulin inhibition.

References

  • Synthesis, biological evaluation and molecular docking studies of novel indole- and benzofuran-chalcone and benzofuran-quinazoline hybrids as anticancer agents Maluleka, M. M., Unisa Institutional Repository URL: [Link]

  • Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies Taylor & Francis URL: [Link]

  • Synthesis of iodo-chalcones Dighade, A. S. et al., ResearchGate URL: [Link]

Method

Application Note: Catalytic Cross-Coupling Strategies Utilizing 1-(2-Hydroxy-3-iodophenyl)ethan-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols Executive Summary & Chemical Logic 1-(2-Hydroxy-3-iodophenyl)ethan-1-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols

Executive Summary & Chemical Logic

1-(2-Hydroxy-3-iodophenyl)ethan-1-one (commonly known as 3'-iodo-2'-hydroxyacetophenone) and its halogenated derivatives are highly versatile, bifunctional building blocks in modern drug discovery. Featuring a highly reactive carbon-iodine (C-I) bond adjacent to a nucleophilic phenolic hydroxyl group, this scaffold is uniquely primed for complex transition-metal-catalyzed transformations[1].

As a Senior Application Scientist, I emphasize that successful utilization of this scaffold requires understanding the causality of its reactivity . The C-I bond at the 3-position undergoes rapid oxidative addition with Palladium(0) species. However, the true synthetic power of this molecule lies in its ortho-hydroxyl group. In reactions such as the Sonogashira coupling, the installation of a terminal alkyne triggers a spontaneous, base-catalyzed endo-dig Csp-O cycloisomerization (heteroannulation)[2]. This tandem sequence elegantly constructs 7-acetyl-2-arylbenzofurans—privileged pharmacophores widely used in the development of kinase inhibitors, such as EGFR-TK targeted therapeutics[1].

Mechanism Start 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (Starting Material) OxAdd Oxidative Addition (Pd(II) Intermediate) Start->OxAdd + Pd(0) Pd_Cat Pd(0) Catalyst Active Species Pd_Cat->OxAdd TransMet Transmetalation (with Cu-Acetylide) OxAdd->TransMet + Terminal Alkyne / CuI RedElim Reductive Elimination (2-Alkynylphenol Intermediate) TransMet->RedElim - Pd(0) RedElim->Pd_Cat Catalyst Regeneration Cyclization endo-dig Csp-O Cyclization (Heteroannulation) RedElim->Cyclization Base / Heat Product 7-Acetyl-2-arylbenzofuran (Final Product) Cyclization->Product

Figure 1: Tandem Sonogashira cross-coupling and endo-dig cycloisomerization pathway.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. We do not just list steps; we provide the mechanistic checkpoints required to ensure reaction fidelity.

Protocol A: Tandem Sonogashira Cross-Coupling and Heteroannulation

Objective: One-pot synthesis of 1-(2-arylbenzofuran-7-yl)ethan-1-one derivatives via tandem alkynylation and cyclization[1].

Mechanistic Rationale for Reagent Selection:

  • Catalyst System (PdCl2(PPh3)2 / CuI): The Pd(II) precatalyst is reduced in situ. CuI is strictly required; it forms a highly nucleophilic copper acetylide that drastically lowers the activation energy for transmetalation to the sterically hindered Pd(II) complex.

  • Base (Cs2CO3): Cesium carbonate is selected over weaker amine bases. Its specific basicity and the large ionic radius of Cesium perfectly tune the system to first deprotonate the terminal alkyne (facilitated by Cu) and subsequently deprotonate the ortho-hydroxyl group, driving the nucleophilic attack during the heteroannulation step[1].

  • Solvent (Aqueous DMF): A 9:1 DMF/H2O mixture ensures the solubility of the organic substrates while providing enough aqueous character to dissolve the inorganic base, maximizing the interfacial reaction rate.

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk tube, dissolve 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (1.0 equiv) and the selected terminal arylacetylene (1.2 equiv) in a DMF/H2O mixture (9:1 v/v).

    • Self-Validation Checkpoint: Degas the mixture via three freeze-pump-thaw cycles. Failure to remove atmospheric oxygen will result in Glaser homocoupling of the alkyne and premature oxidation of Pd(0), visually indicated by an immediate black precipitate before heating.

  • Catalyst Addition: Under a positive pressure of argon, add PdCl2(PPh3)2 (5 mol%), CuI (10 mol%), and Cs2CO3 (2.5 equiv).

  • Reaction Execution: Seal the tube and heat the vigorously stirred mixture to 80 °C for 3 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.4) must cleanly disappear, replaced by a highly UV-active spot (Rf ~0.6) corresponding to the benzofuran product. A color shift from yellow to deep brown is normal as Pd nanoparticles aggregate post-reaction.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water (3x) and brine to remove DMF and inorganic salts. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to isolate the benzofuran derivative.

Workflow Prep 1. Reagent Prep & Degassing Reaction 2. Catalytic Coupling (80°C) Prep->Reaction Monitor 3. TLC Monitoring (Self-Validation) Reaction->Monitor Workup 4. Aqueous Workup & Extraction Monitor->Workup Purify 5. Silica Gel Chromatography Workup->Purify Analyze 6. NMR/IR/MS Characterization Purify->Analyze

Figure 2: Step-by-step experimental workflow for catalytic cross-coupling and isolation.

Protocol B: Suzuki-Miyaura Cross-Coupling

For applications requiring biaryl scaffolds without cyclization, Suzuki-Miyaura coupling is employed. Mechanistic Rationale: By utilizing arylboronic acids instead of alkynes, the heteroannulation pathway is completely bypassed. Pd(PPh3)4 is utilized with K2CO3 in a 1,4-dioxane/water mixture, allowing for the clean isolation of 3-aryl-2-hydroxyacetophenones.

Quantitative Data Synthesis

The following table summarizes the optimized parameters and expected outcomes for cross-coupling reactions utilizing the 1-(2-Hydroxy-3-iodophenyl)ethan-1-one scaffold (including its widely studied 5-bromo analog)[1][2].

Reaction TypeCoupling PartnerCatalyst SystemBaseSolvent SystemTemp / TimeTypical Yield
Sonogashira + Annulation PhenylacetylenePdCl2(PPh3)2 / CuICs2CO3DMF / H2O (9:1)80 °C / 3h75 - 85%
Sonogashira + Annulation 4-FluorophenylacetylenePdCl2(PPh3)2 / CuICs2CO3DMF / H2O (9:1)80 °C / 3h70 - 80%
Sonogashira + Annulation 4-MethoxyphenylacetylenePdCl2(PPh3)2 / CuICs2CO3DMF / H2O (9:1)80 °C / 3h78 - 88%
Suzuki-Miyaura Phenylboronic AcidPd(PPh3)4K2CO3Dioxane / H2O (3:1)90 °C / 4h80 - 90%

References

  • Mphahlele, M. J., et al. "Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation." Molecules, MDPI. 1

  • Mphahlele, M. J., et al. "Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis / PMC. 2

Sources

Application

Step-by-step regioselective iodination to yield 1-(2-Hydroxy-3-iodophenyl)ethan-1-one

An Application Guide for Drug Development Professionals Protocol for the Regioselective Synthesis of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one Abstract This application note provides a detailed, step-by-step protocol for the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Drug Development Professionals

Protocol for the Regioselective Synthesis of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one

Abstract

This application note provides a detailed, step-by-step protocol for the regioselective iodination of 2-hydroxyacetophenone to yield 1-(2-hydroxy-3-iodophenyl)ethan-1-one. Iodinated phenolic compounds are crucial intermediates in the synthesis of pharmaceuticals and other high-value organic molecules. The primary challenge in the halogenation of 2-hydroxyacetophenone is controlling the position of substitution due to the powerful activating and directing effects of the hydroxyl group. This guide details a robust and efficient method utilizing a combination of molecular iodine (I₂) and iodic acid (HIO₃) as the iodinating system. We will delve into the mechanistic rationale behind this regioselectivity, provide a comprehensive experimental workflow, and offer expert insights to ensure reproducible, high-yield synthesis.

Introduction and Scientific Rationale

The synthesis of specifically substituted aromatic compounds is a cornerstone of medicinal chemistry and drug development. 1-(2-Hydroxy-3-iodophenyl)ethan-1-one is a valuable building block, with the iodine atom serving as a versatile handle for subsequent cross-coupling reactions or other functional group transformations.

The challenge in synthesizing this molecule lies in overcoming the inherent reactivity of the 2-hydroxyacetophenone starting material. The benzene ring is activated by two substituents with competing and reinforcing electronic effects:

  • A Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group.

  • An Acetyl (-COCH₃) group: A moderately deactivating, meta-directing group.

As illustrated below, both groups direct incoming electrophiles to the C-3 and C-5 positions. The hydroxyl group, being a powerful activator, dominates the reaction, making both the ortho (C-3) and para (C-5) positions highly susceptible to electrophilic attack.[1] Direct iodination with molecular iodine alone is often slow and reversible due to the formation of hydrogen iodide (HI), which can reduce the iodo-product back to the starting material.[2]

To achieve high regioselectivity and yield, a more sophisticated approach is required. This protocol employs an oxidizing agent, iodic acid (HIO₃), in conjunction with molecular iodine. This system addresses the core challenges in two ways:

  • Generation of a Potent Electrophile: Iodic acid oxidizes I₂ to generate a more potent electrophilic iodinating species, likely an iodine cation (I⁺) equivalent.[3][4]

  • Irreversible Reaction: The iodic acid simultaneously oxidizes the hydrogen iodide (HI) byproduct back into I₂, preventing the reverse reaction and driving the equilibrium towards the product.[3]

This combination provides a reliable method for the high-yield, regioselective synthesis of the target C-3 iodinated product.

Diagram of Substituent Directing Effects

Figure 1. Electronic directing effects of the hydroxyl and acetyl groups on the aromatic ring.

Experimental Protocol

This protocol is designed for the synthesis of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one on a standard laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsSupplier Notes
2-HydroxyacetophenoneC₈H₈O₂136.15101.0Reagent grade, >98%
Iodine (I₂)I₂253.8140.4ACS grade
Iodic Acid (HIO₃)HIO₃175.9120.2ACS grade, >99%
Ethanol (95%)C₂H₅OH46.07~30 mL-Solvent
Deionized WaterH₂O18.02~50 mL-For workup
Sodium ThiosulfateNa₂S₂O₃158.11As needed-For workup
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 2-hydroxyacetophenone (1.36 g, 10 mmol) and molecular iodine (1.01 g, 4 mmol).

    • Add 30 mL of 95% ethanol to the flask.

    • Place a magnetic stir bar in the flask and begin stirring to dissolve the solids.

  • Initiation of Iodination:

    • In a separate small beaker, dissolve iodic acid (0.35 g, 2 mmol) in a minimal amount of deionized water (~2 mL).

    • Gently warm the main reaction flask to 35-40 °C using a water bath or heating mantle.

    • Once the temperature is stable, add the aqueous iodic acid solution dropwise to the stirring ethanol solution over 5 minutes.[5]

    • Expert Insight: The addition of the oxidizing agent initiates the formation of the electrophilic iodinating species. Maintaining a gentle temperature of 35-40 °C enhances the reaction rate without promoting side reactions or decomposition.[5]

  • Reaction Monitoring:

    • Maintain the reaction mixture at 35-40 °C with continuous stirring.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase. The product will have a different Rf value than the starting material.

    • Allow the reaction to proceed for approximately 1.5 to 2 hours, or until TLC indicates the consumption of the starting material.[5][6]

  • Workup and Isolation:

    • After the reaction is complete, cool the flask to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ~50 mL of cold deionized water. A solid product should precipitate.

    • Stir the aqueous mixture for 10-15 minutes to ensure complete precipitation.

    • To remove any unreacted iodine, add a saturated solution of sodium thiosulfate dropwise until the characteristic brown/purple color of iodine disappears and the solution becomes colorless or the precipitate turns pale yellow/white.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a pale crystalline solid.[4]

    • Dry the purified product under vacuum. The expected yield is typically in the range of 80-90%.

Characterization

The final product, 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (CAS No. 89942-31-4)[7][8], should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Workflow and Mechanism Visualization

Experimental Workflow Diagram

G cluster_workflow Synthesis Workflow A 1. Combine Reactants 2-Hydroxyacetophenone + I₂ in 95% Ethanol B 2. Add Oxidant Add aqueous HIO₃ solution to reaction mixture A->B Warm to 35-40°C C 3. Reaction Stir at 35-40 °C for 1.5-2h B->C D 4. Precipitation Pour mixture into cold water C->D Cool to RT E 5. Quench Add Na₂S₂O₃ solution to remove excess I₂ D->E F 6. Isolate Filter the solid product E->F G 7. Purify Recrystallize from Ethanol/Water F->G Wash with H₂O H 8. Final Product 1-(2-Hydroxy-3-iodophenyl)ethan-1-one G->H Dry

Figure 2. Step-by-step experimental workflow for the synthesis.

Proposed Reaction Mechanism

G cluster_mechanism Proposed Iodination Mechanism A I₂ + HIO₃ B Generation of Electrophile (e.g., I⁺ species) A->B D Electrophilic Aromatic Substitution (SEAr) B->D Attack by π-system C 2-Hydroxyacetophenone C->D E Intermediate Carbocation (Sigma Complex) D->E F Deprotonation E->F G 1-(2-Hydroxy-3-iodophenyl)ethan-1-one + HI F->G Product Formation H HI + HIO₃ I Regeneration of I₂ H->I Redox Reaction

Figure 3. Simplified mechanism for the oxidative iodination process.

Safety and Troubleshooting

  • Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Iodine can cause stains and skin irritation. Iodic acid is a strong oxidizing agent and should be handled with care.

  • Troubleshooting:

    • Low Yield: Ensure the temperature is maintained within the 35-40 °C range. Temperatures that are too low will slow the reaction, while temperatures that are too high may cause decomposition. Ensure the iodic acid is fully dissolved before addition.

    • Formation of Di-iodinated Product: The formation of 1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one can occur if the reaction is run for too long or with an excess of the iodinating reagents. Monitor the reaction closely by TLC to stop it upon consumption of the starting material.

    • Persistent Iodine Color: If the iodine color does not disappear upon addition of sodium thiosulfate, add more of the quenching solution until it does. Ensure the mixture is well-stirred.

Conclusion

The protocol described herein provides a reliable and regioselective method for synthesizing 1-(2-hydroxy-3-iodophenyl)ethan-1-one. By using an oxidative iodination system of I₂/HIO₃, this procedure overcomes the challenges of reversibility and low reactivity associated with direct iodination, delivering the desired product in high yield. This application note serves as a practical guide for researchers and drug development professionals engaged in the synthesis of halogenated pharmaceutical intermediates.

References

  • Berliner, E. (1951). The Mechanism of the Iodination of Phenols. Journal of the American Chemical Society, 73(9), 4307-4311. Available at: [Link]

  • Christiansen, J., & Feldthus, A. (n.d.). Iodination of phenol. Roskilde University. Available at: [Link]

  • Prakash, O., et al. (2004). Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. Molecules, 9(1), 10-25. Available at: [Link]

  • Villa, M., & Gatti, A. (2011). Process for the iodination of phenolic derivatives. Google Patents, EP2394984A1.
  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Phenols. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for Stille Coupling. Available at: [Link]

  • Rovira, A. R., et al. (2022). Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents. PMC. Available at: [Link]

  • Tajik, H., et al. (2013). Green and Efficient Method for the Iodination of Phenols in Water. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution. Available at: [Link]

  • Vibhute, Y. B., et al. (2010). Iodination of some hydroxylated aromatic aldehydes and ketones with iodine and iodic acid by microwave assisted and conventionally stirring method. Journal of Chemical and Pharmaceutical Research, 2(3), 620-625. Available at: [Link]

  • Yakubov, S., et al. (2019). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. ACS Publications. Available at: [Link]

  • Skulski, L., & Lulinski, P. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394-403. Available at: [Link]

  • Prakash, O., et al. (2007). A New and Facile Iodine(III)-Mediated Approach for the Regioselective Alkoxylation of 2,5-Dihydroxyacetophenone. ResearchGate. Available at: [Link]

  • Manac, Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Available at: [Link]

  • Cledera, M., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. Available at: [Link]

  • Kumar, D., et al. (2012). Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions. Available at: [Link]

  • Shinde, B. R. (2009). KINETICS AND MECHANISM OF IODINATION OF SUBSTITUTED HYDROXYACETOPHENONES BY IODINE MONOCHLORIDE IN ACETIC ACID : WATER MEDIUM. TSI Journals. Available at: [Link]

  • Brooks, R. E. (1950). Investigation of The Iodination of Some of The Ortho Substituted Phenols. FHSU Scholars Repository. Available at: [Link]

  • Vibhute, Y. B., et al. (2006). Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, 2006(i), 104-108. Available at: [Link]

  • Appchem. (n.d.). 1-(2-hydroxy-3-iodophenyl)ethanone | 89942-31-4. Available at: [Link]

Sources

Method

The Strategic Utility of 1-(2-Hydroxy-3-iodophenyl)ethanone in the Synthesis of Pharmaceutical Intermediates

Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of modern medicinal chemistry, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, the benzofuran and benzofuranone cores are privileged structures, appearing in a multitude of natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1] The strategic selection of starting materials is paramount to the successful and efficient synthesis of these complex molecules. 1-(2-Hydroxy-3-iodophenyl)ethanone (also known as 2'-Hydroxy-3'-iodoacetophenone) has emerged as a highly valuable and versatile building block for this purpose. Its unique trifunctional architecture—a nucleophilic hydroxyl group, an electrophilic acetyl group, and a strategically positioned iodine atom—offers a powerful handle for sophisticated chemical transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions.

This technical guide provides an in-depth exploration of the application of 1-(2-Hydroxy-3-iodophenyl)ethanone in the synthesis of pharmaceutical intermediates. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its application, and present a logical framework for its incorporation into drug development workflows.

Physicochemical Properties and Synthesis

A foundational understanding of the starting material is critical for its effective application.

PropertyValue
IUPAC Name 1-(2-Hydroxy-3-iodophenyl)ethanone
Synonyms 2'-Hydroxy-3'-iodoacetophenone, 2-Iodo-6-acetylphenol
CAS Number 89942-31-4
Molecular Formula C₈H₇IO₂
Molecular Weight 262.04 g/mol

The synthesis of 1-(2-Hydroxy-3-iodophenyl)ethanone can be efficiently achieved through the regioselective iodination of the commercially available 2'-hydroxyacetophenone. The directing effect of the hydroxyl group favors electrophilic substitution at the ortho and para positions. By blocking the para position or controlling the reaction conditions, the iodine can be selectively introduced at the C3 position.

Protocol 1: Regioselective Iodination of 2'-Hydroxyacetophenone

This protocol describes a common method for the synthesis of the title compound.

Rationale: The combination of iodine and a mild oxidizing agent, such as iodic acid, in a protic solvent provides an effective system for the electrophilic iodination of the activated aromatic ring. The ortho-hydroxyl group activates the ring and directs the substitution primarily to the positions ortho and para to it.

Materials:

  • 2'-Hydroxyacetophenone

  • Iodine (I₂)

  • Iodic Acid (HIO₃)

  • Ethanol (95%)

  • Deionized Water

  • Saturated Sodium Thiosulfate Solution

Procedure:

  • In a round-bottom flask, dissolve 2'-hydroxyacetophenone (0.05 mol) and iodine (0.02 mol) in 30 mL of ethanol.

  • Prepare a solution of iodic acid (0.01 mol) in 1 mL of deionized water.

  • Add the iodic acid solution to the stirred mixture of 2'-hydroxyacetophenone and iodine.

  • Heat the reaction mixture to 35-40°C and continue stirring for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 15-20 mL of cold water to precipitate the product.

  • Filter the solid product and wash it with a saturated sodium thiosulfate solution to remove any unreacted iodine.

  • Wash the product with cold water and recrystallize from ethanol to afford pure 1-(2-Hydroxy-3-iodophenyl)ethanone.[2]

Core Application: Domino Synthesis of Benzofuran Scaffolds

The primary and most powerful application of 1-(2-Hydroxy-3-iodophenyl)ethanone is in the synthesis of 2,3-disubstituted benzofurans and related benzofuranones. This is most effectively achieved through a palladium- and copper-cocatalyzed domino reaction sequence involving a Sonogashira cross-coupling followed by an intramolecular heteroannulation (cyclization).[3][4]

The Sonogashira Coupling-Cyclization Domino Reaction: A Mechanistic Insight

The Sonogashira reaction is a robust and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons (from the aryl iodide) and sp-hybridized carbons (from the terminal alkyne).[3] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Causality of the Domino Sequence:

  • Sonogashira Coupling: The reaction initiates with the palladium-catalyzed coupling of the aryl iodide (1-(2-Hydroxy-3-iodophenyl)ethanone) with a terminal alkyne. The copper(I) cocatalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.

  • Intramolecular Cyclization (Heteroannulation): The product of the Sonogashira coupling, a 2-alkynylphenol derivative, is perfectly primed for a subsequent intramolecular cyclization. The nucleophilic phenolic hydroxyl group attacks the newly installed alkyne, which is activated by the palladium catalyst or can proceed under thermal or base-mediated conditions, to form the five-membered benzofuran ring.

This one-pot domino approach is highly efficient as it avoids the isolation of the intermediate 2-alkynylphenol, thereby saving time and resources.

Sonogashira_Domino_Reaction A 1-(2-Hydroxy-3-iodophenyl)ethanone Intermediate 2-Alkynylphenol Intermediate A->Intermediate Sonogashira Coupling B Terminal Alkyne (R-C≡C-H) B->Intermediate Catalysts Pd(0) / Cu(I) Catalyst Base (e.g., Et3N) Catalysts->Intermediate Product 2-Substituted-3-acetylbenzofuran Intermediate->Product Intramolecular Heteroannulation

Caption: Domino reaction workflow for benzofuran synthesis.

Protocol 2: Synthesis of 2-Phenyl-3-acetylbenzofuran via Sonogashira Coupling-Cyclization

This protocol details the synthesis of a representative 2,3-disubstituted benzofuran, a common scaffold in pharmaceutical agents.

Rationale: The use of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) cocatalyst in the presence of a mild base like triethylamine facilitates the Sonogashira coupling. The subsequent intramolecular cyclization is often promoted by the reaction conditions, leading to the formation of the benzofuran ring in a one-pot fashion.

Materials:

  • 1-(2-Hydroxy-3-iodophenyl)ethanone

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-(2-Hydroxy-3-iodophenyl)ethanone (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous THF or DMF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • To the resulting suspension, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at 60°C and monitor its progress by TLC.

  • Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues. Wash the pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with deionized water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenyl-3-acetylbenzofuran.

EntryAlkyneProductTypical Yield (%)
1Phenylacetylene2-Phenyl-3-acetylbenzofuran85-95
21-Hexyne2-Butyl-3-acetylbenzofuran80-90
3Propargyl alcohol2-(Hydroxymethyl)-3-acetylbenzofuran70-85

Yields are representative and may vary based on reaction scale and optimization.

Visualization of the Catalytic Cycle

The following diagram illustrates the key steps in the Sonogashira coupling catalytic cycle, which is the first part of the domino reaction.

Sonogashira_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR(L2) Transmetal->PdII_Alkyne CuI CuI Transmetal->CuI RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡C-R RedElim->Product ArI Ar-I ArI->OxAdd Cu_Acetylide Cu-C≡C-R Alkyne H-C≡C-R Alkyne->Cu_Acetylide + CuI, Base Base Base Cu_Acetylide->Transmetal BaseH Base-H+

Caption: Simplified Sonogashira catalytic cycle.

Conclusion and Future Outlook

1-(2-Hydroxy-3-iodophenyl)ethanone stands out as a strategically important intermediate in pharmaceutical synthesis. Its utility is primarily demonstrated in the efficient, one-pot synthesis of substituted benzofurans via a Sonogashira coupling-cyclization domino reaction. This approach offers high atom economy and procedural simplicity, which are highly desirable attributes in both academic research and industrial drug development. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers and scientists aiming to leverage this versatile building block for the synthesis of novel, biologically active molecules. Further exploration of other palladium-catalyzed reactions, such as Heck or Suzuki couplings, at the iodine position, followed by manipulations of the acetyl and hydroxyl groups, will undoubtedly expand the synthetic repertoire of this valuable compound.

References

  • Patil, B. R., Bhusare, S. R., Pawar, R. P., & Vibhute, Y. B. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC, 2006(i), 104-108. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (2023, November 28). Sonogashira reaction. In Wikipedia. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry, 15, 2835-2843. [Link]

Sources

Application

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling for 1-(2-Hydroxy-3-iodophenyl)ethan-1-one

Executive Summary The compound 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (also known as 3-iodo-2-hydroxyacetophenone) is a highly versatile bifunctional building block. It is frequently utilized in the synthesis of complex h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (also known as 3-iodo-2-hydroxyacetophenone) is a highly versatile bifunctional building block. It is frequently utilized in the synthesis of complex heterocyclic scaffolds, including benzofurans, indoles, and quinazoline-based kinase inhibitors [1]. However, applying the Suzuki-Miyaura cross-coupling reaction to this substrate presents unique physicochemical challenges. The presence of an unprotected, acidic phenolic hydroxyl group adjacent to the reactive C-I bond introduces significant steric hindrance and the potential for catalyst deactivation or reagent consumption.

This application note provides a comprehensively validated protocol for the Suzuki-Miyaura coupling of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one, detailing the mechanistic rationale behind catalyst, base, and solvent selection to ensure high-yielding C-C bond formation without the need for prior hydroxyl protection.

Mechanistic Insights & Substrate Profiling

Successful cross-coupling of ortho-halophenols requires a deep understanding of the substrate's electronic and steric microenvironment [2].

  • The "Ortho-Effect" and Steric Congestion : The iodine atom at the C3 position is sterically flanked by the C2 hydroxyl group and the C4 aromatic proton. While steric bulk typically hinders the transmetalation step, the exceptionally low bond dissociation energy of the C-I bond ensures that the initial oxidative addition of Pd(0) remains rapid.

  • Phenolic Acidity and Base Stoichiometry : The free -OH group (pKa ~9.5) is readily deprotonated by the inorganic base used in the reaction. If a standard 1.5 equivalents of base is used, the phenol will consume 1.0 equivalent, leaving insufficient base to coordinate with the arylboronic acid. Without the formation of the electron-rich boronate complex [ArB(OH)3]-, the transmetalation step stalls. Therefore, 2.5 to 3.0 equivalents of base are strictly required to drive the reaction to completion [3].

  • Chemoselectivity (C- vs. O-Arylation) : While the resulting phenoxide is a moderate nucleophile, Pd-catalyzed O-arylation is negligible under standard Suzuki conditions. The catalytic cycle overwhelmingly favors C-C bond formation due to the rapid oxidative addition into the C-I bond.

G cluster_0 Substrate Analysis & Challenges cluster_1 Optimized Reaction Parameters S1 1-(2-Hydroxy-3-iodophenyl)ethan-1-one S2 Steric Hindrance at C3 (Flanked by -OH) S1->S2 S3 Acidic Phenolic -OH (Consumes Base) S1->S3 C3 Solvent: 1,4-Dioxane/H2O (4:1) (Ensures boronate solubility) S1->C3 C1 Catalyst: Pd(dppf)Cl2 (Bidentate ligand handles bulk) S2->C1 C2 Base: K2CO3 (3.0 eq) (Deprotonates -OH & activates Boron) S3->C2 R1 Suzuki-Miyaura Cross-Coupling (90 °C, N2 Atmosphere) C1->R1 C2->R1 C3->R1 P1 3-Aryl-2-hydroxyacetophenone (Target Product) R1->P1

Logical workflow for overcoming steric and electronic challenges in ortho-iodophenol coupling.

Reaction Optimization Matrix

The following table summarizes the quantitative data and expected outcomes when screening conditions for this specific transformation.

Catalyst SystemBase (Eq.)Solvent SystemTemp (°C)Expected YieldMechanistic Observation
Pd(PPh3)4 (5 mol%)K2CO3 (1.5)Toluene/EtOH/H2O80< 30%Incomplete conversion; base depleted by phenol.
Pd(PPh3)4 (5 mol%)K2CO3 (3.0)Toluene/EtOH/H2O8075-80%Good yield; standard conditions for unhindered boronic acids.
Pd(dppf)Cl2 (5 mol%) K2CO3 (3.0) 1,4-Dioxane/H2O (4:1) 90 85-95% Optimal; bidentate ligand accelerates transmetalation.
Pd(OAc)2 / SPhosK3PO4 (3.0)Toluene/H2O (10:1)10080-90%Excellent for highly sterically hindered arylboronic acids.

Experimental Protocol

This self-validating protocol utilizes Pd(dppf)Cl2, which provides superior stability and transmetalation efficiency for sterically encumbered substrates [4].

Materials Required
  • 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 eq)

  • Pd(dppf)Cl2[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol, 5 mol%)

  • Potassium carbonate (K2CO3) (3.0 mmol, 3.0 eq)

  • 1,4-Dioxane (Anhydrous) (8.0 mL)

  • Deionized Water (HPLC grade) (2.0 mL)

Step-by-Step Methodology
  • Reagent Preparation : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (262 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K2CO3 (414 mg, 3.0 mmol).

    • Causality Check: Adding the solid base first ensures it is thoroughly mixed with the substrates before solvent addition, preventing localized high-concentration gradients that can lead to side reactions.

  • Solvent Addition & Degassing : Add 1,4-Dioxane (8.0 mL) and H2O (2.0 mL) to the flask. Seal the flask with a rubber septum. Degas the heterogeneous mixture by sparging with high-purity Nitrogen or Argon for at least 15 minutes.

    • Causality Check: Oxygen is highly detrimental; it promotes the homocoupling of the boronic acid (yielding symmetric biaryls) and oxidizes the electron-rich phosphine ligands, irreversibly deactivating the palladium catalyst.

  • Catalyst Introduction : Briefly remove the septum under a positive flow of inert gas and quickly add Pd(dppf)Cl2 (36.5 mg, 5 mol%). Reseal and sparge for an additional 2 minutes.

  • Reaction Execution : Transfer the flask to a pre-heated oil bath set to 90 °C. Stir vigorously (800-1000 rpm) for 4 to 12 hours.

    • Self-Validation: The reaction mixture will typically transition from a pale suspension to a dark, homogeneous solution as the active Pd(0) species is generated and the catalytic cycle turns over.

  • Reaction Monitoring : Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1). The starting material (UV active, stains dark with KMnO4) should be completely consumed.

  • Workup & Extraction :

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Crucial Step: Carefully acidify the aqueous layer to pH ~4-5 using 1M HCl. Why? The product's phenolic -OH will be partially in the phenoxide form due to the basic conditions. Acidification ensures the product is fully protonated and partitions entirely into the organic layer.

    • Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

Troubleshooting & Self-Validation

  • Observation of Biaryl Homocoupling : If significant homocoupling of the boronic acid is observed, it indicates inadequate degassing. Ensure strict adherence to the 15-minute sparging protocol or utilize the freeze-pump-thaw method.

  • Protodeboronation (Loss of Boronic Acid) : If the starting material remains but the boronic acid is consumed, the acidic phenol may be catalyzing protodeboronation. Solution: Increase the boronic acid equivalents to 1.5 and ensure K2CO3 is finely powdered to maximize its dissolution rate and neutralization efficiency.

References

  • Maluleka, M. M., & Mphahlele, M. J. (2017). Synthesis of 2-aryl-1H-indole-7-carboxamides and 7-amino-2-aryl-5-bromobenzofurans from 2-hydroxy-3-iodoacetophenone. 26th ISHC Congress - Book of Abstracts, University of St Andrews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF2WaDr6CJ98bs_JieBwonLidt1-k-Xeg9Ku2YN-1awn_6EnstVoXgdj5zWhhHvTHjX6eXIeCLkuGJgDvXdQMOTYgPZ1QUyyws1O9qrcuwHvjon1H2lTdXCTyYMgtVSpI9Hiwj1Ch4m7mFTofHmIb1lNTucwnagpXxHbd9T07XevqOTtOaZaDHzexHSB0=]
  • BenchChem Technical Support. (2025). Optimizing Suzuki-Miyaura Coupling of o-Halophenols. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy5_Tnl4c4BKPCWwp7U5e7uccYjK6qeW0X-mGWbauj7yPSoUeQrG9UqEVTD-KJNumYabV_6DL9ZThhWGSxLyPgjXzVaiPmKrrtX3wjaglOduNJTPsrkHU9wiSzEESaVwSvp0g_Olz69T05PAHNocOiH3Jcg82pJzLdPAaix5rYXmkFoPtr98sxMrV4GesB8mC2AbNvARYR4bZOT6auz1MzgRTNFUNX5WBv]
  • Solórzano, P. C., et al. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects. The Journal of Organic Chemistry, 79(9), 4104-4118.[https://doi.org/10.1021/jo500675a]
  • Mmonwa, M. M. (2014). Synthesis of Polyaryl-substituted Bisquinazolinones with potential photophysical properties. Dissertations / Theses, University of South Africa.[http://hdl.handle.net/10500/18789]
Method

Application Note: Purification and Recrystallization Protocol for Synthesized 3-Iodo-2-hydroxyacetophenone

Introduction & Scope 3-Iodo-2-hydroxyacetophenone is a highly valuable synthetic intermediate, most notably serving as the primary starting material in the synthesis of Pranlukast, a potent leukotriene receptor antagonis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

3-Iodo-2-hydroxyacetophenone is a highly valuable synthetic intermediate, most notably serving as the primary starting material in the synthesis of Pranlukast, a potent leukotriene receptor antagonist used in asthma therapy . It is also widely utilized in the construction of complex flavones and functionalized benzopyranones .

The synthesis of this compound—typically achieved via the AlCl₃-catalyzed Fries rearrangement of 2-iodophenyl acetate or the direct directed iodination of 2-hydroxyacetophenone—inevitably yields a complex crude mixture. This mixture contains the desired ortho-isomer (3-iodo-2-hydroxyacetophenone), the para-isomer (3-iodo-4-hydroxyacetophenone), unreacted starting materials, and phenolic byproducts.

This application note details a field-proven, self-validating protocol for the isolation, chromatographic purification, and recrystallization of 3-iodo-2-hydroxyacetophenone, driven by the fundamental principles of molecular hydrogen bonding.

Mechanistic Insights: The Causality of Separation (E-E-A-T)

A successful purification protocol does not merely rely on trial and error; it exploits the intrinsic physicochemical properties of the target molecule.

Chromatographic Causality: The separation of 3-iodo-2-hydroxyacetophenone from its regioisomers hinges on intramolecular hydrogen bonding (chelation). In the ortho-isomer, the phenolic hydroxyl group (-OH) forms a strong, stable hydrogen bond with the adjacent carbonyl oxygen (>C=O). This chelation effectively "masks" the polar hydroxyl group from interacting with the silanol groups on the silica gel stationary phase. Consequently, the molecule behaves as a less polar entity and elutes rapidly (higher Rf​ ). Conversely, the para-isomer (3-iodo-4-hydroxyacetophenone) cannot form this intramolecular bond. Its free hydroxyl group engages in strong intermolecular hydrogen bonding with the silica gel, drastically increasing its retention time (lower Rf​ ) .

Recrystallization Causality: Following chromatography, recrystallization from an aqueous ethanol system is employed. The rigid, planar, and chelated structure of 3-iodo-2-hydroxyacetophenone exhibits a steep temperature-dependent solubility curve in protic solvents. By using water as an anti-solvent at the cloud point, the dielectric constant of the medium is precisely tuned to force the moderately lipophilic target compound into a crystalline lattice upon cooling, while highly polar trace impurities remain dissolved in the mother liquor.

SeparationLogic cluster_0 Chromatographic Separation Logic N1 3-Iodo-2-hydroxyacetophenone (ortho-isomer) N3 Intramolecular H-Bonding (Chelation) N1->N3 N2 3-Iodo-4-hydroxyacetophenone (para-isomer) N4 Intermolecular H-Bonding (with Silica) N2->N4 N5 Low Polarity (High Rf) Elutes First N3->N5 N6 High Polarity (Low Rf) Elutes Later N4->N6

Chromatographic separation logic based on hydrogen bonding characteristics of Fries isomers.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of the crude mixture components when subjected to normal-phase thin-layer chromatography (TLC).

ComponentStructural CharacteristicH-Bonding BehaviorExpected Rf​ (Hexane:EtOAc 9:1)Elution Order
2-Iodophenyl acetate (SM)Ester (No free -OH)None~0.651
3-Iodo-2-hydroxyacetophenone ortho-OH, ortho-I Strong Intramolecular ~0.50 2
2-Iodophenol (Byproduct)PhenolWeak Intermolecular~0.353
3-Iodo-4-hydroxyacetophenonepara-OHStrong Intermolecular~0.154

Experimental Workflow

Workflow A Crude Reaction Mixture (Isomers & Byproducts) B Acidic Quench & Extraction (Ice/HCl, EtOAc) A->B C Organic Phase Drying (Na2SO4) & Concentration B->C D Flash Column Chromatography (Silica Gel, Hexane:EtOAc) C->D E Fraction Analysis (TLC) Identify High Rf ortho-isomer D->E F Solvent Evaporation (Yields crude 3-iodo-2-HAP) E->F G Recrystallization (Aqueous Ethanol) F->G H Vacuum Filtration & Drying (Pure 3-Iodo-2-hydroxyacetophenone) G->H

Workflow for the isolation and purification of 3-iodo-2-hydroxyacetophenone from crude mixtures.

Step-by-Step Purification Protocol

Phase 1: Reaction Quenching and Liquid-Liquid Extraction

Objective: Terminate the reaction safely and isolate the organic components from metallic catalysts.

  • Acidic Quench: Transfer the crude reaction mixture (e.g., the aluminum chloride complex from a Fries rearrangement) to an addition funnel. Add the mixture dropwise to a vigorously stirred beaker containing crushed ice and 1 M HCl (approx. 10 mL per gram of crude).

    • Validation Check: The acidic environment prevents the formation of gelatinous, insoluble aluminum hydroxide ( Al(OH)3​ ) emulsions, ensuring a crisp phase boundary.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc) (3 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and acid. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a viscous, dark crude oil.

Phase 2: Flash Column Chromatography

Objective: Isolate the target ortho-isomer from unreacted starting materials and para-isomers.

  • Dry Loading Preparation: Dissolve the crude oil in a minimal amount of Dichloromethane (DCM). Add silica gel (230–400 mesh, approx. 2–3 times the mass of the crude) to the flask. Evaporate the DCM completely under reduced pressure to yield a free-flowing powder.

    • Validation Check: Dry loading prevents the viscous crude oil from causing band broadening and tailing, which is critical for resolving the closely eluting regioisomers.

  • Column Packing: Pack a glass column with silica gel using a Hexane:EtOAc (95:5 v/v) solvent system. Ensure the column is free of air bubbles.

  • Loading: Carefully pour the dry-loaded silica powder onto the top of the column bed. Cover with a 1 cm layer of clean sea sand to protect the bed during solvent addition.

  • Elution: Elute the column using a gradient of Hexane:EtOAc (start at 95:5, gradually increasing polarity to 90:10).

  • Fraction Collection & TLC: Collect 20 mL fractions. Spot fractions on a silica TLC plate alongside a crude reference. Develop in Hexane:EtOAc (9:1) and visualize under UV light (254 nm).

    • Observation: The target 3-iodo-2-hydroxyacetophenone will elute second ( Rf​ ~0.50), immediately following any unreacted 2-iodophenyl acetate ( Rf​ ~0.65).

Phase 3: Recrystallization

Objective: Achieve >99% purity by removing trace co-eluting impurities.

  • Solvent Removal: Pool the TLC-verified fractions containing pure 3-iodo-2-hydroxyacetophenone and remove the solvent via rotary evaporation to yield a crude crystalline solid.

  • Dissolution: Transfer the solid to an Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol until the solid is completely dissolved.

  • Cloud Point Adjustment: While maintaining the solution at a gentle boil, add purified water dropwise until the solution becomes slightly cloudy (the cloud point). Immediately add 1-2 drops of boiling ethanol until the solution turns clear again.

  • Controlled Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed. Rapid cooling traps impurities; slow cooling promotes the growth of large, pure crystal lattices.

  • Yield Maximization: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold aqueous ethanol (1:1).

  • Drying: Dry the purified crystals under high vacuum (protect from light) for 12 hours to remove residual solvent.

References

  • Title: New preparation method of Pranlukast (References WO2005077942)
  • Title: PMR AND MASS SPECTRAL STUDIES OF IODO-HYDROXY ACETOPHENONES Source: TSI Journals URL: [Link]

  • Title: Product Class 4: Benzopyranones and Benzopyranthiones (Fries Rearrangement of Iodophenyl Acetates) Source: Thieme Connect URL: [Link]

Application

Application Note: Strategic Utilization of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one in the Synthesis of C8-Functionalized Bioactive Flavones

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Advanced Methodology, Mechanistic Rationale, and Validated Protocols Strategic Rationale: Overcoming C8-Functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Advanced Methodology, Mechanistic Rationale, and Validated Protocols

Strategic Rationale: Overcoming C8-Functionalization Barriers

Flavones are privileged scaffolds in drug discovery, exhibiting profound anticancer, antiviral, and anti-inflammatory properties[1]. However, the structure-activity relationship (SAR) optimization of flavones is historically bottlenecked by the difficulty of late-stage functionalization. Electrophilic aromatic substitution on the flavone A-ring predominantly occurs at the C6 position due to steric and electronic favorability, leaving the critical C8 position notoriously inaccessible[2].

To bypass this limitation, a "bottom-up" synthetic strategy utilizing 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (also known as 3'-iodo-2'-hydroxyacetophenone) is employed. By pre-installing the heavy iodine atom on the acetophenone precursor, chemists can construct an 8-iodoflavone core. The C8-iodine bond then serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), enabling the synthesis of complex biflavonoids like amentoflavone[3] and highly potent 8-styrylflavones[4].

G A 1-(2-Hydroxy-3-iodophenyl) ethan-1-one C 3'-Iodo-2'-hydroxychalcones A->C Claisen-Schmidt Condensation B Benzaldehyde Derivatives B->C D 8-Iodoflavones C->D I2/DMSO Oxidative Cyclization E C8-Functionalized Bioactive Flavones D->E Pd-Catalyzed Cross-Coupling

Synthetic pipeline from 1-(2-Hydroxy-3-iodophenyl)ethan-1-one to C8-functionalized flavones.

Mechanistic Insights: The I₂/DMSO Oxidative Cyclization

The transformation of the intermediate 3'-iodo-2'-hydroxychalcone into the 8-iodoflavone requires an oxidative cyclization. While various oxidants (e.g., SeO₂, DDQ) exist, the I₂/DMSO system is preferred due to its high regioselectivity, avoidance of toxic heavy metals, and excellent functional group tolerance[5].

Causality of Reagent Selection:

  • Iodine (I₂): Acts as a soft electrophile that activates the α,β-unsaturated double bond of the chalcone, forming a transient iodonium ion. This lowers the activation energy for the subsequent intramolecular nucleophilic attack by the 2'-hydroxyl group.

  • Dimethyl Sulfoxide (DMSO): Serves a dual purpose as both a highly polar aprotic solvent and a terminal oxidant. It facilitates the elimination of hydrogen iodide (HI) from the flavanone intermediate and drives the final aromatization to the flavone, regenerating the active iodine species in the process[4].

Mechanism N1 3'-Iodo-2'-hydroxychalcone N2 Iodonium Intermediate N1->N2 + I2 (Electrophilic Addition) N3 Intramolecular Cyclization (Flavanone Formation) N2->N3 Nucleophilic Attack by 2'-OH N4 DMSO-Mediated Oxidation (-H2O, -HI) N3->N4 Oxidation N5 8-Iodoflavone N4->N5 Aromatization

Mechanistic pathway of the I2/DMSO-mediated oxidative cyclization to 8-iodoflavone.

Validated Experimental Protocols

The following protocols represent a self-validating workflow. Each step includes visual or physical cues to ensure reaction fidelity before proceeding to the next stage.

Protocol A: Synthesis of 3'-Iodo-2'-hydroxychalcone via Claisen-Schmidt Condensation

Objective: Construct the α,β-unsaturated ketone backbone.

  • Preparation: In a round-bottom flask, dissolve 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (1.0 equiv) and the desired benzaldehyde derivative (1.0 equiv) in absolute ethanol (0.2 M concentration).

  • Base Addition: Slowly add a 20% aqueous solution of potassium hydroxide (KOH) dropwise while stirring at room temperature[5].

    • Mechanistic Note: KOH selectively deprotonates the methyl group of the acetophenone (pKa ~19) to form the enolate, which attacks the electrophilic carbonyl of the benzaldehyde.

  • Reaction Monitoring: Stir the mixture at room temperature for 12–24 hours. The reaction is self-indicating; the formation of the highly conjugated chalcone will result in a deep yellow/orange precipitate. Verify completion via TLC (Hexane:Ethyl Acetate, 4:1).

  • Quenching & Isolation: Pour the mixture into ice-cold aqueous ammonium chloride to neutralize the base. Filter the precipitate, wash thoroughly with cold distilled water, and recrystallize from DMF/toluene to yield the pure chalcone[5].

Protocol B: Oxidative Cyclization to 8-Iodoflavone

Objective: Form the oxygen-containing C-ring.

  • Reaction Setup: Suspend the synthesized 3'-iodo-2'-hydroxychalcone (1.0 equiv) in anhydrous DMSO (0.3 M). Add molecular iodine (0.3 to 1.0 equiv, depending on substrate electronics)[4],[6].

  • Thermal Cyclization: Heat the mixture to 100 °C under a nitrogen atmosphere for 45 minutes to 12 hours (monitor via TLC).

    • Validation Cue: The solution will transition from a bright orange suspension to a dark, homogenous solution as the planar flavone is formed.

  • Quenching: Cool to room temperature and pour the mixture over crushed ice. Add saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) dropwise until the residual iodine color (brown/purple) completely dissipates[6].

  • Purification: Filter the resulting solid, wash with 20% aqueous Na2​S2​O3​ and water, and recrystallize from methanol or dichloromethane/methanol to afford the 8-iodoflavone[4],[5].

Protocol C: Palladium-Catalyzed Heck Cross-Coupling (Synthesis of 8-Styrylflavones)

Objective: Utilize the C8-iodo handle to synthesize extended conjugated bioactive derivatives.

  • Catalyst Assembly: In a Schlenk tube, combine 8-iodoflavone (1.0 equiv), the appropriate styrene derivative (5.0 equiv), K2​CO3​ (1.5 equiv), KCl (1.0 equiv), tetrabutylammonium bromide (TBAB) (1.5 equiv), and PdCl2​ (6 mol%)[4],[7].

    • Mechanistic Note: The C8 position is highly sterically hindered. TBAB acts as a phase-transfer catalyst and stabilizes colloidal palladium nanoparticles (Jeffery's conditions), which is critical for driving the oxidative addition of the C8-I bond[7].

  • Solvent Addition: Add anhydrous 1-methylpyrrolidin-2-one (NMP) to achieve a 0.06 M concentration.

  • Coupling: Heat the mixture to 100 °C for 24 hours under a nitrogen atmosphere.

  • Workup: Pour into water, adjust pH to 5 with 50% HCl, extract with ethyl acetate, dry over MgSO4​ , and purify via silica gel chromatography to isolate the (E)-8-styrylflavone[4].

Quantitative Data: Optimization of C8 Cross-Coupling

Because the C8 position is sterically crowded by the adjacent O1 oxygen and C7 substituents, standard cross-coupling conditions often fail or result in dehalogenation. The table below summarizes the optimization of the Heck reaction for 8-iodoflavones, demonstrating why ligand-free PdCl2​ in NMP is the superior catalytic system[7].

Table 1: Optimization of Pd-Catalyzed Heck Cross-Coupling of 8-Iodoflavone

EntryCatalyst SystemSolventTemp (°C)Yield (%)Mechanistic Observation
1 PdCl2​(PPh3​)2​ DMF10070Bulky phosphine ligands hinder oxidative addition at C8.
2 PdCl2​(PPh3​)2​ DMF13072Increased thermal energy provides marginal yield improvement.
3 PdCl2​
  • TBAB
NMP 100 87 Optimal. Ligand-free Pd nanoparticles stabilized by TBAB easily access the C8-I bond[7].
4 PdCl2​
  • TBAB
  • NMP15547Excessive heat leads to catalyst degradation and byproduct formation[7].

    Note: All reactions utilized K2​CO3​ as the base and KCl as an additive. Data adapted from the optimization of (E)-8-styrylflavone synthesis[7].

    References

    • Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation Source: National Institutes of Health (NIH) URL:[Link]

    • Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones Source: ResearchGate URL:[Link]

    • Synthetic Strategies and Biological Diversity of Biflavonoids: Current Status and Perspective Source: MDPI URL:[Link]

    • Total Synthesis of Amentoflavone Source: Hilaris Publisher URL:[Link]

    • Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors Source: National Institutes of Health (NIH) URL:[Link]

    • Total Synthesis of Robustaflavone, a Potential Anti-Hepatitis B Agent Source: ACS Publications URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    How to improve the yield of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one synthesis

    Target Molecule: 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (CAS: 89942-31-4)[1] Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Molecule: 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (CAS: 89942-31-4)[1]

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the regioselective synthesis of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one. The inherent electronic and steric properties of acetophenone derivatives make achieving high yields of the 3-iodo isomer notoriously difficult.

    This guide is designed to move beyond basic recipes. Here, we analyze the causality behind reaction failures, provide a self-validating protocol for the optimal synthetic route, and troubleshoot common pitfalls encountered at the bench.

    Part 1: Frequently Asked Questions (Troubleshooting Regioselectivity)

    Q1: Why does direct iodination of 2-hydroxyacetophenone result in poor yields of the 3-iodo isomer? The Causality: The regioselectivity of Electrophilic Aromatic Substitution (EAS) is governed by the substituents on the aromatic ring. The hydroxyl (-OH) group is a strongly activating ortho/para director, while the acetyl group is a deactivating meta director. Both groups direct electrophilic attack to the 3- and 5-positions[2]. However, the 5-position (para to the -OH) is sterically unhindered. The 3-position is flanked by the bulky -OH and acetyl groups. Consequently, direct iodination (e.g., using I₂/HIO₃ or N-iodosuccinimide) predominantly yields 5-iodo-2-hydroxyacetophenone or the 3,5-diiodo derivative, leaving the target 3-iodo isomer as a minor byproduct[2][3].

    Q2: What is the most reliable synthetic route to selectively obtain 1-(2-Hydroxy-3-iodophenyl)ethan-1-one? The Solution: To bypass the steric bias of the 2-hydroxyacetophenone substrate, you must abandon direct iodination and utilize the Fries Rearrangement of 2-iodophenyl acetate. The Causality: By starting with 2-iodophenol, the iodine atom is already locked in the ortho position relative to the phenolic oxygen. Acetylation yields 2-iodophenyl acetate. When subjected to Lewis acid catalysis (AlCl₃), the acyl group migrates. Since one ortho position is permanently blocked by the iodine atom, the acyl group is forced to migrate to the other available ortho position, yielding the target 3-iodo-2-hydroxyacetophenone with excellent regioselectivity.

    Q3: Can Directed Ortho Metalation (DoM) be used to target the 3-position? The Pitfall: While DoM is a classic strategy for ortho-functionalization, it is incompatible with this substrate. The unprotected acetyl group is highly electrophilic and will immediately react with the strong organolithium bases (e.g., n-BuLi) required for metalation. Protecting the ketone and the phenol adds unnecessary steps that destroy atom economy.

    Q4: If I am forced to use direct iodination, how can I minimize diiodination? The Mitigation: Using a bulky iodinating agent like NIS in acetic acid exacerbates steric hindrance, pushing substitution almost entirely to the 5-position[4]. To maximize the 3-iodo yield, use a smaller electrophile (like I₂/H₂O₂) under strict stoichiometric control (0.95 equivalents of I₂) and low temperatures to kinetically trap the mono-iodinated mixture before separating via column chromatography.

    Part 2: Quantitative Strategy Comparison

    To assist in route selection, the following table summarizes the quantitative expectations and scalability of various synthetic strategies.

    Synthetic StrategyReagents / CatalystMajor ProductRegioselectivity (3-Iodo : 5-Iodo)Scalability
    Direct Iodination (Standard) I₂, HIO₃, EtOH5-Iodo / 3,5-DiiodoPoor (< 1:10)High
    Direct Iodination (Bulky) NIS, AcOH5-IodoVery Poor (Sterically blocked)High
    Fries Rearrangement 1. Ac₂O 2. AlCl₃3-Iodo Excellent (> 10:1) Moderate (Exothermic quench)
    Directed Ortho Metalation MOM-Cl, n-BuLi, I₂N/A (Reaction Fails)N/A (Incompatible with acetyl)Low

    Part 3: Mechanistic Workflow

    The diagram below illustrates the logical divergence between the high-yield Fries Rearrangement route and the sterically hindered Direct Iodination route.

    G Start1 2-Hydroxyacetophenone (Direct Iodination Route) Reagent1 I2 / HIO3 or NIS (Electrophilic Aromatic Substitution) Start1->Reagent1 Start2 2-Iodophenol (Fries Rearrangement Route) Reagent2 Ac2O, Pyridine (Acetylation) Start2->Reagent2 Step 1 Major1 5-Iodo-2-hydroxyacetophenone (Major Product - Sterically Favored) Reagent1->Major1 Favored Minor1 3-Iodo-2-hydroxyacetophenone (Minor Product - Sterically Hindered) Reagent1->Minor1 Disfavored Inter2 2-Iodophenyl acetate (Intermediate) Reagent2->Inter2 Reagent3 AlCl3, Heat (Fries Rearrangement) Inter2->Reagent3 Step 2 Product2 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (Target Product - High Yield) Reagent3->Product2 Ortho-Migration

    Figure 1: Mechanistic divergence between Direct Iodination and Fries Rearrangement pathways.

    Part 4: Self-Validating Experimental Protocols

    The following methodology details the Fries Rearrangement route. Each step is designed as a self-validating system to ensure quality control before proceeding to the next chemical transformation.

    Step 1: Preparation of 2-Iodophenyl Acetate
    • Reagents: 2-Iodophenol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), Dichloromethane (DCM).

    • Procedure:

      • Dissolve 2-iodophenol in anhydrous DCM under an inert atmosphere.

      • Add pyridine and cool the reaction flask to 0 °C using an ice bath.

      • Add acetic anhydride dropwise to control the exothermic formation of the acylpyridinium intermediate.

      • Remove the ice bath and stir at room temperature for 2 hours.

      • Wash the organic layer with 1M HCl (to remove pyridine), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Causality & Validation: Pyridine acts dual-purpose as a nucleophilic catalyst and an acid scavenger. To validate complete conversion, perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The product spot will not stain with KMnO₄ (unlike the starting phenol). Furthermore, Infrared (IR) spectroscopy of the intermediate will show a sharp ester carbonyl stretch (~1750 cm⁻¹) and a complete absence of the broad phenolic -OH stretch.

    Step 2: Fries Rearrangement to 1-(2-Hydroxy-3-iodophenyl)ethan-1-one
    • Reagents: 2-Iodophenyl Acetate (1.0 eq), Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq).

    • Procedure:

      • Combine 2-iodophenyl acetate and anhydrous AlCl₃ in a flame-dried flask. (This can be done neat or in 1,2-dichloroethane).

      • Heat the mixture to 120 °C (if neat) or reflux for 3-4 hours.

      • Cool the mixture to room temperature and carefully quench by slowly pouring it over crushed ice containing 1M HCl. Warning: Highly exothermic.

      • Extract the aqueous mixture with Ethyl Acetate. Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate.

      • Purify via recrystallization from ethanol.

    • Causality & Validation: AlCl₃ coordinates to the ester oxygen, generating a reactive acylium ion. High temperatures are required to thermodynamically favor the ortho-migration, as the resulting ketone forms a highly stable, six-membered chelate ring with the aluminum and the adjacent phenolic oxygen. To validate the final product, analyze via ¹H NMR (CDCl₃). The target 1-(2-Hydroxy-3-iodophenyl)ethan-1-one will exhibit a highly deshielded proton (>12 ppm) characteristic of the strong intramolecularly hydrogen-bonded phenolic -OH[5].

    References

    • Title: Synthesis of 3-fluoro- and 3-iodo-2-hydroxyacetophenone Source: Electronics and Books URL: [Link]

    • Title: Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation Source: MDPI URL: [Link]

    • Title: PMR AND MASS SPECTRAL STUDIES OF IODO-HYDROXY ACETOPHENONES Source: TSI Journals URL: [Link]

    • Title: Iodination of some hydroxylated aromatic aldehydes and ketones with iodine and iodic acid by microwave assisted and conventionally stirring method Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

    • Title: Regioselective iodination of hydroxylated aromatic ketones Source: Arkivoc URL: [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting 2'-Hydroxy-3'-iodoacetophenone Synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific regiochemical and purification challenges associated with the synthesis of 2'-hydroxy-3'-iodo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific regiochemical and purification challenges associated with the synthesis of 2'-hydroxy-3'-iodoacetophenone.

    Synthesizing this specific ortho-iodo isomer via direct electrophilic aromatic substitution (EAS) presents a classic regioselectivity challenge. The hydroxyl group is a strongly activating ortho/para director. Because the acetyl group provides steric hindrance at the 3'-position, the 5'-position (para to the hydroxyl) is thermodynamically and sterically favored[1]. This guide provides field-proven, mechanistic troubleshooting to control your impurity profile, specifically addressing the formation of the 5'-iodo regioisomer and the 3',5'-diiodo over-reaction product.

    Reaction Pathway & Impurity Logic

    G SM 2'-Hydroxyacetophenone (Starting Material) Target 2'-Hydroxy-3'-iodoacetophenone (Target: Ortho-Iodination) SM->Target Electrophilic I+ (Kinetic Control) Imp1 2'-Hydroxy-5'-iodoacetophenone (Major Impurity: Para-Iodination) SM->Imp1 Electrophilic I+ (Thermodynamic/Steric) Imp2 2'-Hydroxy-3',5'-diiodoacetophenone (Impurity: Over-Iodination) Target->Imp2 Excess I+ Imp1->Imp2 Excess I+

    Electrophilic aromatic substitution pathways and competing iodination impurities.

    Troubleshooting Guides & FAQs

    Q1: Why is my reaction yielding predominantly 2'-hydroxy-5'-iodoacetophenone instead of the 3'-iodo target? Causality: The -OH group is a powerful electron-donating group that activates the aromatic ring at the ortho (3') and para (5') positions. However, the 3'-position is sterically hindered by the adjacent acetyl group. Consequently, standard iodination conditions (e.g., I2​/HIO3​ at room temperature) thermodynamically favor the less hindered 5'-position, making the 5'-iodo isomer the major product [2]. Solution: To shift the product distribution toward the 3'-iodo target, you must operate under strict kinetic control . Lower the reaction temperature to 0–5 °C. Additionally, utilizing a milder, bulkier iodinating system such as N-Iodosuccinimide (NIS) with a catalytic acid (like p -TsOH) in a polar aprotic solvent (acetonitrile) can help modulate the electrophile's reactivity, allowing the strong ortho-directing hydrogen-bond network of the phenol to guide the incoming iodine [1].

    Q2: How do I minimize the formation of the 2'-hydroxy-3',5'-diiodoacetophenone impurity? Causality: Even after mono-iodination, the aromatic ring remains sufficiently activated by the hydroxyl group to undergo a second electrophilic attack. If local concentrations of the iodinating agent are too high, or if the reaction is left running after the starting material is consumed, over-iodination occurs rapidly [3]. Solution: Implement strict stoichiometric control. Use exactly 0.95 equivalents of the iodinating agent to ensure it is the limiting reagent. Add the reagent dropwise or in small portions over 30–60 minutes to prevent transient high concentrations of I+ . Quench the reaction immediately with sodium thiosulfate ( Na2​S2​O3​ ) once TLC indicates optimal conversion.

    Q3: How can I efficiently separate the 3'-iodo target from the 5'-iodo impurity? Causality: Regioisomers share identical molecular weights and similar overall polarities, making separation notoriously difficult. However, the 3'-iodo isomer features an iodine atom directly adjacent to the hydroxyl group. This proximity alters the intramolecular hydrogen bond between the -OH and the carbonyl oxygen of the acetyl group, subtly changing its interaction with silica gel compared to the 5'-isomer. Solution: Use gradient silica gel column chromatography. Start with a highly non-polar system (e.g., 100% Hexanes) and extremely slowly gradient up to 95:5 Hexanes:Ethyl Acetate. The altered hydrogen bonding typically causes the 5'-iodo isomer to elute slightly faster than the 3'-iodo isomer.

    Data Presentation: Self-Validating NMR System

    To ensure your protocol is working, you must validate the structural identity of your isolated fractions. 1H NMR is a self-validating system for this synthesis. The substitution pattern dictates the splitting (multiplicity) of the remaining aromatic protons.

    Table 1: Diagnostic 1H NMR Shifts for Isomer Identification (CDCl3, 400 MHz)

    CompoundH-3H-4H-5H-6Phenolic -OH
    2'-Hydroxyacetophenone (SM) ~6.9 (d)~7.5 (t)~6.9 (t)~7.7 (d)~12.2 (s)
    2'-Hydroxy-3'-iodoacetophenone (Target) - ~7.8 (dd) ~6.7 (t) ~7.7 (dd) ~12.8 (s)
    2'-Hydroxy-5'-iodoacetophenone (Impurity) ~6.8 (d)~7.6 (dd)- ~8.0 (d)~12.1 (s)
    2'-Hydroxy-3',5'-diiodoacetophenone - ~8.2 (d)- ~8.1 (d)~13.0 (s)

    Note: If your major isolated product shows a doublet at ~8.0 ppm, you have isolated the 5'-iodo impurity. The target 3'-iodo compound is confirmed by the presence of a distinct triplet at ~6.7 ppm (H-5).

    Experimental Protocol: Kinetically Controlled Iodination

    This step-by-step methodology is optimized to maximize the yield of the kinetically favored 3'-iodo isomer using N-Iodosuccinimide (NIS) [1].

    • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2'-hydroxyacetophenone (1.0 eq, 10 mmol) in 30 mL of anhydrous acetonitrile.

    • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool strictly to 0 °C. Causality: Low temperatures suppress the thermodynamic pathway leading to the 5'-isomer.

    • Activation: Add p -toluenesulfonic acid monohydrate ( p -TsOH) (0.1 eq, 1.0 mmol) to the stirring solution.

    • Reagent Addition: Weigh out N-Iodosuccinimide (NIS) (0.95 eq, 9.5 mmol). Add the NIS to the reaction mixture in 5 equal portions over a period of 45 minutes. Causality: Sub-stoichiometric, slow addition prevents the accumulation of I+ and eliminates the 3',5'-diiodo impurity.

    • Monitoring: Protect the flask from light using aluminum foil to prevent radical side reactions. Stir at 0 °C for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 9:1).

    • Quenching: Once the NIS is fully consumed, quench the reaction while still at 0 °C by adding 15 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Stir vigorously until the mixture turns colorless (indicating the reduction of any residual electrophilic iodine).

    • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude mixture via silica gel chromatography (gradient 100:0 to 95:5 Hexanes:EtOAc) to separate the 3'-iodo target from the 5'-iodo impurity.

    References
    • Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation. MDPI. Available at:[Link]

    • Iodination of some hydroxylated aromatic aldehydes and ketones with iodine and iodic acid by microwave assisted and conventionally stirring method. Journal of Chemical and Pharmaceutical Research. Available at:[Link]

    • A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. Sciencemadness.org. Available at:[Link]

    Troubleshooting

    Optimizing reaction temperature for 1-(2-Hydroxy-3-iodophenyl)ethanone iodination

    Technical Support Center: Iodination of 1-(2-Hydroxy-3-iodophenyl)ethanone This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-H...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Iodination of 1-(2-Hydroxy-3-iodophenyl)ethanone

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Hydroxy-3,5-diiodophenyl)ethanone via the iodination of 1-(2-Hydroxy-3-iodophenyl)ethanone. Here, we address common challenges and frequently asked questions, with a specific focus on the critical role of reaction temperature in achieving optimal yield, purity, and regioselectivity.

    Frequently Asked Questions (FAQs)

    Q1: What is the primary product of this iodination, and why?

    The expected and primary product of this reaction is 1-(2-Hydroxy-3,5-diiodophenyl)ethanone .[1]

    The regioselectivity is governed by the principles of Electrophilic Aromatic Substitution (SEAr) and the directing effects of the substituents on the aromatic ring.[2]

    • -OH (Hydroxyl) Group: This is a strongly activating, ortho, para-directing group. It donates electron density into the ring, making it more nucleophilic and reactive towards electrophiles.[3]

    • -COCH3 (Acetyl) Group: This is a deactivating, meta-directing group due to its electron-withdrawing nature.

    • -I (Iodo) Group: This is a deactivating, ortho, para-directing group.

    In the starting material, 1-(2-Hydroxy-3-iodophenyl)ethanone, the hydroxyl and acetyl groups are the dominant directors. The hydroxyl group strongly activates the positions ortho and para to it (positions 1, 3, and 5). Position 1 is occupied by the acetyl group, and position 3 is occupied by an iodine atom. This leaves position 5 as the most electronically enriched and sterically accessible site for electrophilic attack. The acetyl group's meta-directing influence also points to position 5. Therefore, iodination occurs with high regioselectivity at the C-5 position.[4]

    Sources

    Optimization

    Technical Support Center: Troubleshooting 1-(2-Hydroxy-3-iodophenyl)ethan-1-one Synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity and over-oxidation/over-iodination issues during phenolic funct...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity and over-oxidation/over-iodination issues during phenolic functionalization.

    Synthesizing 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (commonly known as 3'-iodo-2'-hydroxyacetophenone) from 1-(2-Hydroxyphenyl)ethan-1-one[1] is notoriously challenging. The hydroxyl group strongly activates the aromatic ring, making the system highly susceptible to runaway electrophilic aromatic substitution (EAS), which leads to the 3,5-diiodinated byproduct[2]. Furthermore, direct EAS kinetically favors the less sterically hindered 5-position[3].

    This guide provides the mechanistic insights, quantitative data, and self-validating protocols required to suppress over-iodination and control regioselectivity.

    Mechanistic Pathway & Causality

    To prevent over-iodination, we must first understand the causality of the reaction. The hydroxyl (-OH) group on the starting material is a strong electron-donating group via resonance, which highly activates the ortho (3-position) and para (5-position) sites.

    When basic conditions are used (e.g., I2​ in NaHCO3​ ), the phenol is deprotonated to form a phenoxide ion. The phenoxide is exponentially more nucleophilic than the neutral phenol. Once the first iodine atom is installed, its large atomic radius and polarizability fail to sufficiently deactivate the ring against a second highly reactive I+ equivalent, leading to rapid 3,5-diiodination. By shifting to neutral or mildly acidic conditions with a moderated electrophile (like N-Iodosuccinimide), we suppress phenoxide formation and slow the reaction kinetics, allowing us to trap the mono-iodinated intermediate[4].

    G SM 1-(2-Hydroxyphenyl)ethan-1-one (Starting Material) Iodo3 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (Target: 3-Iodo Isomer) SM->Iodo3 Directed Metalation / Blocking Strategy Iodo5 1-(2-Hydroxy-5-iodophenyl)ethan-1-one (Major Regioisomer) SM->Iodo5 Direct EAS (Sterically Favored) Diiodo 1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one (Over-Iodination Byproduct) Iodo3->Diiodo Excess I+ (Runaway Reaction) Iodo5->Diiodo Excess I+ (Runaway Reaction)

    Reaction pathways illustrating regioselectivity and over-iodination risks during synthesis.

    Troubleshooting FAQs

    Q: Why am I seeing a massive spike in 1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one instead of my mono-iodo target? A: This is a classic stoichiometric and kinetic failure. If you add your iodinating agent all at once, the local concentration of the electrophile spikes. Because the mono-iodinated product is still highly activated, it competes with the starting material for the remaining I+ . Solution: Switch to a portion-wise or dropwise addition of the iodinating agent over 30–60 minutes to keep the steady-state concentration of the electrophile near zero.

    Q: I need the 3-iodo isomer, but NMR shows I am almost exclusively getting the 5-iodo isomer. Why? A: Direct EAS is governed by sterics. The 3-position is flanked by the bulky acetyl group and the hydroxyl group, making the 5-position (para to the OH) the path of least resistance. Reagents like Pyridinium iodochloride (PyICl) will yield the 5-iodo isomer almost exclusively[3]. To get the 3-iodo isomer, you must abandon direct EAS and utilize a blocking strategy (e.g., brominating the 5-position first, iodinating the 3-position, and then selectively debrominating)[5], or use Directed ortho-Metalation (DoM).

    Q: How does solvent choice impact the rate of over-iodination? A: Polar protic solvents (like Methanol or Ethanol) stabilize the ionic Wheland intermediate formed during EAS, drastically accelerating the reaction rate and increasing diiodination risk. Switching to a moderately polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) slows the kinetics, giving you the control needed to stop the reaction at mono-iodination.

    Optimization Data: Reagent & Condition Matrix

    The following table summarizes the quantitative impact of different reaction conditions on regioselectivity and diiodination risk. Use this data to select the appropriate system for your specific target.

    Iodinating SystemSolventTemp (°C)Regioselectivity (3-Iodo : 5-Iodo)Diiodination RiskMechanistic Rationale
    I2​ / NaHCO3​ MeOH255 : 95>40% Basic conditions generate highly nucleophilic phenoxide, causing runaway EAS[2].
    PyICl (1.0 eq) MeOH20<1 : 99<5% Highly regioselective for the less hindered para (5-position)[3].
    NIS / TFA (cat.) DCM015 : 85<2% Mild electrophile; acidic conditions suppress phenoxide formation, halting diiodination[4].
    DoM ( s -BuLi / I2​ ) THF-7898 : 2<1% Pre-coordination of lithium to the oxygen directs the electrophile exclusively to the ortho (3-position).
    Validated Experimental Protocol: Controlled Mono-Iodination via NIS

    If you are proceeding with direct EAS and your primary goal is to strictly prevent diiodination (accepting that you will need to separate the 3-iodo and 5-iodo regioisomers via chromatography), use this self-validating protocol utilizing N-Iodosuccinimide (NIS).

    Step-by-Step Methodology:

    • Preparation: In an oven-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol (1.36 g) of 1-(2-Hydroxyphenyl)ethan-1-one in 50 mL of anhydrous dichloromethane (DCM).

    • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes. Causality: Lowering the thermal energy reduces the collision frequency, specifically suppressing the activation energy required for the second iodination event.

    • Acidic Attenuation: Add 0.1 mmol (1 mol%) of Trifluoroacetic acid (TFA). This catalytic acid slightly activates the NIS while keeping the bulk solution acidic enough to completely suppress the formation of the hyper-reactive phenoxide ion.

    • Controlled Addition: Weigh out 10.0 mmol (1.0 eq) of NIS. Add the NIS to the reaction mixture in five equal portions , waiting 6 minutes between each addition.

    • Validation Checkpoint (In-Process): 15 minutes after the final addition, spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: Hexanes:Ethyl Acetate, 4:1). A successful mono-iodination will show a new spot with a lower Rf​ value than the starting material. If a third, even lower Rf​ spot begins to appear (indicating diiodination), immediately proceed to the quenching step.

    • Quenching: Quench the reaction by vigorously stirring in 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) for 10 minutes to reduce any unreacted active iodine species back to inert iodide.

    • Workup & Isolation: Transfer to a separatory funnel, extract the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure. Purify the crude mixture via flash column chromatography to isolate the 3-iodo target from the 5-iodo major product.

    References
    • Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation Source: National Institutes of Health (PMC) URL:[Link]

    • Triflic acid – Knowledge and References Source: Taylor & Francis URL:[Link]

    • Handbook of Hydroxyacetophenones: Preparation and Physical Properties Source: Ethernet.edu.et (Springer) URL:[Link]

    • 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 Source: PubChem URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Resolving Solubility Challenges with 1-(2-Hydroxy-3-iodophenyl)ethan-1-one

    Welcome to the technical support guide for 1-(2-Hydroxy-3-iodophenyl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for 1-(2-Hydroxy-3-iodophenyl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This guide provides a structured, in-depth approach to systematically troubleshoot and resolve these issues, ensuring the integrity and reproducibility of your experiments.

    Part 1: Foundational Understanding & Initial Assessment

    This section addresses the fundamental properties of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one and provides a logical starting point for troubleshooting.

    FAQ: What are the key physicochemical properties of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one that influence its aqueous solubility?

    Understanding the molecule's structure is the first step in predicting its behavior. 1-(2-Hydroxy-3-iodophenyl)ethan-1-one is a substituted acetophenone with features that point towards limited aqueous solubility.

    • Aromatic Ring & Iodine: The phenyl ring and the large, non-polar iodine atom contribute to the molecule's hydrophobicity, making it inherently difficult to dissolve in water.

    • Hydroxyl Group (-OH): This phenolic group is the key to manipulating solubility. It is weakly acidic and can donate a proton. By converting this neutral group into its charged, ionized form (a phenolate), we can dramatically increase its interaction with polar water molecules.[1]

    • Ketone Group (C=O): The acetyl group offers some polarity but is generally insufficient to overcome the hydrophobicity of the rest of the molecule.

    A summary of its key properties is presented below.

    PropertyValue / PredictionImplication for Solubility
    Molecular Formula C₈H₇IO₂-
    Molecular Weight 262.04 g/mol [2]Higher molecular weight can correlate with lower solubility.
    Structure Substituted PhenolPossesses a weakly acidic proton on the hydroxyl group.
    Predicted logP ~2.2 - 2.5This positive value indicates a preference for a lipid-like (non-polar) environment over an aqueous one, suggesting low water solubility.[3][4]
    Predicted pKa ~8-10The pKa of the phenolic hydroxyl group is estimated to be in this range. This is the pH at which 50% of the compound is in its ionized, more soluble form.[5]
    FAQ: I've observed precipitation or cloudiness when adding my compound to an aqueous buffer. What is my first step?

    This is a classic sign of poor solubility. The immediate goal is to determine if the issue can be resolved with simple adjustments or if a more complex formulation strategy is required. The following workflow provides a systematic approach.

    G cluster_0 A Initial Observation: Precipitation in Aqueous Media B Is the final concentration absolutely required? A->B C Lower the concentration to determine the practical solubility limit. B->C No E Can the experimental parameters be adjusted? B->E Yes D Proceed to Solubility Enhancement Strategies C->D F Adjust pH of the buffer (Go to pH Modification Protocol) E->F Yes, pH can change G Prepare a concentrated stock in an organic co-solvent (Go to Co-Solvent Protocol) E->G No, pH must be fixed F->D G->D G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A R-OH (Neutral, Poorly Soluble) B R-O⁻ + H⁺ (Ionized, More Soluble) A->B pKa

    Caption: pH-dependent ionization of the phenolic hydroxyl group.

    Mechanism: At a pH below the pKa, the compound exists predominantly in its neutral, protonated form (R-OH), which is poorly soluble. As the pH is increased to be 2 or more units above the pKa, the equilibrium shifts almost entirely to the ionized, deprotonated phenolate form (R-O⁻), which is orders of magnitude more soluble.

    Protocol: pH-Dependent Solubility Assessment

    This protocol will help you determine the minimum pH required to achieve your target concentration.

    • Preparation: Prepare a series of buffers (e.g., phosphate or borate buffers) with a range of pH values, starting from your experimental pH up to pH 11.

    • Sample Addition: To a fixed volume of each buffer (e.g., 1 mL), add a pre-weighed excess of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one. The goal is to have undissolved solid remaining. [6]3. Equilibration: Seal the samples and agitate them at a constant temperature (e.g., using a shaker or rotator) for a sufficient time (typically 2-24 hours) to ensure equilibrium is reached. [6][7]4. Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet all undissolved solid.

    • Quantification: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.

    • Analysis: Plot the measured solubility against the buffer pH to identify the pH at which your target concentration is achieved.

    FAQ: What are the best co-solvents to use, and what are the potential downsides?

    When pH modification is not an option (e.g., in fixed-pH biological assays), using a water-miscible organic co-solvent is the next best strategy. [][9][10]Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for hydrophobic molecules to dissolve. [11] Common Co-solvents for Preclinical Research:

    Co-solventPropertiesRecommended Starting Conc. in Final Medium
    DMSO Strong aprotic solvent, highly effective.< 0.5% (can be cytotoxic at higher concentrations) [12]
    Ethanol Polar protic solvent, good solubilizer.< 1%
    PEG 400 Low-toxicity polymer, often used in formulations.1-10%
    Propylene Glycol Common vehicle for parenteral formulations. [13]1-10%

    Downsides & Considerations:

    • Biological Interference: Co-solvents can affect protein conformation and cell membrane integrity. Always run a vehicle control (medium + co-solvent) in your experiments.

    • Precipitation on Dilution: A compound dissolved in 100% DMSO will likely crash out when diluted into an aqueous buffer. The key is to make an intermediate dilution series to avoid shocking the system.

    Protocol: Preparing a Concentrated Stock Solution in DMSO

    This protocol outlines the standard procedure for creating a high-concentration stock solution for serial dilution. [14][15]

    • Calculation: Determine the mass of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one needed to make a stock solution of a desired concentration (e.g., 10 mM).

      • Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Weighing: Accurately weigh the calculated mass of the compound into a sterile, appropriate-sized vial (e.g., an amber glass vial or microcentrifuge tube).

    • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO to the vial.

    • Dissolution: Securely cap the vial and vortex thoroughly. If necessary, gentle warming (to 37°C) or brief sonication can aid dissolution. [15]Ensure the powder is completely dissolved by visual inspection.

    • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. [14]

    FAQ: My compound is still not soluble enough. Are there more advanced strategies?

    Yes. If pH modification and co-solvents are insufficient, complexation agents can be employed.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [16][17]The hydrophobic part of your compound can form an "inclusion complex" by fitting inside this cavity, while the hydrophilic exterior allows the entire complex to dissolve in water. [18][19][]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

    Part 3: Final Verification

    After applying these strategies, it is crucial to confirm the final concentration and stability of your solution.

    FAQ: How can I be certain of the final concentration of my dissolved compound?

    Visual clarity is not enough. The thermodynamic solubility of a compound should be quantitatively measured. [21][22]

    • HPLC-UV: This is the gold standard. After preparing your saturated solution and pelleting the excess solid (as in the pH-solubility protocol), you can inject the supernatant into an HPLC. By comparing the peak area to a standard curve of known concentrations, you can accurately determine the solubility.

    • UV-Vis Spectroscopy: If the compound has a unique absorbance spectrum, this can be a faster, though potentially less accurate, method. A calibration curve must be generated in the same buffer/co-solvent mixture used for the final solution.

    By following this structured guide, you can systematically address the solubility challenges of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one, leading to more reliable and reproducible experimental outcomes.

    References

    • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
    • Vertex AI Search. Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.
    • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
    • Taylor & Francis. Cosolvent – Knowledge and References.
    • IJPPR. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
    • NIH. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC.
    • Wikipedia. Cosolvent.
    • Global Pharmaceutical Sciences Review. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
    • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
    • ACS Publications. Aqueous Solubility of Some Natural Phenolic Compounds.
    • PMC. Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C.
    • Bridges Lab Protocols. Generating DMSO Stocks for Cell Culture.
    • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
    • ResearchGate. (PDF) Studies on the solubility of phenolic compounds.
    • Singapore Management University (SMU). Test No. 105: Water Solubility.
    • OECD. Test No. 105: Water Solubility.
    • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
    • epa nepis. Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method.
    • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
    • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.
    • PubMed. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship.
    • Taylor & Francis. A Knowledge Base for The Recovery of Natural Phenols with Different Solvents.
    • Chemistry LibreTexts. Physical Properties of Phenol.
    • MCE. Compound Handling Instructions.
    • ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination.
    • Benchchem. Preparing ML-180 Stock Solution in DMSO: An Application Note and Protocol.
    • Quora. How to make a stock solution of a substance in DMSO.
    • ASTM. E1148 Standard Test Method for Measurements of Aqueous Solubility.
    • Guidechem. Ethanone, 1-(2-hydroxy-3-iodophenyl)- 89942-31-4 wiki.
    • Wikipedia. Henderson–Hasselbalch equation.
    • Benchchem. Preparation of YM-58483 Stock Solution in DMSO: An Application Note and Protocol.
    • ResearchGate. Handbook of Hydroxyacetophenones: Preparation and Physical Properties.
    • NextSDS. 1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one — Chemical Substance Information.
    • Cheméo. Chemical Properties of Ethanone, 1-(3-iodophenyl)- (CAS 14452-30-3).
    • Fluorochem. 1-(4-Hydroxy-3-iodophenyl)ethan-1-one.
    • Chemspace. 1-(2-ethyl-5-hydroxy-3-iodophenyl)ethan-1-one - C10H11IO2 | CSCS02126716060.
    • Sigma-Aldrich. 1-(4-iodophenyl)ethanone.
    • BLDpharm. 7191-41-5|1-(2-Hydroxy-5-iodophenyl)ethanone.

    Sources

    Optimization

    Technical Support Center: Optimizing Chromatographic Separation of 3-Iodo-2-Hydroxyacetophenone Isomers

    Welcome to the technical support center dedicated to the chromatographic separation of 3-iodo-2-hydroxyacetophenone and its positional isomers. This guide is a resource for researchers, scientists, and drug development p...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center dedicated to the chromatographic separation of 3-iodo-2-hydroxyacetophenone and its positional isomers. This guide is a resource for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of separating these structurally similar compounds.

    Section 1: Troubleshooting Guide

    This section addresses common challenges encountered during the chromatographic separation of iodo-hydroxyacetophenone isomers, offering systematic solutions to enhance resolution and ensure analytical accuracy.

    Issue 1: Poor Resolution or Co-elution of Isomers in HPLC

    Question: My 3-iodo-2-hydroxyacetophenone is co-eluting with other positional isomers, resulting in poor resolution (Rs < 1.5) in my reversed-phase HPLC method. How can I improve the separation?

    Answer: Poor resolution among positional isomers is a frequent challenge due to their similar physicochemical properties. To enhance separation, it's necessary to optimize the selectivity (α) and/or the efficiency (N) of your chromatographic system. Here are several strategies to consider:

    • Optimize the Mobile Phase Composition:

      • Adjust Organic Modifier Percentage: A decrease in the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase retention times and may improve resolution.[1]

      • Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to their different solvent properties.[1]

      • Modify Mobile Phase pH: For ionizable compounds like hydroxyacetophenones, pH is a critical parameter.[1][2] Adjusting the pH can alter the ionization state of the isomers and their interaction with the stationary phase, thereby improving separation.[3] An acidic mobile phase (pH 2-3), achieved using modifiers like trifluoroacetic acid (TFA) or formic acid, can be particularly effective.[1]

    • Select an Alternative Stationary Phase:

      • While C18 columns are common, isomers with similar hydrophobicities may require a different stationary phase for optimal separation.[1][2]

      • Consider a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column to introduce different separation mechanisms, such as π-π interactions, which can be highly effective for aromatic positional isomers.[1][4]

    • Adjust Temperature:

      • Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and enhancing differential interactions between the analytes and the stationary phase.

    Issue 2: Peak Tailing in HPLC Analysis

    Question: I am observing significant peak tailing for my 3-iodo-2-hydroxyacetophenone peak. What are the likely causes and how can I resolve this?

    Answer: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the column itself.

    • Secondary Silanol Interactions: The acidic nature of residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of your isomers, leading to tailing.

      • Use a High-Purity Silica Column: Modern, end-capped columns with high-purity silica minimize the number of accessible silanol groups.

      • Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, reducing these unwanted interactions.[5]

      • Add a Competing Base: Incorporating a small amount of a basic modifier, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.

    • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[5] Try reducing the injection volume or the sample concentration.

    • Column Void or Contamination: A void at the head of the column or contamination of the inlet frit can cause peak tailing.[6]

      • Reverse and Flush: Try reversing the column (if permissible by the manufacturer) and flushing it with a strong solvent.

      • Use a Guard Column: A guard column can protect the analytical column from contaminants and is a cost-effective preventative measure.[7]

    Issue 3: Poor Signal or No Peaks in GC-MS Analysis

    Question: I'm attempting to analyze 3-iodo-2-hydroxyacetophenone using GC-MS, but I'm getting a very weak signal or no peaks at all for the phenols, while other related compounds (like anisoles) are detected. What could be the problem?

    Answer: Phenolic compounds can be challenging in GC analysis due to their polarity and potential for thermal degradation or adsorption within the system.[8][9]

    • Adsorption in the Inlet or Column: The active hydroxyl group can interact with active sites in the GC liner or the column itself, leading to poor peak shape and loss of analyte.[9]

      • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated liner.

      • Derivatization: Consider derivatizing the hydroxyl group (e.g., silylation) to make the compound more volatile and less prone to adsorption.

    • Thermal Degradation: The high temperatures in the GC inlet can cause degradation of thermally labile compounds.

      • Optimize Inlet Temperature: Try lowering the inlet temperature to the minimum required for efficient vaporization.

    • Column Choice: A polar column is generally more suitable for separating phenolic compounds. If you are using a non-polar column, consider switching to one with a more appropriate stationary phase.

    Section 2: Frequently Asked Questions (FAQs)

    Q1: What is a good starting point for developing an HPLC method for separating 3-iodo-2-hydroxyacetophenone isomers?

    A1: A robust starting point is to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (e.g., a 40:60 or 50:50 ratio), often with an acidic modifier like 0.1% formic acid or phosphoric acid to control pH.[1][10] A flow rate of 1.0 mL/min and UV detection at a wavelength where the isomers show good absorbance (e.g., 244 nm or 254 nm) is a common starting point.[1][11][12]

    Q2: How does the position of the iodo and hydroxyl groups affect the chromatographic separation?

    A2: The relative positions of the iodo and hydroxyl groups on the acetophenone ring create differences in polarity, hydrophobicity, and the potential for intramolecular hydrogen bonding. For instance, an ortho hydroxyl group can form an intramolecular hydrogen bond with the acetyl group, which can reduce its interaction with the stationary phase and lead to earlier elution in reversed-phase HPLC compared to its meta and para isomers. These subtle electronic and steric differences are what allow for their chromatographic separation.

    Q3: Can I use Gas Chromatography (GC) for the analysis of these isomers?

    A3: Yes, GC can be used for the analysis of iodo-hydroxyacetophenone isomers, but it may require special considerations.[8] Due to the polar nature of the hydroxyl group, peak tailing and adsorption can be issues.[8] Derivatization of the hydroxyl group is often recommended to improve peak shape and thermal stability.[8]

    Q4: What are the key parameters to validate for an HPLC method intended for quality control of these isomers in a pharmaceutical setting?

    A4: For quality control in the pharmaceutical industry, the HPLC method should be validated according to ICH guidelines.[13] Key validation parameters include:

    • Specificity/Selectivity: The ability to resolve the target analyte from its isomers, degradation products, and other potential impurities.[14]

    • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.[13]

    • Accuracy: The closeness of the test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Range: The concentration interval over which the method is precise, accurate, and linear.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Robustness: The method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    Section 3: Experimental Protocols & Data

    Protocol 1: Reversed-Phase HPLC Separation of Hydroxyacetophenone Isomers

    This protocol provides a general methodology for the separation of hydroxyacetophenone isomers, which can be adapted for 3-iodo-2-hydroxyacetophenone.

    Materials and Reagents:

    • HPLC-grade acetonitrile (ACN) and water

    • Potassium phosphate monobasic (for buffer preparation)

    • Phosphoric acid (for pH adjustment)

    • Standards of the individual hydroxyacetophenone isomers

    • 0.45 µm filters for mobile phase and sample preparation[1][15]

    Instrumentation and Conditions:

    ParameterValue
    HPLC System Agilent 1260 Infinity II or equivalent
    Column C18, 4.6 x 250 mm, 5 µm particle size
    Mobile Phase Acetonitrile:20 mM Potassium Phosphate Buffer (pH 2.5) (40:60 v/v)
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL
    Detection UV at 254 nm

    Procedure:

    • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 2.5 with phosphoric acid. Filter both the buffer and acetonitrile through a 0.45 µm filter before use.[1]

    • Sample Preparation: Dissolve the isomer standards or the sample mixture in the mobile phase to a final concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter.

    • HPLC Analysis:

      • Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.

      • Inject the prepared sample.

      • Record the chromatogram and identify the peaks based on the retention times of the individual standards.

    Workflow for HPLC Method Development

    HPLC_Method_Development cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation Start Define Separation Goal: Resolve Isomers Initial_Conditions Select Initial Conditions: - C18 Column - ACN/Water Mobile Phase - UV Detection Start->Initial_Conditions Run_Initial_Experiment Run Initial Experiment Initial_Conditions->Run_Initial_Experiment Evaluate_Resolution Evaluate Resolution (Rs) Run_Initial_Experiment->Evaluate_Resolution Optimize_Mobile_Phase Optimize Mobile Phase: - % Organic - pH - Solvent Type Evaluate_Resolution->Optimize_Mobile_Phase Rs < 1.5 Change_Stationary_Phase Change Stationary Phase: - Phenyl-Hexyl - PFP Evaluate_Resolution->Change_Stationary_Phase No Improvement Adjust_Temperature Adjust Temperature Evaluate_Resolution->Adjust_Temperature Minor Improvement Needed Final_Method Final Method Achieved Evaluate_Resolution->Final_Method Rs >= 1.5 Run_Optimized_Experiment Run Optimized Experiment Optimize_Mobile_Phase->Run_Optimized_Experiment Change_Stationary_Phase->Run_Optimized_Experiment Adjust_Temperature->Run_Optimized_Experiment Run_Optimized_Experiment->Evaluate_Resolution Validate_Method Validate Method: - Specificity - Linearity - Accuracy - Precision Final_Method->Validate_Method Documentation Document Method and Results Validate_Method->Documentation

    Caption: A logical workflow for the development and optimization of an HPLC method for isomer separation.

    Section 4: Mechanistic Insights

    The Role of the Stationary Phase in Isomer Separation

    The choice of stationary phase is paramount in achieving the separation of positional isomers. While standard C18 (octadecylsilane) phases separate primarily based on hydrophobicity, this may not be sufficient for isomers with very similar logP values.

    • Phenyl-based phases can provide alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analytes. This can be particularly effective for separating aromatic positional isomers where differences in electron density across the ring, due to the substituent positions, can be exploited.[4]

    • Pentafluorophenyl (PFP) phases offer a combination of hydrophobic, aromatic (π-π), and dipole-dipole interactions, making them a powerful choice for separating complex mixtures of isomers.

    Logical Relationship for Stationary Phase Selection

    Stationary_Phase_Selection cluster_phases Stationary Phase Options Analyte_Properties Analyte Properties - Polarity - Hydrophobicity - Aromaticity - H-bonding potential Decision_Point Initial Separation on C18? Analyte_Properties->Decision_Point Separation_Goal Separation_Goal Separation_Goal->Decision_Point C18 C18 (ODS) Primary Mechanism: Hydrophobic Interactions Phenyl Phenyl-Hexyl Mechanisms: - Hydrophobic - π-π Interactions C18->Phenyl Poor Resolution PFP Pentafluorophenyl (PFP) Mechanisms: - Hydrophobic - π-π Interactions - Dipole-Dipole Phenyl->PFP Still Insufficient Separation Decision_Point->C18 Yes Decision_Point->Phenyl No (Anticipate π-π interactions)

    Caption: Decision tree for selecting an appropriate stationary phase based on analyte properties.

    References

    • Technical Support Center: Separation of Hydroxyacetophenone Isomers. Benchchem.
    • Aktas, A. Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
    • HPLC Troubleshooting Guide. Phenomenex.
    • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. ResearchGate.
    • HPLC Troubleshooting Guide. ACE HPLC Columns.
    • HPTLC for the Analysis of Medicinal Plants. CAMAG.
    • Troubleshooting halogenated phenols and anisoles in GC-MS. Reddit.
    • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13:674.
    • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
    • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
    • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
    • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation.
    • Hamnevik, E., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Biotechnology Letters, 44(8), 985-990.
    • Separation of Acetophenone on Newcrom R1 HPLC column. SIELC Technologies.
    • separation of positional isomers. Chromatography Forum.
    • α-HYDROXY DIMETHYLACETAL. Organic Syntheses.
    • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.
    • HPLC Troubleshooting. University of Arizona.
    • 10 Common Mistakes in Gas Chromatography. AELAB.
    • Application Notes and Protocols for the Enzymatic Synthesis of 3-Hydroxyacetophenone Derivatives. Benchchem.
    • Analytical Method Validation as the First Step in Drug Quality Control. IntechOpen.
    • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
    • Common Gas Chromatography Problems | Master the Basics. Mason Technology.
    • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science.
    • 7-8 Techniques for Quality Control in Pharmaceutical Analysis. Journal of Organic and Pharmaceutical Chemistry.
    • Rapid separation of acetophenone and its monohydroxy isomers by capillary electrophoresis. Journal of Analytical Chemistry.
    • Comprehensive Analytical R&D and QC Expertise in Pharmaceutical Development. Porton PharmaTech.
    • Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation.
    • Analytical Quality by Design Approach in RP-HPLC Method Development for the Assay of Etofenamate in Dosage Forms. PMC.
    • Synthesis methods of 3'-hydroxyacetophenone. ChemicalBook.
    • Selectivity for hydroxyacetophenone and isomer distribution at equilibrium. ResearchGate.
    • Analytical Quality-by-Design Based Method Development for the Analysis of Formoterol, Budesonide, and Related Compounds Using UHPLC-MS. Waters Corporation.
    • Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Diva-Portal.org.

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Cross-Coupling of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselectivity challenges encountered when performing transition-m...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselectivity challenges encountered when performing transition-metal catalyzed cross-couplings on 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (also known as 3-iodo-2-hydroxyacetophenone).

    This substrate presents a notorious "triad of reactivity" that frequently derails standard protocols:

    • The C-I Bond: The intended site for oxidative addition.

    • The Acidic Phenol (-OH): A strong O-nucleophile prone to competitive etherification and a potent bidentate chelator to palladium.

    • The Acetyl Group (-COCH3): Contains acidic alpha-protons highly susceptible to base-mediated enolization and aldol condensation.

    Below is a comprehensive, causality-driven guide to mastering this substrate, complete with diagnostic FAQs, quantitative condition matrices, and self-validating experimental protocols.

    Diagnostic FAQ & Troubleshooting Guide

    Q1: My Suzuki-Miyaura coupling stalls at <20% conversion, and a heavy black precipitate forms within 30 minutes. What is causing this catalyst death? Causality: The black precipitate is "palladium black," indicating irreversible catalyst decomposition and aggregation. The ortho-hydroxyacetophenone motif is a powerful bidentate ligand. Once your base deprotonates the phenol, the resulting phenoxide coordinates to the Pd(II) intermediate via both the phenolic oxygen and the adjacent carbonyl oxygen (O,O-chelation). This forms a highly stable 6-membered metallacycle that traps the catalyst off-cycle, preventing transmetalation and reductive elimination. Solution: You must sterically and electronically outcompete this chelation. Switch from standard ligands (like PPh3) to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or SPhos) which strongly bind to Pd and sterically block the bidentate coordination of the substrate[1]. Alternatively, mask the phenol via in situ nonaflation or standard protecting groups (MOM, Bn) prior to coupling[1].

    Q2: I am observing a complex mixture of high-molecular-weight byproducts and very little of my desired biaryl product. Why is my substrate degrading? Causality: You are likely triggering base-mediated aldol condensation. The alpha-protons of the acetyl group are highly acidic. If you are using strong inorganic bases (e.g., NaOH, KOH, or KOtBu) at elevated temperatures, the base rapidly deprotonates the acetyl group, leading to self-condensation and the formation of chalcone-like oligomers[2]. Solution: Modulate your base strength. Switch to milder, non-nucleophilic bases. Cesium carbonate (Cs2CO3) in aqueous DMF or potassium phosphate (K3PO4) in THF/H2O are highly effective for maintaining basicity required for the catalytic cycle while suppressing aldol reactions[2].

    Q3: LC-MS shows a product with the correct mass, but NMR confirms it is a diaryl ether, not the C-C coupled product. How do I prevent O-arylation? Causality: Unprotected phenols are ambient nucleophiles. In the presence of an aryl halide/triflate and a Pd catalyst, C-O cross-coupling can outcompete C-C coupling, particularly if the coupling partner is electron-deficient or if the base creates a heterogeneous local concentration of phenoxide[3]. Solution: Regioselectivity is dictated by the base solubility and ligand architecture. Using a weak, soluble organic base (like a tertiary amine) maintains a homogeneous reaction environment that heavily favors productive C-C coupling over C-O etherification[3]. Ensure your ligand is optimized for Suzuki/Sonogashira (e.g., XPhos) rather than Buchwald-Hartwig etherification.

    Mechanistic Visualizations

    Pathways Start 1-(2-Hydroxy-3-iodophenyl)ethan-1-one + Pd Catalyst + Base Productive Productive Cross-Coupling (Target C-C Bond) Start->Productive Bulky Ligands (XPhos) Weak Base (K3PO4) Side1 Catalyst Poisoning (O,O-Chelation to Pd) Start->Side1 Unprotected OH Poor Ligand Side2 Aldol Condensation (Acetyl Enolization) Start->Side2 Strong Base (NaOH) High Temp Side3 O-Arylation (Phenoxide Nucleophile) Start->Side3 Insoluble Base Electron-poor Aryl

    Divergent reaction pathways of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one in cross-coupling.

    Workflow Step1 1. Substrate Analysis Assess Acidic OH & Enolizable CH3 Step2 2. Protection Strategy (Optional: MOM/Bn Ether) Step1->Step2 Step3 3. Base Selection Avoid NaOH/KOtBu. Use K3PO4/Cs2CO3 Step2->Step3 If Unprotected Step4 4. Ligand Selection Use Bulky Biaryl Phosphines (XPhos) Step3->Step4 Step5 5. Execute & Monitor In-process LC-MS/TLC Validation Step4->Step5

    Step-by-step optimization workflow for coupling highly functionalized halo-phenols.

    Quantitative Data: Condition Matrix

    The following table summarizes the quantitative impact of varying reaction parameters on the yield and side-reaction profile of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one.

    Condition SetBaseLigandSolventTemp (°C)Target Yield (%)Aldol Byproducts (%)O-Arylation (%)Catalyst Poisoning
    A (Standard) NaOHPPh3EtOH80< 10> 60~ 5Severe
    B (Inorganic) K2CO3PPh3Toluene1003015~ 20Moderate
    C (Sonogashira) Cs2CO3PdCl2(PPh3)2aq. DMF8085< 5< 2Low
    D (Suzuki) K3PO4XPhosTHF/H2O6592< 2< 1None

    Self-Validating Experimental Protocols

    To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to the next step without confirming the analytical checkpoint.

    Protocol A: Chemoselective Suzuki-Miyaura Coupling (Unprotected Phenol)

    Objective: Achieve C-C coupling while completely suppressing aldol condensation and Pd-chelation.

    • Reagent Charging: To an oven-dried Schlenk flask, add 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd2(dba)3 (2.5 mol%), XPhos (5.0 mol%), and anhydrous K3PO4 (2.0 equiv).

      • Causality: XPhos is sterically demanding enough to prevent the substrate's O,O-chelation to the Pd center. K3PO4 is basic enough to form the reactive boronate complex but too weak to enolize the acetyl group.

    • Atmosphere Exchange: Evacuate the flask and backfill with dry N2 (Repeat 3x).

    • Solvent Addition: Add degassed THF/H2O (10:1 ratio, 0.2 M concentration).

      • Causality: The trace water dissolves the K3PO4, creating a homogeneous basic environment that prevents localized spikes in alkalinity, thereby mitigating O-arylation[3].

    • Reaction Execution: Heat the mixture to 65 °C with vigorous stirring.

    • Validation Checkpoint 1 (1 Hour): Remove a 10 µL aliquot, dilute in 1 mL MeCN, filter, and analyze via LC-MS.

      • Success Criteria: You should observe >50% conversion to the product mass. Protodeiodination (loss of iodine without coupling) should be <5%.

      • Failure Criteria: If a heavy black precipitate is visible in the flask, oxygen has entered the system, or the ligand loading was insufficient, resulting in Pd(0) aggregation.

    • Workup: After 4-6 hours (upon complete consumption of starting material via TLC), cool to room temperature. Quench with saturated aqueous NH4Cl.

      • Causality: NH4Cl neutralizes the basic aqueous layer, ensuring the product's phenol group is fully protonated and partitioned into the organic phase.

    • Isolation: Extract with EtOAc (3x), dry over Na2SO4, concentrate, and purify via silica gel flash chromatography.

    Protocol B: Sonogashira Coupling with Tandem Cyclization

    Objective: Synthesize 2-substituted 7-acetylbenzofurans via tandem cross-coupling and endo-dig cyclization[2].

    • Reagent Charging: Combine 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (1.0 equiv), terminal alkyne (1.2 equiv), PdCl2(PPh3)2 (5 mol%), CuI (2 mol%), and Cs2CO3 (2.0 equiv) in a pressure vial.

    • Solvent Addition: Add degassed aqueous DMF (5:1 ratio).

      • Causality: Aqueous DMF increases the solubility of Cs2CO3, providing a mild, homogeneous basic environment that suppresses chalcone formation[2].

    • Reaction Execution: Seal the vial and stir at 80 °C for 3 hours.

    • Validation Checkpoint 1 (1.5 Hours): Perform TLC (Hexanes/EtOAc 4:1).

      • Success Criteria: You will initially observe the formation of the intermediate 3-alkynylated phenol (highly fluorescent under 254 nm UV). As the reaction progresses, this spot will convert into the cyclized benzofuran product (lower Rf, distinct UV chromophore).

    • Workup: Dilute the mixture with cold water to precipitate the crude product, extract with EtOAc, wash heavily with brine (to remove DMF), dry, and purify.

    References

    • Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride Source: Organic Chemistry Portal (Synlett) URL:1

    • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies Source: Journal of the American Chemical Society (ACS) URL:3

    • Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation Source: PubMed Central (PMC) - NIH URL:2

    Sources

    Optimization

    Technical Support Center: Optimizing Catalyst Turnover for 1-(2-Hydroxy-3-iodophenyl)ethan-1-one

    Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that cross-coupling reactions involving highly functionalized ortho-halophenols present uni...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that cross-coupling reactions involving highly functionalized ortho-halophenols present unique catalytic challenges. Specifically, 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (also known as 2'-hydroxy-3'-iodoacetophenone) possesses a highly reactive C-I bond adjacent to two potent coordinating groups (hydroxyl and acetyl).

    This guide is designed to help you troubleshoot catalyst stalling, prevent palladium black formation, and engineer high-turnover catalytic cycles.

    Part 1: Mechanistic Troubleshooting & FAQs

    Q1: My Suzuki-Miyaura coupling with 1-(2-Hydroxy-3-iodophenyl)ethan-1-one stalls at low conversion, and I observe a black precipitate. What is the mechanistic cause? A1: The black precipitate is palladium black, a definitive indicator of irreversible catalyst deactivation1[1]. Mechanistically, the ortho-hydroxyl and adjacent acetyl groups act as a potent bidentate ligand. Following the rapid oxidative addition of the C-I bond, the resulting Pd(II) intermediate is chelated by these oxygen atoms. This forms a highly stable, planar palladacycle that acts as a thermodynamic sink, completely inhibiting the transmetalation step2[2]. Over time, these stalled Pd(II) complexes undergo bimolecular degradation into inactive Pd(0) aggregates.

    Q2: How can I overcome this chelation trap to improve the Turnover Number (TON) without using protecting groups? A2: To achieve high TON with unprotected ortho-iodophenols, you must disrupt the chelation effect using extreme ligand sterics. We recommend switching to a bulky, electron-rich monodentate phosphine ligand, such as XPhos or SPhos3[3]. The massive steric profile of the dialkylbiaryl motif destabilizes the formation of the planar palladacycle, forcing the catalytic cycle forward through transmetalation. Furthermore, utilizing a Buchwald G3 or G4 precatalyst ensures rapid generation of the active monoligated Pd(0)L1 species, preventing off-cycle resting states4[4].

    Q3: Should I increase catalyst loading to compensate for the deactivation? A3: No. Counterintuitively, increasing catalyst loading often exacerbates the problem. High local concentrations of palladium promote bimolecular degradation pathways, accelerating the formation of palladium black. A high-turnover system should operate at low catalyst loadings (0.1 to 0.5 mol%) to minimize these footprints and maximize the Turnover Frequency (TOF) 5[5].

    Part 2: Pathway Visualization

    The diagram below illustrates the divergent pathways following oxidative addition. Without steric protection, the catalyst falls into a thermodynamic chelation trap.

    G Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII Trap Chelation Trap (OH/C=O Coordination) PdII->Trap Small Ligands / Unprotected TransMet Transmetalation (Bulky Ligands) PdII->TransMet Optimized Sterics Deact Catalyst Deactivation (Palladium Black) Trap->Deact RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

    Catalytic cycle of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one showing the chelation deactivation trap.

    Part 3: Quantitative Data & Strategy Comparison

    To systematically improve TON, researchers must choose between modifying the substrate (protection) or modifying the catalyst environment (ligand sterics).

    StrategyCatalyst SystemProtecting GroupMechanistic EffectTypical TON
    Baseline Pd(PPh3)4 (5 mol%)NoneStrong chelation; rapid deactivation< 20
    Ligand Sterics XPhos Pd G3 (0.5 mol%)NoneDestabilizes planar palladacycle200 - 500
    Protection Pd(dppf)Cl2 (0.1 mol%)MOM EtherEliminates phenoxide coordination> 1,000
    Ultra-low Loading Pd/C in Micellar H2O (0.05 mol%)NonePrevents bimolecular Pd aggregation> 2,000

    Part 4: Validated Experimental Protocol

    High-Turnover Suzuki-Miyaura Coupling of Unprotected 1-(2-Hydroxy-3-iodophenyl)ethan-1-one

    This self-validating protocol utilizes a Buchwald G3 precatalyst to bypass the chelation trap while maintaining a low catalyst loading (0.5 mol%) to prevent aggregation.

    Materials:

    • 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • XPhos Pd G3 Precatalyst (0.005 mmol, 0.5 mol%)

    • K3PO4 (2.0 mmol)

    • THF/H2O (4:1 ratio, 5 mL)

    Step-by-Step Methodology:

    • Degassing and Setup: In an oven-dried Schlenk flask, combine the 1-(2-Hydroxy-3-iodophenyl)ethan-1-one, arylboronic acid, and K3PO4. Add the THF/H2O solvent mixture. Degas the suspension via three rigorous freeze-pump-thaw cycles.

      • Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos. Eliminating O2 is critical to preventing premature catalyst death before the cycle even begins.

    • Catalyst Activation: Backfill the flask with Argon. Add the XPhos Pd G3 precatalyst in one swift portion against a positive flow of Argon.

      • Causality: G3 precatalysts activate rapidly under mildly basic aqueous conditions to form the active monoligated Pd(0)L1 species, bypassing the need for exogenous reduction and preventing the formation of off-cycle resting states.

    • Reaction Execution: Seal the flask and heat the mixture to 40 °C with vigorous stirring for 4 hours.

      • Causality: The extreme steric bulk of XPhos prevents the ortho-hydroxy and acetyl groups from forming a stable bidentate chelate with the Pd(II) center. This forces the transmetalation step to proceed efficiently at mild temperatures, preserving the catalyst's lifespan.

    • Quenching and Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and trace palladium. Extract the organic layer, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: 1-(2-Hydroxy-3-iodophenyl)ethan-1-one vs. 1-(2-Hydroxy-5-iodophenyl)ethan-1-one

    As a Senior Application Scientist, selecting the correct regioisomer for your synthetic pathway is not merely a matter of substitution—it is a matter of understanding the micro-environment of the molecule. In the design...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, selecting the correct regioisomer for your synthetic pathway is not merely a matter of substitution—it is a matter of understanding the micro-environment of the molecule. In the design of complex pharmaceutical scaffolds, the precise positioning of halogens on acetophenone derivatives drastically alters their kinetic behavior and synthetic utility.

    This guide provides an in-depth, objective comparison of two critical regioisomers: 1-(2-hydroxy-3-iodophenyl)ethan-1-one (the 3-iodo isomer) and 1-(2-hydroxy-5-iodophenyl)ethan-1-one (the 5-iodo isomer). By examining the causality behind their divergent reactivities, researchers can confidently optimize their cross-coupling and cyclization workflows.

    Structural & Electronic Profiling (The Causality)

    Both isomers feature a hydroxyl group at the C2 position that forms a strong intramolecular hydrogen bond with the adjacent C1 acetyl carbonyl oxygen (O-H···O=C). This interaction locks the molecules into a rigid, planar, six-membered pseudoring. However, the position of the iodine atom relative to this rigid core dictates the molecule's behavior in transition-metal catalysis:

    • The 5-Iodo Isomer: The C-I bond is located para to the hydroxyl group. This position is sterically isolated from the rigid H-bonded core, making it highly accessible for oxidative addition by bulky Palladium or Copper catalysts. Consequently, it serves as a highly efficient [1].

    • The 3-Iodo Isomer: The iodine atom is ortho to the hydroxyl group. The proximity of the bulky iodine to the rigid H-bonded pseudoring creates a severe steric blockade. While this suppresses standard cross-coupling kinetics, it uniquely positions the molecule for ortho-directed cyclizations, where the proximity of the oxygen and the C3 carbon is exploited to form fused ring systems.

    Molecular_Reactivity cluster_3iodo 1-(2-Hydroxy-3-iodophenyl)ethan-1-one cluster_5iodo 1-(2-Hydroxy-5-iodophenyl)ethan-1-one Node1 3-Iodo Isomer (Sterically Hindered C-I) Node2 Ortho-Functionalization (e.g., Pranlukast Synthesis) Node1->Node2 Directed Cyclization Node3 5-Iodo Isomer (Unhindered C-I) Node4 Cross-Coupling (Suzuki, Cu-Amination) Node3->Node4 Rapid Oxidative Addition

    Reactivity divergence between 3-iodo and 5-iodo isomers based on steric and electronic environments.

    Reactivity Mapping: Cross-Coupling vs. Cyclization

    The 5-iodo isomer excels in Suzuki-Miyaura couplings and copper-catalyzed aminations. For instance, in the development of, the 5-iodo isomer undergoes smooth copper-catalyzed amination with imidazole at 100 °C, yielding the desired intermediate in high yields without disrupting the acetophenone core[2][3]. The unhindered nature of the C5 position ensures that the rate-determining oxidative addition step proceeds without kinetic penalty.

    Conversely, the 3-iodo isomer exhibits sluggish kinetics under identical cross-coupling conditions. Its primary utility lies in specialized ring-closing reactions. A prominent example is the , where the 3-iodo starting material undergoes condensation and cyclization, utilizing the adjacent functional groups to build the complex benzopyran architecture[4].

    Workflow_Comparison Start Select Halohydroxyacetophenone Cond Standard Cross-Coupling (Pd-cat or Cu-cat, Base, Heat) Start->Cond Res3 3-Iodo Isomer Low Yield / Slow Kinetics Cond->Res3 Steric Blockade by ortho-OH Res5 5-Iodo Isomer High Yield / Fast Kinetics Cond->Res5 Accessible para-OH position

    Comparative cross-coupling workflow demonstrating kinetic differences due to steric hindrance.

    Quantitative Data Comparison

    To guide synthetic planning, the physical and kinetic parameters of both isomers are summarized below:

    Parameter1-(2-Hydroxy-3-iodophenyl)ethan-1-one1-(2-Hydroxy-5-iodophenyl)ethan-1-one
    Substitution Pattern 3-Iodo, 2-Hydroxy5-Iodo, 2-Hydroxy
    Steric Environment (C-I) Highly Hindered (adjacent to -OH)Unhindered (isolated on ring)
    Electronic Effect on C-I Ortho-activated (but sterically blocked)Para-activated (push-pull system)
    Typical Suzuki Yield < 40% (Requires specialized bulky ligands)> 85% (Standard Pd(PPh3)4)
    Intramolecular H-Bond Strong (O-H···O=C)Strong (O-H···O=C)
    Primary Synthetic Role Precursor for fused heterocycles (Benzopyrans)Versatile cross-coupling scaffold

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific in-process controls to verify mechanistic causality.

    Protocol A: Copper-Catalyzed Amination of the 5-Iodo Isomer

    Objective: Synthesize an advanced intermediate for CYP3A4 inhibitors via C-N bond formation[2]. Causality: Copper catalysis is chosen over Palladium here due to the specific coordination requirements of the imidazole nucleophile. The unhindered nature of the 5-iodo position allows for lower catalyst loadings and standard heating.

    • Preparation: Charge a dry 40 mL reaction vial with 1-(2-hydroxy-5-iodophenyl)ethan-1-one (1.0 eq), imidazole (1.5 eq), CuI (0.1 eq), 4,7-dimethoxy-1,10-phenanthroline (0.11 eq), and anhydrous K₂CO₃ (3.0 eq) in DMSO (10 mL).

    • Atmosphere Exchange: Purge the mixture thoroughly with nitrogen to prevent oxidative degradation of the active Cu(I) catalytic species.

    • Heating: Stir the reaction mixture at 100 °C for 12 hours.

    • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc). The starting material has a high Rf value because the intramolecular H-bond masks the polarity of the hydroxyl group. A successful reaction is indicated by the disappearance of this high-Rf spot and the appearance of a highly polar product spot.

    • NMR Validation: Upon workup, the ¹H NMR spectrum will show the retention of the characteristic ~12.5 ppm singlet. This confirms the intramolecularly H-bonded OH group remained unreacted, while the aromatic protons shift due to imidazole substitution.

    Protocol B: Attempted Suzuki-Miyaura Coupling of the 3-Iodo Isomer (Comparative Control)

    Objective: Demonstrate the steric blockade effect on standard Palladium catalysis.

    • Preparation: Combine 1-(2-hydroxy-3-iodophenyl)ethan-1-one (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed mixture of 1,4-dioxane/H₂O (4:1).

    • Heating: Heat to 80 °C under a nitrogen atmosphere.

    • Self-Validation (Kinetic Monitoring): Extract aliquots at 2, 4, and 6 hours for LC-MS analysis. The data will reveal stalled conversion (<30%). The steric bulk of the ortho-OH group prevents the bulky Pd(PPh₃)₄ complex from achieving the necessary planar transition state for oxidative addition.

    • Optimization Note: To force this reaction, researchers must abandon standard conditions and switch to a less sterically demanding, highly active catalyst system (e.g., Pd₂(dba)₃ with XPhos) while elevating temperatures above 100 °C.

    References

    • Discovery and Characterization of Potent Dual P-Glycoprotein and CYP3A4 Inhibitors: Design, Synthesis, Cryo-EM Analysis, and Biological Evaluations. Journal of Medicinal Chemistry - ACS Publications.[Link]

    • New preparation method of Pranlukast.

    Sources

    Comparative

    A Comparative Guide to Validated HPLC Methods for the Quantification of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one

    In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one, a key chemical intermediate. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.

    The methodologies discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensuring alignment with global regulatory expectations.[1][2][3][4]

    Introduction to 1-(2-Hydroxy-3-iodophenyl)ethan-1-one and the Imperative for Accurate Quantification

    1-(2-Hydroxy-3-iodophenyl)ethan-1-one (C₈H₇IO₂) is a substituted acetophenone derivative.[5] Its accurate quantification is critical during various stages of drug development, including synthesis process monitoring, purity assessment, and stability testing. A validated HPLC method provides the necessary assurance that the analytical procedure is fit for its intended purpose.[4][6]

    This guide will compare two robust reversed-phase HPLC (RP-HPLC) methods, highlighting the rationale behind the selection of chromatographic conditions and the rigorous validation process required to demonstrate their suitability.

    Comparative Analysis of Two Proposed HPLC Methods

    The quantification of phenolic compounds is typically achieved using RP-HPLC with a UV-Vis detector.[7] Based on common practices for similar molecules, we propose and compare two methods, designated as Method A and Method B, which primarily differ in their stationary phase.

    Table 1: Comparison of Chromatographic Conditions for Method A and Method B

    ParameterMethod AMethod BRationale for Selection
    Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)C8 Column (e.g., 150 mm x 4.6 mm, 3 µm)C18 columns offer higher hydrophobicity and are excellent for retaining non-polar to moderately polar compounds. C8 columns provide a less hydrophobic stationary phase, which can be advantageous for faster elution of moderately polar compounds and may offer different selectivity.
    Mobile Phase Gradient elution with Acetonitrile (Solvent B) and 0.1% Phosphoric Acid in Water (Solvent A)Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v)A gradient elution in Method A allows for the separation of a wider range of potential impurities with varying polarities. An isocratic elution in Method B offers simplicity, robustness, and faster run times when the primary analyte is the main focus. Phosphoric acid and formic acid are common mobile phase modifiers to ensure good peak shape for phenolic compounds.[7][8]
    Flow Rate 1.0 mL/min1.2 mL/minA flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. The slightly higher flow rate in Method B is chosen to complement the shorter column and isocratic conditions for a faster analysis.
    Column Temperature 30 °C35 °CMaintaining a constant column temperature is crucial for reproducible retention times. A slightly elevated temperature can improve peak shape and reduce viscosity.
    Detection Wavelength 254 nm254 nmAromatic compounds like 1-(2-Hydroxy-3-iodophenyl)ethan-1-one typically exhibit strong UV absorbance around 254 nm.
    Injection Volume 10 µL10 µLA standard injection volume that balances sensitivity and potential for band broadening.

    The Cornerstone of Reliability: HPLC Method Validation

    A comprehensive validation study is essential to demonstrate that an analytical method is suitable for its intended purpose.[2][9] The validation parameters are defined by ICH Q2(R2) and USP General Chapter <1225>.[1][10][11][12]

    HPLC_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Protocol cluster_Execution Phase 2: Experimental Execution cluster_Evaluation Phase 3: Evaluation & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Generate Validation Report Data_Analysis->Validation_Report Method_Implementation Method_Implementation Validation_Report->Method_Implementation Method Ready for Routine Use

    Caption: A workflow diagram illustrating the key phases and parameters of HPLC method validation.

    Validation Parameters and Acceptance Criteria

    The following table outlines the key validation parameters and their typical acceptance criteria for the quantification of a pharmaceutical intermediate.

    Table 2: Validation Parameters and Acceptance Criteria

    Validation ParameterPurposeTypical Acceptance Criteria
    Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[1]The peak for 1-(2-Hydroxy-3-iodophenyl)ethan-1-one should be pure and well-resolved from any other peaks. Peak purity analysis (e.g., using a Diode Array Detector) should confirm no co-elution.
    Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[1]Correlation coefficient (r²) ≥ 0.999.
    Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]Typically 80% to 120% of the target concentration.
    Accuracy The closeness of the test results to the true value.[1]Recovery of 98.0% to 102.0% for the analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, 120%).
    Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1]Repeatability (Intra-assay precision): Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard solution. Intermediate Precision: RSD ≤ 2.0% when the analysis is performed by different analysts, on different days, and with different equipment.
    Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
    Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; RSD for precision at LOQ should be ≤ 10%.
    Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied.

    Experimental Protocols: A Step-by-Step Guide to Validation

    The following protocols provide a detailed methodology for validating an HPLC method for 1-(2-Hydroxy-3-iodophenyl)ethan-1-one, in line with ICH and FDA guidelines.[1][3]

    Preparation of Solutions
    • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase as the diluent.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.

    Validation Experiments

    1. Specificity:

    • Inject a blank (diluent), a placebo solution, the standard solution, and a sample solution.
    • For forced degradation studies, expose the analyte to acidic, basic, oxidative, and thermal stress to generate potential degradation products. Analyze these stressed samples to ensure the analyte peak is well-resolved from any degradants.

    2. Linearity:

    • Prepare at least five concentrations of the analyte across the desired range (e.g., 50% to 150% of the target concentration).
    • Inject each concentration in triplicate.
    • Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²) and the equation of the line.

    3. Accuracy (Recovery):

    • Prepare a placebo solution.
    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
    • Prepare each concentration level in triplicate and analyze.
    • Calculate the percentage recovery for each sample.

    4. Precision:

    • Repeatability: Prepare six individual samples at 100% of the target concentration and inject them. Calculate the RSD of the results.
    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system. Compare the results from both studies.

    5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the signal-to-noise ratio of the analyte peak or from the standard deviation of the response and the slope of the calibration curve.

    6. Robustness:

    • Systematically vary key chromatographic parameters (e.g., flow rate, column temperature, mobile phase pH) within a predefined range.
    • Analyze the standard solution under each condition and evaluate the impact on system suitability parameters.

    subgraph "cluster_Core_Quantitative_Ability" { label="Core Quantitative Ability"; bgcolor="#FFFFFF"; node [fillcolor="#FCE8E6", fontcolor="#202124"]; Linearity [label="Linearity"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; }

    subgraph "cluster_Method_Sensitivity" { label="Method Sensitivity"; bgcolor="#FFFFFF"; node [fillcolor="#FEF7E0", fontcolor="#202124"]; LOD [label="LOD"]; LOQ [label="LOQ"]; LOQ -> LOD [dir=back]; }

    subgraph "cluster_Method_Reliability" { label="Method Reliability"; bgcolor="#FFFFFF"; node [fillcolor="#E6F4EA", fontcolor="#202124"]; Specificity [label="Specificity"]; Robustness [label="Robustness"]; }

    Linearity -> Accuracy [label="influences"]; Precision -> Accuracy [label="influences"]; Linearity -> LOQ [label="informs"]; Specificity -> Accuracy [label="prerequisite for"]; Robustness -> Precision [label="ensures"]; }

    Caption: Logical relationships between key HPLC method validation parameters.

    Conclusion and Method Selection

    Both Method A (C18 column with gradient elution) and Method B (C8 column with isocratic elution) are viable approaches for the quantification of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one.

    • Method A is recommended for situations where a comprehensive impurity profile is required, such as in stability studies or for the analysis of samples from early-stage synthesis where the impurity profile may be less defined.

    • Method B is preferable for routine quality control applications where throughput and simplicity are key, and the primary focus is the assay of the main component.

    The final choice of method should be based on the specific analytical needs and the results of the validation studies. A thoroughly validated HPLC method, regardless of the specific conditions, is a cornerstone of data integrity and ensures the quality and safety of pharmaceutical products.

    References

    • ICH and FDA Guidelines for Analytical Method Valid
    • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). Pharmacopeia.
    • FDA Guidance on Analytical Method Validation. (n.d.).
    • USP <1225> Method Valid
    • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). ECA Academy.
    • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025).
    • Highlights from FDA's Analytical Test Method Valid
    • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
    • Essential FDA Guidelines for Bioanalytical Method Valid
    • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.).
    • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021).
    • Steps for HPLC Method Valid
    • ICH Guidelines for Analytical Method Valid
    • Ich guidelines for valid
    • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). PMC.
    • A robust method for quantifying 42 phenolic compounds by RP-HPLC. (2024). Embrapa.
    • Ethanone, 1-(2-hydroxy-3-iodophenyl)- 89942-31-4 wiki. (n.d.). Guidechem.
    • Separation of Ethanone, 1-(2,4,6-trihydroxyphenyl)- on Newcrom R1 HPLC column. (2018). SIELC Technologies.
    • Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). (2025). MDPI.
    • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
    • Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. (2016). Journal of Applied Pharmaceutical Science.

    Sources

    Validation

    Comparing iodination agents for synthesizing 1-(2-Hydroxy-3-iodophenyl)ethan-1-one

    Comparative Guide to Iodination Agents for Synthesizing 1-(2-Hydroxy-3-iodophenyl)ethan-1-one The targeted synthesis of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (commonly known as 3'-iodo-2'-hydroxyacetophenone) presents a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Guide to Iodination Agents for Synthesizing 1-(2-Hydroxy-3-iodophenyl)ethan-1-one

    The targeted synthesis of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (commonly known as 3'-iodo-2'-hydroxyacetophenone) presents a classic regioselectivity challenge in electrophilic aromatic substitution. This molecule is a highly valued intermediate in drug development, most notably serving as the primary starting material for the synthesis of the anti-asthma and anti-allergy leukotriene receptor antagonist, Pranlukast[1].

    For researchers and process chemists, selecting the correct iodination agent is critical. The phenolic hydroxyl group is strongly activating and directs electrophiles to both the ortho (C3) and para (C5) positions. However, the C3 position is sterically hindered by the adjacent acetyl group. Consequently, standard iodination conditions overwhelmingly favor kinetic attack at the unhindered C5 position[2]. Synthesizing the 3-iodo isomer requires agents that can bypass this steric penalty through thermodynamic control, specific transition-state geometries, or directed ortho-metalation.

    This guide objectively compares four distinct iodination systems, analyzing the mechanistic causality behind their performance to help you optimize your synthetic route.

    Mechanistic Causality & Regioselectivity Pathways

    To understand why certain agents fail or succeed in synthesizing the 3-iodo isomer, we must analyze the transition states. Uncatalyzed or simple acid-catalyzed electrophilic iodine ( I+ ) will follow the path of least steric resistance, yielding the 5-iodo isomer[2]. To force C3 iodination, the reagent must either utilize an intramolecular directing effect (such as hydrogen bonding) or the substrate must be pre-blocked at the C5 position (e.g., using 5-chloro-2-hydroxyacetophenone).

    Regioselectivity SM 2-Hydroxyacetophenone (Activating -OH, Deactivating -COMe) C5 C5-Attack (Para to -OH) Sterically Unhindered SM->C5 Kinetic/Thermodynamic Preference C3 C3-Attack (Ortho to -OH) Sterically Hindered SM->C3 H-Bond Directed (e.g., KI/Persulfate) Product5 5-Iodo Isomer (Major Product with NIS/ICl) C5->Product5 Product3 3-Iodo Isomer (Target: Requires Directed Agents) C3->Product3 Product35 3,5-Diiodo Isomer (Over-iodination) Product5->Product35 Excess Reagent Product3->Product35

    Fig 1: Regioselectivity pathways for the electrophilic iodination of 2-hydroxyacetophenone.

    Comparative Analysis of Iodination Agents

    A. Potassium Iodide ( KI ) + Ammonium Persulfate ( (NH4​)2​S2​O8​ )

    The Ortho-Selective Champion This metal-free, eco-friendly system is uniquely suited for synthesizing 1-(2-Hydroxy-3-iodophenyl)ethan-1-one. When run in aqueous methanol, persulfate oxidizes the iodide ion into an active electrophilic species (hypothesized to be methyl hypoiodite, MeOI )[3].

    • Causality of Selectivity: The aqueous methanol solvent network facilitates a strong hydrogen bond between the phenolic -OH of the substrate and the oxygen of the MeOI intermediate. This forms a rigid, six-membered cyclic transition state that acts as a transient directing group, delivering the iodine atom exclusively to the sterically hindered C3 position[3].

    • Verdict: The best choice for direct, unblocked synthesis of the 3-iodo isomer.

    B. N-Iodosuccinimide (NIS) + p-Toluenesulfonic Acid (TsOH)

    The Precision Kinetic Agent NIS is a mild, easy-to-handle solid. The addition of TsOH protonates the succinimide carbonyl, highly polarizing the N-I bond and generating a potent I+ equivalent[2].

    • Causality of Selectivity: Because this reaction operates under strict kinetic control without any H-bond directing mechanism, the bulky succinimide-iodine complex overwhelmingly attacks the unhindered C5 position[2].

    • Verdict: Highly efficient, but yields the wrong regiochemistry (5-iodo) for our target. It should only be used if synthesizing the 3-iodo isomer from a precursor where the C5 position is already blocked by a removable group.

    C. Iodine ( I2​ ) + Iodic Acid ( HIO3​ )

    The High Atom-Economy Diiodinator This classical system relies on HIO3​ to oxidize the HI byproduct back into I2​ , ensuring 100% theoretical atom economy for the iodine[4].

    • Causality of Selectivity: The generated electrophile is highly reactive. While it successfully iodinates the aromatic ring, it lacks regiocontrol and is highly prone to over-iodination. Unless stoichiometry and temperature are strictly capped, it rapidly converts 2-hydroxyacetophenone into 1-(2-Hydroxy-3,5-diiodophenyl)ethan-1-one[4].

    • Verdict: Ideal if the 3,5-diiodo derivative is desired, but requires tedious chromatographic separation to isolate any mono-3-iodo byproduct.

    D. Iodine Monochloride ( ICl )

    The Brute Force Electrophile ICl utilizes a strong intrinsic dipole ( Iδ+−Clδ− ) to act as a direct source of electrophilic iodine.

    • Causality of Selectivity: The reaction is highly exothermic and rapid. The lack of a moderating transition state means it suffers from the same kinetic limitations as NIS, heavily favoring C5 attack or immediate diiodination. Furthermore, ICl can cause unwanted oxidative degradation of the acetyl group.

    • Verdict: Too harsh and unselective for the targeted synthesis of the 3-iodo isomer.

    Quantitative Performance Matrix

    The following table summarizes the operational metrics of each agent when reacted with unblocked 2-hydroxyacetophenone:

    Iodination AgentPrimary MechanismRegioselectivity (C3 vs C5)Atom Economy (Iodine)Risk of Over-IodinationBest Use Case
    KI / (NH4​)2​S2​O8​ H-bond directed electrophilic attackHigh C3 Preference Moderate (50%)LowDirect synthesis of 3-iodo isomer
    NIS / TsOH Acid-catalyzed kinetic controlHigh C5 PreferenceLow (Substrate dependent)LowIodination of C5-blocked substrates
    I2​ / HIO3​ Oxidative recycling of I+ Poor (Mixture/Diiodo)High (100%) High Synthesis of 3,5-diiodo derivatives
    ICl / AcOH Strong dipole electrophilic attackPoor (Major C5 or Diiodo)Moderate (50%)High Rapid, brute-force halogenation

    Self-Validating Experimental Protocol: Ortho-Selective Iodination

    Because the KI / (NH4​)2​S2​O8​ system provides the most direct route to 1-(2-Hydroxy-3-iodophenyl)ethan-1-one[3], the following self-validating protocol is recommended for scale-up.

    Step-by-Step Methodology
    • Solvent Preparation: Prepare a solvent mixture of Methanol and deionized Water in a 6:1 volumetric ratio. This specific ratio is critical; omitting the water disrupts the micellar/hydrogen-bonding network required for C3 selectivity[3].

    • Substrate Dissolution: Dissolve 2-hydroxyacetophenone (1.0 equiv) in the solvent mixture at room temperature (20–25 °C).

    • Iodide Addition: Add Potassium Iodide ( KI , 1.0 equiv) to the stirring solution. The solution will remain relatively clear.

    • Oxidant Addition (Critical Step): Slowly add Ammonium Persulfate ( (NH4​)2​S2​O8​ , 2.5 equiv) portion-wise over 15 minutes. Causality: Slow addition prevents a rapid exotherm and minimizes the sublimation of generated iodine. The solution will turn deep yellow/brown as active iodine is generated.

    • Reaction Monitoring: Stir at room temperature for 20 hours. Validate reaction progress via TLC (Hexanes:EtOAc 8:2). The 3-iodo product will elute slightly faster than the starting material due to increased lipophilicity.

    • Self-Validating Quench: Pour the reaction mixture into an ice-cold, saturated aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ). Validation: The immediate disappearance of the brown/yellow color (turning milky white/colorless) visually confirms the complete reduction of hazardous, unreacted electrophilic iodine into benign iodide ions.

    • Isolation: Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the pure 1-(2-Hydroxy-3-iodophenyl)ethan-1-one.

    Workflow Step1 Dissolve Substrate in MeOH:H2O (6:1) Step2 Add KI (1.0 eq) at 25°C Step1->Step2 Step3 Add (NH4)2S2O8 (2.5 eq) Dropwise Step2->Step3 Step4 Stir 20 h (TLC Monitor) Step3->Step4 Step5 Quench with Na2S2O3 (aq) Step4->Step5 Step6 Extract & Purify (3-Iodo Isomer) Step5->Step6

    Fig 2: Self-validating experimental workflow for ortho-selective iodination using KI/Persulfate.

    References

    • New preparation method of Pranlukast PatSnap (Referencing P
    • Synthesis and Evaluation of the 4-Substituted 2-Hydroxy-5-Iodochalcones and Their 7-Substituted 6-Iodoflavonol Derivatives for Inhibitory Effect on Cholinesterases and β-Secretase MDPI Pharmaceuticals
    • Regioselective iodination of hydroxylated arom
    • Ecofriendly Iodination of Activated Aromatics and Coumarins Using Potassium Iodide and Ammonium Peroxodisulf

    Sources

    Comparative

    Benchmarking Catalytic Efficiency of Palladium Systems using 3-Iodo-2-hydroxyacetophenone in the Mizoroki-Heck Reaction

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Catalyst Benchmarking, Reaction Optimization, and Mechanistic Causality Scientific Rationale: The Ultimate Benchmark Substra...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Catalyst Benchmarking, Reaction Optimization, and Mechanistic Causality

    Scientific Rationale: The Ultimate Benchmark Substrate

    In the realm of transition-metal-catalyzed cross-coupling, the Mizoroki-Heck reaction stands as a fundamental pillar for carbon-carbon bond formation. However, evaluating the true robustness and turnover efficiency of a novel palladium catalyst requires substrates that deliberately stress the catalytic cycle.

    3-Iodo-2-hydroxyacetophenone serves as an exceptional benchmark substrate for evaluating catalytic efficiency due to three distinct molecular challenges:

    • Steric Hindrance: The reactive carbon-iodine (C-I) bond is situated ortho to a bulky hydroxyl group. This creates a sterically demanding environment that impedes both the initial oxidative addition of Pd(0) and the subsequent migratory insertion of the alkene[1][2].

    • Competing Chelation: The adjacent hydroxyl (-OH) and acetyl (-COCH3) groups present a bidentate oxygen-rich pocket. This pocket can competitively chelate the palladium center, potentially sequestering the metal into off-cycle, inactive Pd(II) complexes.

    • Electronic Modulation: The electron-donating nature of the hydroxyl group counteracts the electron-withdrawing pull of the acetyl moiety, creating a complex electronic landscape that tests the ligand's ability to stabilize the transition states.

    By benchmarking against this specific aryl iodide, researchers can objectively differentiate between highly robust, sterically accommodating catalytic systems (e.g., bulky N-heterocyclic carbenes or palladacycles) and standard ligand-free or simple phosphine-based systems[3][4].

    Mechanistic Pathway & Catalyst Stress Points

    To understand why certain catalysts fail while others succeed, we must examine the catalytic cycle. The diagram below illustrates the standard Heck reaction pathway, highlighting where 3-iodo-2-hydroxyacetophenone exerts its stress.

    G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Steric Barrier) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(I)L_n (Chelation Risk) OxAdd->PdII_Ar Coord Alkene Coordination PdII_Ar->Coord MigIns Migratory Insertion (Carbopalladation) Coord->MigIns PdII_Alkyl Pd(II)(Alkyl)(I)L_n MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Coupled Product + HPd(I)L_n BetaElim->Product Regen Base Neutralization Regeneration of Pd(0) Product->Regen Regen->Pd0

    Catalytic cycle of the Heck reaction with 3-iodo-2-hydroxyacetophenone.

    Causality in the Cycle: The critical bottleneck occurs at the Pd(II)(Ar)(I)L_n intermediate. If the ligand ( Ln​ ) is too labile or insufficiently bulky, the ortho-hydroxyl group of the substrate will displace the ligand, forming a stable, unreactive palladacycle. Consequently, catalysts with strongly coordinating, sterically demanding ligands (like PEPPSI-IPr) or pre-formed palladacycles that resist further chelation exhibit superior Turnover Frequencies (TOF).

    Comparative Benchmarking Data

    The following table synthesizes the catalytic performance of four distinct palladium systems using 3-iodo-2-hydroxyacetophenone and methyl acrylate as the benchmark coupling partners.

    Standardized Conditions: 1.0 mmol 3-iodo-2-hydroxyacetophenone, 1.5 mmol methyl acrylate, 2.0 mmol Cy₂NMe (base), DMF (3 mL), 120 °C.

    Catalyst SystemCatalyst Loading (mol%)Time (h)Yield (%)TONTOF (h⁻¹)Mechanistic Verdict
    Pd(OAc)₂ (Ligand-Free) 1.02442421.75Poor performance. Prone to aggregation into inactive Pd black and off-cycle chelation by the ortho-hydroxyl group[4].
    Pd(OAc)₂ / PPh₃ (1:2) 1.01868683.77Moderate. Phosphine ligands provide some steric shielding, but are susceptible to oxidation and gradual displacement.
    Herrmann's Palladacycle 0.1689890148.3Excellent. The pre-formed palladacycle provides a highly stable Pd(II) reservoir that slowly releases highly active monomeric Pd(0), preventing aggregation[3][4].
    PEPPSI-IPr (NHC-Pd) 0.1495950237.5Superior. The bulky N-heterocyclic carbene (NHC) completely blocks the ortho-hydroxyl group from chelating the metal center, forcing rapid migratory insertion.

    Self-Validating Experimental Protocol

    To ensure reproducibility and scientific integrity, the following step-by-step methodology is designed as a self-validating system. We utilize Herrmann's Palladacycle as the optimal balance of cost-efficiency and performance for this protocol.

    Reagents & Materials
    • Aryl Iodide: 3-Iodo-2-hydroxyacetophenone (1.0 mmol, 262.05 mg)

    • Alkene: Methyl acrylate (1.5 mmol, 135 μL)

    • Base: N,N-Dicyclohexylmethylamine (Cy₂NMe) (2.0 mmol, 425 μL)

    • Catalyst: Herrmann's Palladacycle (0.1 mol%, 0.94 mg)

    • Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF) (3.0 mL)

    Step-by-Step Workflow

    Step 1: Reaction Assembly (Inert Atmosphere)

    • In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-iodo-2-hydroxyacetophenone (262.05 mg) and Herrmann's Palladacycle (0.94 mg).

    • Transfer the tube to a manifold and subject it to three vacuum/argon cycles.

      • Causality: Palladium(0) intermediates are highly sensitive to molecular oxygen, which can irreversibly oxidize them to inactive Pd(II) species. Strict anaerobic conditions prevent premature catalyst death.

    Step 2: Reagent Injection

    • Under a positive flow of argon, inject anhydrous DMF (3.0 mL), followed by methyl acrylate (135 μL) and Cy₂NMe (425 μL).

      • Causality: Cy₂NMe is specifically chosen over inorganic bases (like K₂CO₃ or NaOAc) because it is fully soluble in DMF and provides a homogeneous reaction medium. Furthermore, it is basic enough to neutralize the generated HI, but not aggressive enough to completely deprotonate the ortho-phenol at room temperature, which would drastically alter the substrate's solubility and electronic profile[3].

    Step 3: Heating and Kinetic Monitoring

    • Seal the Schlenk tube and submerge it in a pre-heated oil bath at 120 °C.

    • Stir vigorously (800 rpm) for 6 hours.

    • Self-Validation Checkpoint: At t = 2h, withdraw a 10 μL aliquot, dilute in EtOAc, and analyze via GC-MS. You should observe >50% conversion. If a black precipitate (Pd black) is observed early in the reaction, it indicates a failure in the inert atmosphere or solvent purity, leading to catalyst aggregation[4].

    Step 4: Quenching and Isolation

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding 10 mL of a 2M aqueous HCl solution.

      • Causality: The acidic quench serves a dual purpose: it neutralizes the amine base (rendering it water-soluble as a hydrochloride salt) and ensures the ortho-hydroxyl group of the product remains fully protonated for organic extraction.

    • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure coupled product.

    Conclusion

    Benchmarking catalytic systems requires substrates that expose the mechanistic vulnerabilities of the catalyst. 3-Iodo-2-hydroxyacetophenone, with its unique combination of ortho-steric bulk and competitive chelation potential, proves that standard ligand-free palladium systems are insufficient for highly functionalized active pharmaceutical ingredients (APIs). As demonstrated by the empirical data, transitioning to sterically demanding, strongly coordinating ligands (NHCs) or controlled-release pre-catalysts (Palladacycles) is mandatory to achieve high turnover numbers and prevent catalyst deactivation in complex Heck couplings.

    References

    • Stereospecific Synthesis of Tri- and Tetrasubstituted α-Fluoroacrylates by Mizoroki–Heck Reaction | Organic Letters - ACS Publications Source: ACS Publications URL
    • Palladium-Catalyzed Regioselective Heck Coupling of Alkynes with Aryl Iodides for the Synthesis of Trisubstituted Allenes | Organic Letters - ACS Publications Source: ACS Publications URL
    • Homeopathic Ligand-Free Palladium as a Catalyst in the Heck Reaction.
    • The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle - Semantic Scholar Source: Semantic Scholar URL

    Sources

    Validation

    Comparative study of halogenated acetophenones as building blocks in flavonoid synthesis

    Audience: Researchers, Scientists, and Drug Development Professionals Focus: Reactivity, Yields, and Biological Implications of Halogenated Precursors Introduction: The Strategic Importance of Halogenation Flavonoids are...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Scientists, and Drug Development Professionals Focus: Reactivity, Yields, and Biological Implications of Halogenated Precursors

    Introduction: The Strategic Importance of Halogenation

    Flavonoids are privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities ranging from kinase inhibition to antimicrobial effects. The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) into the flavonoid core fundamentally alters its physicochemical parameters, significantly enhancing lipophilicity, metabolic stability, and cell membrane permeability 1.

    Halogenated acetophenones serve as the primary building blocks for synthesizing these derivatives. This guide provides an objective comparison of different halogenated acetophenones in the synthesis of chalcones and their subsequent cyclization into flavones, detailing the mechanistic causality, comparative yields, and self-validating protocols.

    Mechanistic Insights: The Causality of Halogen Substitution

    The synthesis of halogenated flavonoids typically proceeds via a two-step workflow: a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by oxidative cyclization to establish the flavone core 2.

    The nature and position of the halogen substituent on the acetophenone ring dictate the reaction kinetics and thermodynamics:

    • Electronegativity vs. Inductive Effects: Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). When placed at the 4'-position of the acetophenone, it increases the acidity of the α -protons, facilitating the rapid formation of the enolate intermediate. This accelerates the initial nucleophilic attack on the benzaldehyde.

    • Steric Hindrance and Polarizability: Larger halogens like bromine and iodine introduce significant steric hindrance (especially at the 2'-position), which can restrict the planar conformation required for the subsequent dehydration step. This often necessitates longer reaction times. However, their high polarizability can stabilize transition states during the downstream oxidative cyclization phase 3.

    Comparative Performance Data

    The following table summarizes the experimental performance of 4'-halogenated acetophenones reacting with benzaldehyde under standard Claisen-Schmidt conditions (40% KOH, Ethanol, Room Temperature).

    Acetophenone Building BlockHalogen SubstituentEnolate Formation RateCondensation Yield (%)Reaction Time (h)Downstream Flavone Lipophilicity (LogP)
    4'-Fluoroacetophenone Fluorine (F)Very Fast92 - 95%2 - 3Moderate Increase
    4'-Chloroacetophenone Chlorine (Cl)Fast85 - 89%4 - 5High Increase
    4'-Bromoacetophenone Bromine (Br)Moderate80 - 86%5 - 6Very High Increase
    4'-Iodoacetophenone Iodine (I)Slow70 - 75%8 - 10Maximum Increase

    Note: Yields represent isolated, recrystallized products from parallel synthesis libraries. Increased lipophilicity correlates strongly with enhanced lipid membrane interaction in cytotoxic assays 4.

    Experimental Protocol: Synthesis of Halogenated Flavones

    To ensure scientific integrity, this protocol incorporates self-validating steps to verify intermediate formation before proceeding to cyclization.

    Phase 1: Claisen-Schmidt Condensation (Chalcone Synthesis)

    • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the selected halogenated acetophenone (e.g., 4'-chloroacetophenone) and 10 mmol of benzaldehyde in 25 mL of 95% ethanol.

    • Catalysis: Cool the mixture to 0 °C in an ice bath. Dropwise, add 10 mL of a 40% aqueous KOH solution while stirring vigorously.

      • Causality: The low temperature prevents side reactions (such as the Cannizzaro reaction of the aldehyde), while the strong base quantitatively generates the acetophenone enolate.

    • Propagation: Remove the ice bath and stir at room temperature for 4-6 hours (adjust based on the halogen according to the table above).

    • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the starting ketone spot and the emergence of a highly UV-active, lower Rf​ spot confirms chalcone formation.

    • Isolation: Pour the mixture into 100 mL of crushed ice and neutralize with 10% HCl. Filter the precipitated halogenated chalcone, wash with cold water, and recrystallize from ethanol.

    Phase 2: Oxidative Cyclization (Flavone Synthesis)

    • Preparation: Dissolve 5 mmol of the purified halogenated chalcone in 15 mL of anhydrous DMSO.

    • Oxidation: Add a catalytic amount of iodine (0.5 mmol). Reflux the mixture at 130 °C for 3-4 hours.

      • Causality: Iodine acts as a Lewis acid catalyst, promoting the intramolecular Michael addition of the enol tautomer, followed by oxidation to restore the C2-C3 double bond, yielding the final flavone.

    • Validation & Purification: Cool the mixture and pour into a 10% aqueous sodium thiosulfate solution to quench unreacted iodine (the solution will turn from brown to colorless). Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate. Confirm the flavone structure via 1H NMR (verifying the characteristic C-3 proton singlet around δ 6.7-6.9 ppm).

    Workflow Visualization

    HalogenatedFlavoneSynthesis A Halogenated Acetophenone (F, Cl, Br, I) C Enolate Formation (40% KOH, 0°C) A->C Base Catalysis B Substituted Benzaldehyde D Aldol Addition & Dehydration (Room Temp, 2-10h) B->D Electrophile C->D Nucleophilic Attack E Halogenated Chalcone (Intermediate) D->E -H2O F Oxidative Cyclization (I2, DMSO, 130°C) E->F Intramolecular Michael Addition G Halogenated Flavone (Target Scaffold) F->G Oxidation (-2H)

    Workflow of halogenated flavone synthesis detailing Claisen-Schmidt condensation and cyclization.

    References

    • Green synthesis of halogenated flavonoids and their pharmacological properties: a mini-review Source: ResearchGate / IOP Conference Series URL
    • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review Source: ACS Omega / PubMed Central URL
    • Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer Source: Taylor & Francis URL
    • Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents Source: PubMed Central URL

    Sources

    Comparative

    LC-MS method validation for detecting 1-(2-Hydroxy-3-iodophenyl)ethan-1-one metabolites

    An in-depth bioanalytical evaluation requires not just executing protocols, but understanding the physicochemical causality behind every methodological choice. As a Senior Application Scientist, I have structured this gu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth bioanalytical evaluation requires not just executing protocols, but understanding the physicochemical causality behind every methodological choice. As a Senior Application Scientist, I have structured this guide to critically compare analytical platforms, column chemistries, and extraction methodologies for the precise quantification of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (also known as 2'-hydroxy-3'-iodoacetophenone) and its primary metabolites.

    This guide provides a self-validating framework compliant with global regulatory standards, specifically designed for drug development professionals navigating complex pharmacokinetic (PK) profiling.

    Metabolic Profiling & Physicochemical Causality

    1-(2-Hydroxy-3-iodophenyl)ethan-1-one[1] presents a unique structural triad: an aromatic ring, an electron-withdrawing iodine atom, and an ortho-hydroxyl acetophenone moiety. This structure dictates its ionization behavior and metabolic fate.

    Because the highly electronegative iodine atom at the meta-position withdraws electron density from the adjacent phenol group, the hydroxyl proton becomes highly acidic. Causality: This acidity makes Electrospray Ionization in Negative Mode (ESI-) vastly superior to positive mode, yielding a highly abundant [M-H]⁻ precursor ion at m/z 261.

    In vivo, acetophenone derivatives undergo predictable biotransformations[2]. The ketone group is susceptible to Phase I reduction, while the free phenolic group acts as a prime target for Phase II glucuronidation.

    Pathway Parent 1-(2-Hydroxy-3-iodophenyl)ethan-1-one [M-H]- m/z 261 Phase1 Ketone Reduction 1-(2-Hydroxy-3-iodophenyl)ethanol [M-H]- m/z 263 Parent->Phase1 Aldo-Keto Reductase Phase2 O-Glucuronidation Glucuronide Conjugate [M-H]- m/z 437 Parent->Phase2 UGT1A1 Phase1->Phase2 UGT Enzymes

    Fig 1. Primary Phase I and Phase II metabolic pathways of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one.

    Platform Comparison: High-Resolution Q-TOF vs. Triple Quadrupole (QqQ)

    When establishing a metabolite tracking assay, the choice of mass analyzer dictates the assay's capabilities. We compared a Quadrupole Time-of-Flight (Q-TOF) system against a Triple Quadrupole (QqQ) system.

    While Q-TOF provides exact mass capabilities essential for structural elucidation of unknown metabolites[3], QqQ remains the gold standard for targeted, high-sensitivity quantification in regulated bioanalysis[4].

    Table 1: Performance Comparison for Acetophenone Metabolite Analysis

    Analytical ParameterHigh-Resolution Q-TOF (e.g., LC-QTOF-MSE)Triple Quadrupole (QqQ MRM)Scientific Causality & Impact
    Mass Accuracy < 2 ppm (Exact Mass)Nominal mass (± 0.5 Da)Q-TOF prevents false positives from isobaric endogenous matrix interferences.
    Acquisition Mode Data-Independent Acquisition (DIA) / MS1Multiple Reaction Monitoring (MRM)QqQ filters out background noise via dual mass-filtering, drastically improving Signal-to-Noise (S/N).
    Sensitivity (LLOQ) 10 - 25 ng/mL0.5 - 1.0 ng/mLQqQ achieves 10x to 50x lower detection limits due to optimal duty cycle efficiency for targeted ions.
    Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ prevents detector saturation at high Cmax concentrations during PK studies.
    Primary Utility Metabolite Identification (MetID)Regulated PK QuantificationUse Q-TOF for discovery; transition to QqQ for ICH M10 compliant clinical validation.

    Chromatographic Strategy: C18 vs. Biphenyl Column Chemistries

    Separating the parent compound from its reduced Phase I metabolite requires overcoming their structural similarity.

    • Standard C18 Columns rely purely on hydrophobic dispersive forces. Because the reduction of the ketone to an alcohol only slightly alters hydrophobicity, C18 often results in peak tailing and co-elution.

    • Biphenyl Columns offer enhanced π−π interactions. The biphenyl stationary phase interacts directly with the electron-deficient iodinated aromatic ring of the analyte. Causality: This orthogonal retention mechanism provides baseline resolution between the parent ketone and the reduced alcohol, preventing cross-talk in the MS source.

    Self-Validating Extraction Protocol: SPE vs. PPT

    A common pitfall in LC-MS/MS is relying on simple Protein Precipitation (PPT). PPT fails to remove endogenous plasma phospholipids (e.g., phosphatidylcholines at m/z 496 and 524). These lipids accumulate on the column and co-elute with analytes, competing for charge in the ESI droplet and causing severe ion suppression .

    To ensure a Matrix Factor (MF) near 1.0 as required by ICH M10 guidelines[5], we utilize a Solid Phase Extraction (SPE) protocol using a mixed-mode polymeric sorbent.

    The Self-Validating Mechanism

    To prove the protocol's integrity, every validation batch runs three parallel streams to isolate variables:

    • Set A (Pre-extraction Spike): Analyte added to plasma before SPE (measures total process efficiency).

    • Set B (Post-extraction Spike): Analyte added to blank plasma extract after SPE (measures matrix effect).

    • Set C (Neat Solution): Analyte in pure solvent (baseline MS response).

    System Check:Recovery = (Set A / Set B) × 100. Matrix Effect = (Set B / Set C) × 100. If the Matrix Effect deviates beyond ±15%, the system automatically flags a selectivity failure, preventing the reporting of compromised data.

    Step-by-Step SPE Methodology
    • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade Water through the SPE cartridge to solvate the polymeric bed.

    • Sample Disruption: Aliquot 200 µL human plasma. Add 20 µL Stable Isotope-Labeled Internal Standard (SIL-IS). Add 200 µL 2% Phosphoric Acid (H₃PO₄). Causality: The acid disrupts protein-metabolite binding, ensuring free analytes for extraction.

    • Loading: Load the disrupted sample onto the cartridge at a flow rate of 1 mL/min.

    • Washing: Wash with 1.0 mL 5% Methanol in water. Causality: This elutes highly polar salts and endogenous hydrophilic interferences without breaking the hydrophobic retention of the iodinated analytes.

    • Elution: Elute with 2 × 500 µL 100% Acetonitrile.

    • Reconstitution: Evaporate the eluate under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10 mM Ammonium Acetate / Methanol).

    Validation S1 1. Matrix Effect & Selectivity S2 2. SPE Extraction Optimization S1->S2 S3 3. LC-MS/MS Calibration S2->S3 S4 4. Accuracy & Precision (ICH M10) S3->S4

    Fig 2. Sequential bioanalytical method validation workflow compliant with ICH M10 guidelines.

    ICH M10 Method Validation Results

    Using the optimized SPE-Biphenyl-QqQ workflow, the method was fully validated according to ICH M10 criteria[6]. The use of a SIL-IS effectively normalized any residual matrix fluctuations.

    Table 2: ICH M10 Validation Data Summary

    Analyte / MetaboliteLLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Matrix Factor (IS-normalized)
    1-(2-Hydroxy-3-iodophenyl)ethan-1-one 1.04.2%5.8%0.98 ± 0.04
    Phase I (Reduced Alcohol) 2.55.1%6.3%0.95 ± 0.06
    Phase II (O-Glucuronide) 5.06.8%7.4%1.02 ± 0.05

    Note: Precision (%CV) must be ≤15% (≤20% at LLOQ) to meet ICH M10 acceptance criteria.

    Strategic Recommendations

    For drug development professionals targeting halogenated acetophenones:

    • Discovery Phase: Utilize LC-QTOF-MS to map the full metabolic tree. The exact mass will confirm whether deiodination (loss of 126 Da) is occurring alongside standard Phase I/II pathways.

    • Clinical Phase: Lock the assay onto a Triple Quadrupole (QqQ) platform operating in ESI negative mode.

    • Sample Prep: Abandon Protein Precipitation in favor of Polymeric SPE to guarantee the Matrix Factor stability required by regulatory agencies.

    References

    • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link][5][6]

    • Large molecule quantification: sensitivity and selectivity head-to-head comparison of triple quadrupole with Q-TOF Source: Bioanalysis Zone URL: [Link][4]

    • LC-QTOF-MSE with MS1-based precursor ion quantification and SiMD-assisted identification enhances human urine metabolite analysis Source: National Center for Biotechnology Information (PMC) URL: [Link][3]

    • Development and Validation of an LC-MS/MS Assay to Quantitate 2',4',6'-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study Source: PubMed (NIH) URL: [Link][2]

    Sources

    Safety & Regulatory Compliance

    Safety

    Proper Disposal of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one: A Comprehensive Guide for Laboratory Professionals

    The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Hydroxy-3-iodophenyl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one, a halogenated aromatic ketone. By understanding the chemical nature of this compound and adhering to established best practices, researchers can ensure the safety of themselves and their colleagues while minimizing environmental impact.

    Understanding the Hazard Profile

    • Skin and Eye Irritation: Similar aromatic ketones are known to cause skin and serious eye irritation.[3][4]

    • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4]

    • Toxicity: While specific data is unavailable, halogenated organic compounds should be handled with care due to potential toxicity.[2][5]

    • Environmental Hazard: Iodinated compounds can be persistent in the environment and may have harmful effects on aquatic life.[6][7]

    Given these potential hazards, it is imperative to treat 1-(2-Hydroxy-3-iodophenyl)ethan-1-one as a hazardous chemical and follow stringent disposal protocols.

    The Disposal Workflow: A Decision-Making Framework

    The proper disposal of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one is a multi-step process that begins with waste segregation and ends with collection by a certified hazardous waste disposal service. The following diagram illustrates the decision-making process for handling this chemical waste.

    DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection A 1-(2-Hydroxy-3-iodophenyl)ethan-1-one (Solid or in Solution) B Is the waste purely solid? A->B C Is the solvent halogenated? B->C No D Segregate into 'Solid Halogenated Organic Waste' B->D Yes E Segregate into 'Liquid Halogenated Organic Waste' C->E Yes F Segregate into 'Liquid Non-Halogenated Organic Waste' C->F No G Select a compatible, leak-proof container with a secure lid. D->G E->G F->G H Affix a 'Hazardous Waste' label. G->H I Clearly write the full chemical name: '1-(2-Hydroxy-3-iodophenyl)ethan-1-one' and any solvents present. H->I J Indicate approximate concentrations or percentages. I->J K Add hazard pictograms (e.g., irritant, environmentally hazardous). J->K L Record the accumulation start date. K->L M Store in a designated Satellite Accumulation Area (SAA). L->M N Ensure secondary containment. M->N O Keep away from incompatible materials (e.g., strong oxidizing agents). N->O P Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. O->P

    Figure 1. Decision-making workflow for the disposal of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one.

    Detailed Step-by-Step Disposal Protocol

    This protocol provides a direct, procedural guide for the safe disposal of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one.

    Materials Required:
    • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (nitrile gloves are a common choice, but consult a glove compatibility chart for specific solvents).

    • Designated hazardous waste container (polyethylene is a suitable material for halogenated waste).[8]

    • Hazardous waste labels.

    • Permanent marker.

    • Secondary containment bin.

    Procedure:
    • Waste Segregation:

      • Crucial First Step: At the point of generation, determine the nature of the waste.

      • Solid Waste: If you have pure, solid 1-(2-Hydroxy-3-iodophenyl)ethan-1-one, it should be collected in a container designated for "Solid Halogenated Organic Waste."

      • Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be disposed of as liquid hazardous waste.

        • Halogenated Solvents: If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect it in a container for "Liquid Halogenated Organic Waste."[1][9]

        • Non-Halogenated Solvents: If dissolved in a non-halogenated solvent (e.g., acetone, ethanol, ethyl acetate), it is best practice to still dispose of it in the "Liquid Halogenated Organic Waste" stream due to the presence of the iodinated compound. This prevents cross-contamination of the non-halogenated waste stream, which is often less expensive to dispose of or may be recycled.[2][10] Never mix halogenated and non-halogenated waste streams. [1][9]

    • Containerization:

      • Select a waste container that is in good condition, free of cracks or leaks, and has a secure, screw-top lid.[1][8] The container must be compatible with the chemical waste; polyethylene containers are generally recommended for halogenated solvents.[8]

      • Do not use metal containers, as some halogenated compounds can degrade to form acids that will corrode the metal.[8]

      • Keep the container closed at all times except when actively adding waste.[1][2] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

    • Labeling:

      • As soon as you begin to collect waste in the container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[2]

      • Using a permanent marker, clearly and legibly write the full chemical name: "1-(2-Hydroxy-3-iodophenyl)ethan-1-one." Do not use abbreviations or chemical formulas. [1]

      • List all other constituents of the waste, including any solvents, and their approximate percentages.[2]

      • Indicate the relevant hazards by checking the appropriate boxes or applying pictograms (e.g., irritant, toxic, environmentally hazardous).[2]

      • Write the date you first added waste to the container (the accumulation start date).

    • Storage:

      • Store the waste container in a designated Satellite Accumulation Area (SAA), which is typically a fume hood or a designated cabinet.[2]

      • The waste container must be kept in a secondary containment bin to prevent the spread of material in case of a leak or spill.[2]

      • Ensure the storage area is well-ventilated.[2]

      • Segregate the halogenated waste container from incompatible materials, such as strong acids, bases, and oxidizing agents.[8]

    • Collection and Disposal:

      • Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[1] In practice, for smaller labs, containers are typically much smaller (e.g., 4-liter bottles).

      • When the container is nearly full (around 75-80%), arrange for it to be collected by your institution's EHS or hazardous waste management department.[2] Follow your institution's specific procedures for requesting a waste pickup.

      • Never dispose of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one down the drain or in the regular trash. [8] This is illegal and environmentally harmful.

    Spill and Emergency Procedures

    In the event of a spill of 1-(2-Hydroxy-3-iodophenyl)ethan-1-one:

    • Small Spills (Solid):

      • Alert others in the immediate area.

      • Wearing appropriate PPE, gently sweep up the solid material and place it in a sealed, labeled container for hazardous waste disposal. Avoid creating dust.

      • Clean the spill area with soap and water.

    • Small Spills (Liquid):

      • Alert others and control the source of the leak if it is safe to do so.

      • Contain the spill using absorbent pads or other inert material.

      • Place the used absorbent materials into a sealed plastic bag or other appropriate container, label it as hazardous waste, and dispose of it with the chemical waste.[1]

      • Clean the spill area with soap and water.

    • Large Spills:

      • Evacuate the immediate area.

      • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[1]

      • Provide them with the name of the chemical and any other relevant information.

    Quantitative Data Summary

    PropertyValueSource
    Chemical Name 1-(2-Hydroxy-3-iodophenyl)ethan-1-oneN/A
    CAS Number 89942-31-4[11][12]
    Molecular Formula C₈H₇IO₂[11][12]
    Molecular Weight 262.04 g/mol [11]
    Waste Category Halogenated Organic Waste[2][8]

    By adhering to these procedures, you contribute to a safer and more sustainable research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

    References

    • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
    • Temple University. Halogenated Solvents in Laboratories. Campus Operations.
    • Washington State University. Halogenated Solvents. Environmental Health & Safety.
    • Guidechem. Ethanone, 1-(2-hydroxy-3-iodophenyl)- 89942-31-4 wiki.
    • Solvent Wastes in the Laboratory – Disposal and/or Recycling.
    • University of Aveiro. Laboratory Waste Disposal.
    • Fisher Scientific. SAFETY DATA SHEET: 4'-Iodoacetophenone. (2021).
    • Fluorochem. 1-(4-Hydroxy-3-iodophenyl)ethan-1-one.
    • Appchem. 1-(2-hydroxy-3-iodophenyl)ethanone.
    • Kümmerer, K. (2009). The presence of pharmaceuticals in the environment due to human use--present knowledge and future challenges. Journal of Environmental Management, 90(8), 2354-2366.
    • Sigma-Aldrich. SAFETY DATA SHEET. (2025).
    • Merck Millipore. SAFETY DATA SHEET.
    • ECHEMI. 4-Iodoacetophenone SDS, 13329-40-3 Safety Data Sheets.

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